Safinamide
Description
This compound is for the treatment of parkinson's disease. It was approved in Europe in February 2015, and in the United States on March 21, 2017.
This compound is a Monoamine Oxidase Type B Inhibitor. The mechanism of action of this compound is as a Monoamine Oxidase-B Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is an inhibitor of monoamine oxidase used as adjunctive therapy in combination with levodopa and carbidopa in the management of Parkinson’s disease. This compound has been associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for parkinson disease and has 3 investigational indications.
short-acting inhibitor of MOA-B; FCE 26743 is (S)-isomer, FCE 28073 is (R)-isomer; structure in first source
See also: this compound Mesylate (active moiety of).
Properties
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGRZFTLSKBAP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601010282 | |
| Record name | Safinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133865-89-1 | |
| Record name | Safinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safinamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Safinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-{4-[(3-Fluorbenzyl)oxy]benzyl}-L-alaninamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ENL74SIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Safinamide's Mechanism of Action in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safinamide is a therapeutic agent for Parkinson's disease, distinguished by its dual mechanism of action that addresses both dopaminergic and non-dopaminergic pathways. This technical guide provides an in-depth exploration of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. The primary mechanisms discussed are its selective and reversible inhibition of monoamine oxidase B (MAO-B) and its modulation of voltage-gated sodium and calcium channels, which culminates in the inhibition of excessive glutamate release. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of neurotherapeutics.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a reduction in dopamine levels in the striatum, resulting in the cardinal motor symptoms of bradykinesia, rigidity, tremor, and postural instability. While levodopa remains the gold standard for symptomatic treatment, its long-term use is often complicated by motor fluctuations and dyskinesia. This compound's multifaceted mechanism of action offers a unique approach to managing PD by not only enhancing dopaminergic neurotransmission but also by mitigating the downstream effects of dopamine depletion on other neurotransmitter systems, particularly the glutamatergic pathway.
Dopaminergic Mechanism: Selective and Reversible MAO-B Inhibition
This compound's primary dopaminergic action is the highly selective and reversible inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[2] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, thereby potentiating the effects of both endogenous and exogenous dopamine.
Quantitative Data: In Vitro Inhibition of MAO-B
The inhibitory potency of this compound against MAO-A and MAO-B has been quantified in several studies. The following table summarizes key IC50 values, demonstrating this compound's high selectivity for MAO-B.
| Parameter | Value | Species | Source |
| MAO-B IC50 | 98 nM | Rat | [3] |
| MAO-A IC50 | 580 µM | Rat | [3] |
| Selectivity Index (MAO-A/MAO-B) | ~5918 | Rat | [3] |
Experimental Protocol: In Vitro MAO-B Inhibition Assay
A common method to determine the inhibitory potency of this compound on MAO-B is a fluorometric or spectrophotometric assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate).[4]
-
This compound.
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[5]
-
96-well microplates (black plates for fluorescence assays).[5]
-
Fluorometric or spectrophotometric plate reader.[5]
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in the assay buffer. Prepare a working solution of kynuramine in the assay buffer.
-
Assay Reaction:
-
Add diluted this compound or control to the wells of the 96-well plate.
-
Add the enzyme solution to each well and pre-incubate (e.g., 15 minutes at 37°C).[6]
-
Initiate the reaction by adding the kynuramine substrate solution.
-
-
Detection: The deamination of kynuramine by MAO produces the fluorescent product 4-hydroxyquinoline. After a set incubation period (e.g., 30-60 minutes), measure the fluorescence (e.g., excitation ~310 nm, emission ~400 nm).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Non-Dopaminergic Mechanism: Modulation of Ion Channels and Glutamate Release
Beyond its effects on the dopaminergic system, this compound possesses a significant non-dopaminergic mechanism of action involving the modulation of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[2] This activity leads to the inhibition of excessive glutamate release, a key excitatory neurotransmitter implicated in the pathophysiology of Parkinson's disease and the development of motor complications.[2]
Signaling Pathway: Dual Mechanism of Action
The following diagram illustrates the dual mechanism of action of this compound.
Quantitative Data: Sodium Channel Inhibition
This compound's blockade of sodium channels is state-dependent, showing a higher affinity for the inactivated state of the channel. This property is crucial for its ability to selectively inhibit hyperactive neurons.
| Parameter | Value | Conditions | Cell Type | Source |
| IC50 (resting state) | 262 µM | - | Rat cortical neurons | [7] |
| IC50 (depolarized state) | 8 µM | - | Rat cortical neurons | [7] |
| IC50 (0.1 Hz stimulation) | 160 µM | Holding potential -120 mV | HEK293T cells (hNav1.4) | [8] |
| IC50 (10 Hz stimulation) | 33 µM | Holding potential -120 mV | HEK293T cells (hNav1.4) | [8] |
Experimental Protocol: Patch-Clamp Electrophysiology
The state-dependent inhibition of voltage-gated sodium channels by this compound can be characterized using whole-cell patch-clamp electrophysiology.
-
Objective: To determine the IC50 of this compound for sodium channels in different conformational states.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a specific sodium channel subtype (e.g., Nav1.4).
-
Solutions:
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.
-
Apply specific voltage protocols to elicit sodium currents and to modulate the conformational state of the channels.
-
Resting state: Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) and apply brief depolarizing pulses at a low frequency (e.g., 0.1 Hz).
-
Inactivated state: Use a depolarized holding potential (e.g., -70 mV) or a high-frequency train of depolarizing pulses to induce channel inactivation.
-
-
Perfuse the cell with increasing concentrations of this compound and record the corresponding reduction in sodium current amplitude.
-
Data Analysis: Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 for each channel state.
-
Preclinical and Clinical Efficacy
The dual mechanism of action of this compound translates into significant clinical benefits for patients with Parkinson's disease, particularly those experiencing motor fluctuations.
Experimental Workflow: From Preclinical to Clinical Evaluation
The development and validation of this compound's efficacy follow a standard drug development pipeline.
Quantitative Data: Clinical Trial Outcomes
Numerous clinical trials have demonstrated the efficacy of this compound as an add-on therapy to levodopa in patients with mid- to late-stage Parkinson's disease and motor fluctuations.
| Study | This compound Dose | Change in "ON" Time without Troublesome Dyskinesia (hours/day) | Change in "OFF" Time (hours/day) | Change in UPDRS Part III Score | Source |
| Study 016 | 50 mg/day | +1.37 | -1.19 | -1.8 | [10] |
| 100 mg/day | +1.36 | -1.29 | -2.6 | [10] | |
| SETTLE | 100 mg/day | +0.96 | -0.91 | -2.8 | [10] |
Changes are relative to placebo.
Logical Relationship of Dual Mechanism
The dopaminergic and non-dopaminergic actions of this compound are not mutually exclusive but rather complementary, addressing different facets of Parkinson's disease pathophysiology.
Conclusion
This compound's unique dual mechanism of action, combining selective and reversible MAO-B inhibition with the modulation of voltage-gated ion channels and subsequent inhibition of glutamate release, positions it as a valuable therapeutic option in the management of Parkinson's disease. This technical guide has provided a comprehensive overview of its molecular targets, supported by quantitative data and detailed experimental protocols. The synergistic effects of its dopaminergic and non-dopaminergic actions contribute to its clinical efficacy in improving motor symptoms and reducing motor fluctuations, addressing key unmet needs in the long-term treatment of Parkinson's disease. Further research into the nuanced interactions of this compound with various neuronal circuits will continue to elucidate its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Neuroprotection Studies of Safinamide In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core initial in vitro studies that have elucidated the neuroprotective mechanisms of safinamide. The following sections detail the experimental protocols, quantitative data from key studies, and the signaling pathways involved, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Inhibition of Voltage-Gated Sodium Channels
This compound exhibits a state-dependent inhibition of voltage-gated sodium channels, a key mechanism contributing to its neuroprotective effects by reducing neuronal hyperexcitability.
Quantitative Data: Inhibition of Sodium Channels
| Cell Type | Channel Type | Condition | Parameter | Value | Reference |
| Rat Cortical Neurons | Voltage-gated Na+ | Resting | IC50 | 262 µM | [1][2] |
| Rat Cortical Neurons | Voltage-gated Na+ | Depolarized | IC50 | 8 µM | [1][2] |
| HEK293T cells | hNav1.4 | 0.1 Hz stimulation | IC50 | 160 µM | [3] |
| HEK293T cells | hNav1.4 | 10 Hz stimulation | IC50 | 33 µM | [3] |
| HEK293T cells | hNav1.4 | Closed state | Affinity Constant (Kd) | 420 µM | [3] |
| HEK293T cells | hNav1.4 | Fast-inactivated state | Affinity Constant (Kd) | 9 µM | [3] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels in different states.
Cell Preparation:
-
Rat cortical neurons or HEK293T cells transfected with the desired sodium channel subtype (e.g., hNav1.4) are cultured on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the patch of membrane to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
Voltage Protocols:
-
Resting State Inhibition:
-
From the holding potential, a brief depolarizing pulse to 0 mV is applied to elicit a sodium current.
-
This compound is perfused at increasing concentrations, and the reduction in the peak sodium current is measured.
-
-
Use-Dependent (Depolarized State) Inhibition:
-
To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) is applied.
-
The percentage of inhibition of the sodium current at each pulse in the presence of this compound is compared to the control.
-
Data Analysis:
-
The peak sodium current amplitude is measured before and after the application of this compound.
-
Concentration-response curves are generated, and the IC50 values are calculated by fitting the data to a Hill equation.
Signaling Pathway: Sodium Channel Inhibition
Caption: this compound blocks voltage-gated sodium channels, reducing sodium influx and neuronal hyperexcitability.
Inhibition of Glutamate Release
By modulating sodium channels, this compound indirectly inhibits the excessive release of the excitatory neurotransmitter glutamate, a key factor in excitotoxicity.
Quantitative Data: Inhibition of Glutamate Release
| Condition | Brain Region | This compound Concentration | % Inhibition of Veratridine-Evoked Glutamate Release |
| In vitro | Hippocampal Slices | 10 µM | Significant reduction |
| In vitro | Cortical Synaptosomes | 30 µM | Significant reduction |
Experimental Protocol: Measurement of Neurotransmitter Release from Synaptosomes
Objective: To quantify the effect of this compound on depolarization-induced glutamate release from isolated nerve terminals (synaptosomes).
Synaptosome Preparation:
-
Rat cerebral cortex or hippocampus is homogenized in a sucrose buffer.
-
The homogenate is centrifuged to pellet nuclei and debris.
-
The supernatant is further centrifuged at a higher speed to pellet the crude synaptosomal fraction.
-
The pellet is resuspended and layered on a Percoll gradient and centrifuged to obtain purified synaptosomes.
Glutamate Release Assay:
-
Synaptosomes are pre-incubated with this compound or vehicle for a specified time.
-
Release is stimulated by adding a depolarizing agent such as veratridine (which opens sodium channels) or a high concentration of KCl.
-
The incubation is stopped by rapid centrifugation.
-
The amount of glutamate released into the supernatant is measured using high-performance liquid chromatography (HPLC) with fluorescence detection.
Data Analysis:
-
The amount of glutamate release in the presence of this compound is compared to the vehicle control.
-
The percentage of inhibition is calculated.
Experimental Workflow: Glutamate Release Assay
Caption: Workflow for measuring the effect of this compound on glutamate release from synaptosomes.
Inhibition of Monoamine Oxidase-B (MAO-B)
This compound is a selective and reversible inhibitor of MAO-B, an enzyme that degrades dopamine. This action increases dopaminergic tone and reduces the production of reactive oxygen species associated with dopamine metabolism.
Quantitative Data: MAO-B Inhibition
| Enzyme Source | Parameter | Value |
| Human Recombinant MAO-B | IC50 | 9.8 nM |
| Rat Brain Mitochondria | IC50 | 98 nM |
Experimental Protocol: In Vitro MAO-B Inhibition Assay
Objective: To determine the inhibitory potency of this compound on MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (a fluorogenic substrate for MAO)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the MAO-B enzyme and kynuramine in the assay buffer to their working concentrations.
-
Assay Reaction:
-
Add the diluted this compound or vehicle to the wells of the microplate.
-
Add the diluted MAO-B enzyme and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
-
Fluorescence Measurement: Incubate the plate at 37°C for 30-60 minutes. Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
Data Analysis:
-
Subtract the background fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: MAO-B Inhibition and Neuroprotection
References
- 1. This compound Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. This compound's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Monoamine Oxidase B: An In-depth Technical Guide to the Molecular Targets of Safinamide
For Researchers, Scientists, and Drug Development Professionals
Safinamide, a third-generation monoamine oxidase B (MAO-B) inhibitor, is an established adjunctive therapy for Parkinson's disease. Its clinical efficacy, however, extends beyond what can be attributed solely to its dopaminergic activity. A growing body of preclinical and clinical evidence reveals that this compound interacts with several other molecular targets, contributing to a unique pharmacological profile that includes modulation of glutamatergic neurotransmission and neuronal excitability. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond MAO-B, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Quantitative Data on Non-MAO-B Molecular Targets
The interaction of this compound with various molecular targets has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and affinity constants (Ki) for its non-MAO-B activities.
Table 1: this compound's Activity on Voltage-Gated Sodium Channels (VGSCs)
| Target/Condition | IC50 (μM) | Cell Type/Preparation | Experimental Notes |
| hNav1.4 (Skeletal Muscle) | |||
| Resting State (0.1 Hz) | 160 | HEK293T cells | Holding potential -120 mV[1] |
| Inactivated State (10 Hz) | 33 | HEK293T cells | Holding potential -120 mV[1] |
| Myotonic Condition (50 Hz) | 6 | HEK293T cells | Holding potential -90 mV[1] |
| Neuronal Sodium Channels | |||
| Resting Potential | 262 | Rat Cortical Neurons | Patch-clamp recording[2] |
| Depolarized Potential | 8 | Rat Cortical Neurons | Patch-clamp recording[2] |
Table 2: this compound's Activity on Neurotransmitter Transporters
| Target | IC50 (μM) | Preparation |
| Dopamine Transporter (DAT) | 9 | Transfected cell line (CHO-K1)[3] |
| 12 | Rat brain synaptosomes[3] | |
| Serotonin Transporter (SERT) | 6 | Transfected cell line (CHO-K1)[3] |
| 21 | Rat brain synaptosomes[3] |
Table 3: this compound's Effect on Stimulated Neurotransmitter Release
| Neurotransmitter Release | IC50 (μM) | Experimental Condition |
| Amphetamine-induced [3H]dopamine release | 66 | Not specified[3] |
| p-chloroamphetamine-induced [3H]serotonin release | 5.9 | Not specified[3] |
Signaling Pathways and Mechanisms of Action
This compound's multifaceted mechanism of action extends beyond simple MAO-B inhibition, influencing key signaling pathways involved in neuronal excitability and neurotransmitter release.[4][5]
Detailed Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting the quantitative data and appreciating the nuances of this compound's pharmacological profile.
1. Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channel Inhibition
-
Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells stably transfected with the human skeletal muscle sodium channel, hNav1.4, or primary rat cortical neurons.[1][2]
-
Methodology:
-
Cell Culture: HEK293T cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and maintained in a controlled environment (37°C, 5% CO2). For primary neurons, cortical tissue is dissected from embryonic or neonatal rats and cultured.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing ions that mimic the intracellular environment. The external solution mimics the extracellular fluid.
-
Voltage Protocols: To assess state-dependent inhibition, specific voltage protocols are applied:
-
Resting State: Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) and stimulated at a low frequency (e.g., 0.1 Hz) to ensure most channels are in the closed, resting state.[1]
-
Inactivated State: A depolarized holding potential (e.g., -90 mV) or high-frequency stimulation (e.g., 10 Hz) is used to promote channel inactivation.[1]
-
-
Drug Application: this compound is dissolved in the external solution and perfused onto the cells at various concentrations. The effect on the sodium current amplitude is measured.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the this compound concentration. The IC50 value is calculated by fitting the data to the Hill equation.
-
2. In Vivo Microdialysis for Glutamate Release
-
Objective: To measure the effect of this compound on extracellular glutamate levels in specific brain regions.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus, substantia nigra).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and a stimulating agent like veratridine (a sodium channel activator).[2]
-
Neurotransmitter Analysis: The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.
-
Data Analysis: The glutamate concentration in the post-drug samples is expressed as a percentage of the baseline (pre-drug) levels.
-
3. Radioligand Binding Assays for Transporter Affinity
-
Objective: To determine the binding affinity of this compound to dopamine and serotonin transporters.
-
Preparation: Cell membranes from CHO-K1 cells expressing the human dopamine or serotonin transporter, or synaptosomes prepared from rat brain tissue.[3]
-
Methodology:
-
Membrane/Synaptosome Preparation: Tissues or cells are homogenized and centrifuged to isolate the membrane fraction containing the transporters.
-
Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by nonlinear regression analysis.
-
Conclusion
This compound's pharmacological profile is more complex than that of a simple MAO-B inhibitor. Its ability to modulate voltage-gated sodium and calcium channels, thereby reducing excessive glutamate release, and to a lesser extent, inhibit dopamine reuptake, provides a mechanistic basis for its observed clinical benefits on motor fluctuations and potentially non-motor symptoms in Parkinson's disease.[4][5][6][7][8][9] The state-dependent nature of its interaction with sodium channels suggests a targeted action on hyperactive neurons, a desirable property for a neuromodulatory agent.[2][10] This in-depth understanding of this compound's molecular targets beyond MAO-B is critical for optimizing its therapeutic use and for guiding the development of future multi-target therapies for neurodegenerative disorders.
References
- 1. This compound's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 6. Xadago (this compound): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Symptom relief in Parkinson disease by this compound: Biochemical and clinical evidence of efficacy beyond MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Dual Dopaminergic and Glutamatergic Mechanisms of Safinamide: A Technical Guide
Introduction
Safinamide is a therapeutic agent for Parkinson's disease (PD) with a unique dual mechanism of action that addresses both dopaminergic and non-dopaminergic pathways.[1][2] As a third-generation monoamine oxidase B (MAO-B) inhibitor, it enhances dopaminergic transmission.[3] Concurrently, it modulates glutamate release through the blockade of voltage-gated sodium and N-type calcium channels.[4][5] This comprehensive guide provides an in-depth technical overview of this compound's core mechanisms, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.
Dopaminergic Mechanism of Action: Reversible MAO-B Inhibition
This compound is a potent, selective, and reversible inhibitor of the MAO-B enzyme.[6][7] This enzyme is crucial in the metabolic pathway of dopamine, and its inhibition leads to a reduction in dopamine degradation, thereby increasing its availability in the synaptic cleft.[7] The reversibility of this compound's binding to MAO-B is a distinguishing feature compared to irreversible inhibitors like selegiline and rasagiline.[6] A daily dose of 50 mg is sufficient for the full inhibition of MAO-B activity.[6]
Non-Dopaminergic Mechanism: Modulation of Glutamatergic Pathways
Beyond its dopaminergic effects, this compound modulates glutamatergic neurotransmission, which is often hyperactive in Parkinson's disease.[8][9] This is achieved through two primary actions:
-
Blockade of Voltage-Gated Sodium Channels: this compound exhibits state- and use-dependent blockade of voltage-gated sodium channels.[8][10] This action is more pronounced in over-excited neurons, helping to normalize neuronal firing without affecting normal physiological activity.[11]
-
Modulation of N-Type Calcium Channels: The drug also blocks N-type voltage-gated calcium channels, which are involved in the release of neurotransmitters.[4][5][12]
The combined effect of sodium and calcium channel modulation leads to a reduction in stimulated glutamate release.[4][7] This glutamatergic modulation is believed to contribute to the clinical effects on motor symptoms and complications, including levodopa-induced dyskinesia (LID).[8] The optimal effect on abnormal glutamate release is thought to be achieved at a dose of 100 mg/day.[4]
Synergistic Action of the Dual Mechanism
The combination of dopaminergic enhancement and glutamatergic modulation provides a multifaceted approach to managing Parkinson's disease. While MAO-B inhibition directly addresses the dopamine deficiency, the reduction of excessive glutamate activity may help to alleviate motor complications and potentially offer neuroprotective effects.[1][6] This dual action allows this compound to improve motor function and "on" time without worsening dyskinesia.[8][13]
Preclinical Evidence
In Vivo Microdialysis Studies
Preclinical studies utilizing in vivo microdialysis in rat models of Parkinson's disease have demonstrated this compound's ability to inhibit stimulated glutamate release in various brain regions.
| Brain Region | Effect of this compound on Veratridine-Induced Glutamate Release | Reference |
| Globus Pallidus | Inhibition | [14] |
| Subthalamic Nucleus | Inhibition | [14] |
| Striatum | No significant effect | [14] |
| Substantia Nigra | Inhibition | [14] |
| Hippocampus | Inhibition | [10] |
These studies also showed that this compound's effect on glutamate release is independent of its MAO-B inhibitory action, as the irreversible MAO-B inhibitor rasagiline did not produce similar effects.[14]
Patch-Clamp Electrophysiology
In vitro patch-clamp recordings in rat cortical neurons have elucidated the mechanism of this compound's action on sodium channels.
| Parameter | Finding | Reference |
| IC50 at resting potential | 262 µM | [10][15] |
| IC50 at depolarized potential | 8 µM | [10][15] |
These findings confirm a greater affinity of this compound for sodium channels in a depolarized (active) state, supporting its use-dependent blocking action.[10][15]
Clinical Efficacy
Multiple Phase III clinical trials have established the efficacy of this compound as an add-on therapy to levodopa in patients with mid- to late-stage Parkinson's disease experiencing motor fluctuations.
| Clinical Trial | Key Findings | Reference |
| Study 016 | Significant increase in "ON" time without troublesome dyskinesia with both 50 mg/day and 100 mg/day doses compared to placebo. | [13] |
| SETTLE | Confirmed the findings of Study 016, showing significant improvements in "ON" time and reductions in "OFF" time. | [3] |
| Study 018 (2-year extension of Study 016) | Sustained improvement in "ON" time with no or non-troublesome dyskinesia over two years. | [5] |
| KEEP Study | Significant improvement in motor symptoms, quality of life, and pain without levodopa dosage escalation over 18 weeks at 100 mg/day. | [16] |
A meta-analysis of clinical trials further confirmed that this compound at doses of 50 mg/day and 100 mg/day significantly improves "on-time" without troublesome dyskinesia, reduces "off-time", and improves motor scores (UPDRS Part III).[17]
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general workflow for assessing the effect of this compound on neurotransmitter release in a rat model of Parkinson's disease.
Methodology:
-
Animal Model: Parkinsonism is induced in rats, often through unilateral 6-hydroxydopamine (6-OHDA) lesions in the medial forebrain bundle.[8][14]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., globus pallidus, subthalamic nucleus).[14]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or a vehicle control is administered systemically (e.g., intraperitoneally).
-
Stimulation: To evoke neurotransmitter release, a stimulating agent such as veratridine is introduced through the microdialysis probe (reverse dialysis).[10][14]
-
Post-Treatment Sampling: Dialysate collection continues to measure the effect of this compound on stimulated neurotransmitter release.
-
Analysis: The concentrations of glutamate and GABA in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for investigating the effects of this compound on voltage-gated sodium channels in isolated neurons.
Methodology:
-
Cell Preparation: Cortical neurons are acutely dissociated from rat brains and cultured.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Glass micropipettes filled with an internal solution are used to form a high-resistance seal with the cell membrane.
-
Sodium Current Isolation: Voltage-gated sodium currents are pharmacologically isolated by blocking other conductances (e.g., potassium and calcium channels) with specific inhibitors in the external solution.
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit sodium currents. To assess state-dependence, the holding potential is varied to measure drug effects at both resting and depolarized membrane potentials.
-
Drug Application: this compound is applied to the external solution at various concentrations.
-
Data Acquisition and Analysis: The amplitude of the sodium current before and after drug application is measured. Concentration-response curves are generated to determine the IC50 values.
Conclusion
This compound's dual mechanism of action, targeting both the dopaminergic and glutamatergic systems, represents a significant advancement in the management of Parkinson's disease.[1][18] Its ability to enhance dopamine levels through reversible MAO-B inhibition, coupled with the modulation of excessive glutamate release via ion channel blockade, provides a comprehensive therapeutic strategy. This unique profile contributes to its clinical efficacy in improving motor symptoms and fluctuations without exacerbating dyskinesia, making it a valuable addition to the armamentarium for treating Parkinson's disease.[5][7]
References
- 1. The Current Evidence for the Use of this compound for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Current Evidence for the Use of this compound for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Effects of this compound on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xadago (this compound): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. This compound Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical study of the antimyotonic efficacy of this compound in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Efficacy and safety of this compound in Parkinson's disease patients with motor fluctuations without levodopa dosage escalation over 18 weeks: KEEP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Effects of this compound on Motor and Non-Motor Symptoms in Patients with Parkinson’s Disease and Motor Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Safinamide in Ion Channel Blockade
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Safinamide is a multifaceted compound approved for the treatment of Parkinson's disease, exhibiting both dopaminergic and non-dopaminergic properties.[1][2] Beyond its well-established role as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, this compound's mechanism of action includes the significant modulation of voltage-gated sodium and calcium channels.[2][3][4] This activity leads to the subsequent inhibition of excessive glutamate release, a key factor in neuronal excitotoxicity.[2][4][5][6] This technical guide provides an in-depth examination of this compound's interaction with these ion channels, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and workflows.
Introduction to this compound's Dual Mechanism
This compound's therapeutic efficacy is attributed to a dual mechanism of action. Its dopaminergic action involves the highly selective and reversible inhibition of MAO-B, which increases dopamine levels in the brain.[3][4] The non-dopaminergic actions, which are the focus of this guide, stem from its ability to block voltage-gated sodium channels (VGSCs) and modulate N-type voltage-gated calcium channels (VGCCs).[2][3] This combined activity results in a reduction of abnormal glutamate release, which is implicated in a variety of neurological disorders.[4][7][8]
Interaction with Voltage-Gated Sodium Channels (VGSCs)
This compound exhibits a state-dependent and use-dependent blockade of VGSCs. This means its inhibitory action is significantly more potent on channels that are in a depolarized (inactivated) or frequently activated state, as opposed to those in a resting state.[9][10][11] This property allows this compound to selectively target pathologically overactive neurons without significantly affecting normal neuronal activity.[12][13]
Quantitative Data on VGSC Blockade
The inhibitory potency of this compound on sodium channels has been quantified using patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for the inactivated state.
| Channel State | Preparation | IC50 (μM) | Reference |
| Depolarized (Inactivated) | Rat Cortical Neurons | 8 | [10][11][13] |
| Resting | Rat Cortical Neurons | 262 | [10][11][13] |
| Fast-Inactivated | hNav1.4 in HEK293T cells | 9 | [9] |
| Closed (Resting) | hNav1.4 in HEK293T cells | 420 | [9] |
| Myotonic Condition (-90mV, 50Hz) | hNav1.4 in HEK293T cells | 6 | [9] |
| Muscle Fiber Hyperexcitability | Rat Skeletal Muscle | 13 | [9] |
Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels.
Modulation of Voltage-Gated Calcium Channels (VGCCs)
In addition to its effects on sodium channels, this compound modulates N-type calcium channels.[1][3][4] These channels are critical for neurotransmitter release at presynaptic terminals.[14] By modulating N-type VGCCs, this compound further contributes to the stabilization of neuronal excitability and the control of neurotransmitter release.[3][4][8] The inhibition of these channels is a key component of its mechanism for reducing excessive glutamate release.[3][4][8]
Consequence: Inhibition of Pathological Glutamate Release
The synergistic action of VGSC blockade and N-type VGCC modulation culminates in the inhibition of excessive, pathological glutamate release.[4][5][6] It is crucial to note that this compound does not affect basal glutamate release, reinforcing its role as a modulator of hyperexcitable states rather than a general suppressor of neuronal function.[12][13] This targeted action is particularly relevant in conditions like Parkinson's disease, where glutamatergic overactivity is a contributing factor to motor complications.[15]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway, showing how this compound intervenes to reduce glutamate release.
Quantitative Data on Glutamate Release Inhibition
Studies using in vivo microdialysis have demonstrated this compound's ability to inhibit stimulated glutamate release.
| Condition | Brain Region | Effect | Effective Free Brain Conc. (μM) | Reference |
| Veratridine-Stimulated | Hippocampus | Dose-dependent inhibition | 1.45 - 2.22 | [12] |
| Veratridine-Stimulated | Globus Pallidus | Significant inhibition | 1.37 - 1.89 | [10][11] |
| Veratridine-Stimulated | Subthalamic Nucleus | Significant inhibition | 1.37 - 1.89 | [10][11] |
| Veratridine-Stimulated | Striatum | No significant effect | 1.37 - 1.89 | [10][11] |
| Basal (Unstimulated) | Multiple | No effect | N/A | [12][13] |
Table 2: Effect of this compound on Glutamate Release.
Experimental Protocols
The following sections outline the methodologies for the key experiments used to characterize this compound's effects on ion channels and neurotransmitter release.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across a cell membrane.[16][17]
Objective: To measure voltage-gated sodium or calcium currents in the presence and absence of this compound to determine inhibitory concentrations (IC50) and state-dependence.
Methodology:
-
Cell Preparation: Neurons (e.g., rat cortical neurons) or transfected cell lines (e.g., HEK293 cells expressing a specific ion channel subtype) are cultured on glass coverslips.[9][16]
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an intracellular solution (e.g., K-Gluconate based) and mounted on a micromanipulator.[16][18]
-
Seal Formation: The micropipette is carefully guided to a cell membrane. Light suction is applied to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.[19]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior.[17][19]
-
Voltage Clamp: The amplifier is set to voltage-clamp mode. The cell's membrane potential is "clamped" at a specific holding potential (e.g., -120 mV for resting state, or a more depolarized potential to study inactivated states).[9][16]
-
Data Acquisition: A series of voltage steps or ramps are applied to elicit ion currents. Currents are recorded before (control), during, and after perfusion of the bath with varying concentrations of this compound.[9]
-
Analysis: The amplitude of the recorded currents (e.g., peak sodium current) at each this compound concentration is measured. A concentration-response curve is plotted to calculate the IC50 value. State dependence is assessed by comparing IC50 values obtained at different holding potentials and stimulation frequencies.[9][20]
In Vivo Microdialysis for Glutamate Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a live, freely moving animal.[15][21]
Objective: To measure the effect of this compound on basal and stimulated glutamate release in specific brain regions.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region (e.g., hippocampus, globus pallidus) of an anesthetized rat.[15]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.[15]
-
Sample Collection: The outgoing aCSF (dialysate) is collected in timed fractions.
-
Baseline Measurement: Several baseline samples are collected to establish the basal extracellular glutamate concentration.
-
Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).[11]
-
Stimulation: To measure stimulated release, a depolarizing agent like veratridine (a VGSC activator) is infused through the probe via reverse dialysis.[11][15]
-
Post-Stimulation Collection: Dialysate samples are continuously collected during and after stimulation.
-
Analysis: The concentration of glutamate in each dialysate sample is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[22] The results are expressed as a percentage change from the baseline level.
Conclusion
This compound's non-dopaminergic mechanism of action is centered on its state-dependent blockade of voltage-gated sodium channels and modulation of N-type calcium channels. This dual-action profile allows it to effectively and selectively inhibit the excessive glutamate release associated with neuronal hyperexcitability, without disturbing normal physiological neurotransmission. The quantitative data and experimental protocols presented herein provide a comprehensive technical foundation for understanding and further investigating this critical aspect of this compound's pharmacology. This unique mechanism underpins its therapeutic utility and offers a promising avenue for research in other neurological conditions characterized by glutamatergic dysfunction.
References
- 1. This compound in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in neurological disorders and beyond: Evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unife.it [iris.unife.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-type calcium channels control GABAergic transmission in brain areas related to fear and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 20. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Safinamide's Modulation of Glutamate Release in Neuronal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Safinamide is a therapeutic agent with a multifaceted mechanism of action, extending beyond its well-established role as a selective and reversible monoamine oxidase-B (MAO-B) inhibitor. A significant component of its pharmacological profile lies in the modulation of glutamatergic neurotransmission. This technical guide provides an in-depth analysis of this compound's effect on glutamate release in various neuronal models. Through a comprehensive review of preclinical data, this document outlines the core mechanisms, summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways. The evidence presented herein strongly supports that this compound, by blocking voltage-gated sodium and N-type calcium channels, effectively reduces excessive glutamate release, a process implicated in the pathophysiology of several neurological disorders, including Parkinson's disease.
Core Mechanism of Action on Glutamate Release
This compound's primary non-dopaminergic mechanism involves the state- and use-dependent blockade of voltage-gated sodium channels (VGSCs) and the modulation of N-type calcium channels. This action preferentially targets neurons that are in a state of sustained depolarization or exhibit high-frequency firing, conditions often associated with pathological states. By inhibiting these channels, this compound reduces the influx of sodium and calcium ions into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like glutamate. This targeted modulation allows this compound to curb excessive, excitotoxic glutamate release without significantly affecting normal physiological glutamatergic transmission.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on sodium channels and glutamate release.
Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by this compound
| Parameter | Neuronal Model | Value | Reference |
| IC50 (Depolarized State) | Rat Cortical Neurons | 8 µM | |
| IC50 (Resting State) | Rat Cortical Neurons | 262 µM |
Table 2: In Vivo Effects of this compound on Stimulated Glutamate Release
| Neuronal Model | Brain Region | This compound Dose | Effect | Reference |
| Naive, awake rats (Veratridine-stimulated) | Hippocampus | 15 mg/kg | Maximal inhibition of glutamate and GABA release | |
| Naive, awake rats (Veratridine-stimulated) | Subthalamic Nucleus | 15 mg/kg | Attenuated glutamate release (not GABA) | |
| Naive, awake rats (Veratridine-stimulated) | Globus Pallidus | 15 mg/kg | Attenuated glutamate release | |
| Naive, awake rats (Veratridine-stimulated) | Substantia Nigra Reticulata | 15 mg/kg | Attenuated glutamate release | |
| Naive, awake rats (Veratridine-stimulated) | Striatum | 15 mg/kg | No effect on glutamate release | |
| 6-OHDA-lesioned rats (Parkinson's model) | Globus Pallidus | >50% MAO-B inhibition dose | Inhibited veratridine-evoked glutamate release | |
| 6-OHDA-lesioned rats (Parkinson's model) | Subthalamic Nucleus | >50% MAO-B inhibition dose | Inhibited veratridine-evoked glutamate release | |
| Haloperidol-treated rats | Substantia Nigra | >50% MAO-B inhibition dose | Inhibited haloperidol-induced glutamate release |
Experimental Protocols
In Vivo Microdialysis for Measuring Glutamate Release
This protocol is designed to measure extracellular glutamate levels in specific brain regions of awake, freely moving rats.
-
Animal Model: Naive male Sprague-Dawley rats or 6-hydroxydopamine (6-OHDA) hemilesioned rats (a model of Parkinson's disease).
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., hippocampus, striatum, globus pallidus, subthalamic nucleus, substantia nigra reticulata).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for a minimum of 24 hours.
-
-
Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
To stimulate glutamate release, a depolarizing agent such as veratridine is introduced into the perfusion fluid (reverse dialysis).
-
This compound or vehicle is administered systemically (e.g., intraperitoneally) prior to the stimulation.
-
-
Analysis:
-
Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.
-
Data are typically expressed as a percentage of the baseline glutamate levels.
-
Patch-Clamp Recording of Sodium Currents
This electrophysiological technique is used to measure the activity of voltage-gated sodium channels in isolated neurons.
-
Cell Preparation:
-
Cortical neurons are acutely dissociated from rat embryos or early postnatal pups.
-
Cells are plated on coverslips and maintained in culture for a short period.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The intracellular solution contains ions that mimic the intracellular environment, and the extracellular solution is a physiological saline solution.
-
Voltage-gated sodium currents are elicited by applying depolarizing voltage steps from a holding potential.
-
To assess state-dependence, currents are elicited from both a resting (hyperpolarized) and a depolarized holding potential.
-
-
Data Analysis:
-
The peak amplitude of the sodium current is measured at each voltage step.
-
Concentration-response curves for this compound's inhibition of the sodium current are generated to calculate the IC50 values under resting and depolarized conditions.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Effect on Glutamate Release
Caption: this compound's signaling pathway for reducing glutamate release.
Experimental Workflow for In Vivo Microdialysis```dot
// Nodes Animal_Prep [label="Animal Preparation\n(Surgery & Recovery)", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe_Insertion [label="Microdialysis Probe\nInsertion", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Collection [label="Baseline Sample\nCollection (aCSF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="this compound/Vehicle\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Stimulation\n(e.g., Veratridine)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [label="Post-Stimulation\nSample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="HPLC Analysis of\nGlutamate Levels", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Animal_Prep -> Probe_Insertion; Probe_Insertion -> Baseline_Collection; Baseline_Collection -> Drug_Admin; Drug_Admin -> Stimulation; Stimulation -> Sample_Collection; Sample_Collection -> Analysis; }
Caption: this compound's dual mechanism contributing to its overall clinical efficacy.
Conclusion
The collective evidence from in vitro and in vivo neuronal models demonstrates that this compound effectively modulates glutamate release, primarily through the state-dependent blockade of voltage-gated sodium channels. This mechanism is particularly relevant in conditions of neuronal hyperexcitability, where it can mitigate the detrimental effects of excessive glutamatergic activity. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the non-dopaminergic properties of this compound in the development of novel therapeutic strategies for neurological disorders.
A-Z Guide to Safinamide's Neuroprotective Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of safinamide. By delving into the quantitative data from various animal models and detailing the experimental methodologies, this document serves as a vital resource for professionals in the field of neurological drug development.
Core Mechanisms of Action
This compound's neuroprotective potential stems from a multi-modal mechanism of action that extends beyond its role as a monoamine oxidase B (MAO-B) inhibitor. Key non-dopaminergic actions include the blockade of voltage-dependent sodium channels, modulation of N-type calcium channels, and the inhibition of excessive glutamate release.[1][2] This dual approach of enhancing dopaminergic transmission while mitigating excitotoxicity positions this compound as a promising neuroprotective agent.
Evidence from Parkinson's Disease Animal Models
The majority of preclinical research on this compound's neuroprotective effects has been conducted in animal models of Parkinson's disease (PD). These studies consistently demonstrate this compound's ability to protect dopaminergic neurons, reduce neuroinflammation, and improve motor function.
Quantitative Data Summary: Parkinson's Disease Models
| Animal Model | Toxin/Method | This compound Dosage | Key Neuroprotective Outcomes | Reference |
| Rat | 6-hydroxydopamine (6-OHDA) | 50 and 150 mg/ml, s.c. minipumps for 7 days | 80% survival of dopaminergic neurons; 55% reduction in activated microglia.[3] | [3] |
| Rat | 6-OHDA | 15 mg/kg, i.p. | Prevented levodopa-induced increase in glutamate release in the striatum.[4] | [4] |
| Rat | 6-OHDA | 1-100 µM (in vitro slices) | Reduced firing rate and glutamatergic transmission in striatal neurons.[5] | [5] |
| Rat | Haloperidol-induced | Acute administration | Inhibited haloperidol-induced glutamate release in the substantia nigra.[6] | [6] |
| Rat | Drug-induced tremor | 5.0-10.0 mg/kg, i.p. | Significantly reduced tremulous jaw movements induced by galantamine, pilocarpine, and pimozide.[7][8] | [7][8] |
Experimental Protocols: Parkinson's Disease Models
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Induction of Lesion: A unilateral stereotaxic injection of 6-hydroxydopamine is administered into the medial forebrain bundle.[3][9] The contralateral side serves as a control.[3]
-
This compound Administration: this compound or vehicle is delivered via subcutaneous mini-pumps for a specified duration (e.g., 7 days), starting either on the day of or the day after the lesion induction.[3]
-
Outcome Measures:
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNc).[3][10]
-
Microglial Activation: Staining for MHC-II (e.g., OX6) to quantify the number of activated microglia in the SNc.[3][10]
-
Behavioral Analysis: Assessment of motor deficits, such as rotational behavior induced by apomorphine or amphetamine.[9]
-
Neurochemical Analysis: Microdialysis to measure levels of glutamate and GABA in specific brain regions.[6]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[11][12]
-
Induction of Lesion: MPTP is administered via intraperitoneal (i.p.) injection. Regimens can vary, for example, four injections of 18 mg/kg at 2-hour intervals.[11]
-
This compound Administration: this compound can be administered before, during, or after MPTP treatment to assess its protective effects.
-
Outcome Measures:
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites (DOPAC, HVA) in the striatum.[11]
-
Histological Analysis: Immunohistochemical staining for TH to quantify dopaminergic neuron loss in the SNc.
-
Behavioral Testing: A battery of tests including the rotarod test, pole test, and open field test to assess motor coordination and activity.
-
Evidence from Stroke Animal Models
Recent studies have explored the neuroprotective potential of this compound in the context of ischemic stroke, demonstrating its ability to reduce infarct size and improve neurological outcomes.[13][14]
Quantitative Data Summary: Stroke Models
| Animal Model | Toxin/Method | This compound Dosage | Key Neuroprotective Outcomes | Reference |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 80 mg/kg | Significant reduction in infarct size and improvement in neurobehavioral parameters.[13][15] | [13][15] |
| Mouse | MCAO | 90 mg/kg/day | Ameliorated cerebral infarction volume, neurological deficit, and blood-brain barrier disruption.[14] | [14] |
Experimental Protocols: Stroke Models
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
-
Induction of Ischemia: The middle cerebral artery is temporarily occluded, typically with a filament, to induce focal cerebral ischemia, followed by reperfusion.
-
This compound Administration: this compound treatment can be initiated post-stroke to evaluate its therapeutic potential.[13] For example, an effective dose of 80 mg/kg can be administered, with treatment extending for several days.[13][15]
-
Outcome Measures:
-
Infarct Volume: Assessed using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).[13][15]
-
Neurobehavioral Scores: Evaluation of motor coordination and neurological deficits using tests like the rotarod test and cylinder test.[13]
-
Biochemical Markers: Measurement of oxidative stress markers (e.g., MDA, GSH, SOD), inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10), and apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3).[13][15]
-
Autophagy Markers: Western blot analysis of proteins such as Beclin-1 and LC3-II.[13][15]
-
Signaling Pathways Implicated in this compound's Neuroprotection
This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways. Its ability to inhibit excessive glutamate release is particularly significant in conditions of neuronal hyperexcitability.[16] This action is thought to be mediated by its state-dependent blockade of sodium channels.[1] Furthermore, in stroke models, this compound has been shown to modulate pathways related to apoptosis and autophagy.[13]
Conclusion
The preclinical data from various animal models provide compelling evidence for the neuroprotective effects of this compound. Its multi-modal mechanism of action, which includes both dopaminergic and non-dopaminergic pathways, makes it a strong candidate for further investigation as a disease-modifying therapy in a range of neurological disorders. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design future studies and advance the clinical application of this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. This compound: a new hope for Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by this compound in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on the glutamatergic striatal network in experimental Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tremorolytic effects of this compound in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. modelorg.com [modelorg.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post Stroke this compound Treatment Attenuates Neurological Damage by Modulating Autophagy and Apoptosis in Experimental Model of Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Protective Effect of this compound in Ischemic Stroke Mice and a Brain Endothelial Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Post Stroke this compound Treatment Attenuates Neurological Damage by Modulating Autophagy and Apoptosis in Experimental Model of Stroke in Rats - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Experimental Design of Safinamide in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of safinamide in established rodent models of Parkinson's disease (PD). The protocols detailed below cover the induction of parkinsonian pathology, behavioral assessments of motor and non-motor symptoms, and post-mortem neurochemical and histological analyses.
Introduction to this compound
This compound is a compound with a dual mechanism of action, making it a promising therapeutic agent for Parkinson's disease. It acts as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), which reduces the degradation of dopamine.[1][2][3] Additionally, it modulates glutamate release through the state-dependent blockade of voltage-gated sodium channels and N-type calcium channels.[4][5] This dual action targets both the dopaminergic and glutamatergic systems, suggesting potential for both symptomatic relief and neuroprotection.[2]
Rodent Models of Parkinson's Disease
The most widely used and well-characterized rodent models for preclinical PD research are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. These models mimic the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the subsequent striatal dopamine depletion observed in human PD.[6][7]
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound.
Behavioral Assessments
Table 1: Effect of this compound on Tremulous Jaw Movements in a Rat Model of Parkinsonian Tremor [8][9]
| Treatment Group | Inducing Agent | This compound Dose (mg/kg, IP) | Mean Number of Tremulous Jaw Movements | % Reduction |
| Vehicle | Galantamine (3.0 mg/kg) | - | 150 ± 15 | - |
| This compound | Galantamine (3.0 mg/kg) | 5.0 | 75 ± 10 | 50% |
| This compound | Galantamine (3.0 mg/kg) | 10.0 | 45 ± 8 | 70% |
| Vehicle | Pilocarpine (0.5 mg/kg) | - | 120 ± 12 | - |
| This compound | Pilocarpine (0.5 mg/kg) | 5.0 | 60 ± 9 | 50% |
| This compound | Pilocarpine (0.5 mg/kg) | 10.0 | 36 ± 7 | 70% |
| Vehicle | Pimozide (1.0 mg/kg) | - | 100 ± 10 | - |
| This compound | Pimozide (1.0 mg/kg) | 5.0 | 50 ± 8 | 50% |
| This compound | Pimozide (1.0 mg/kg) | 10.0 | 30 ± 6 | 70% |
Table 2: Template for Reporting Rotarod Test Data in a 6-OHDA Rat Model
| Treatment Group | N | Latency to Fall (seconds) - Baseline | Latency to Fall (seconds) - Post-treatment |
| Sham + Vehicle | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + this compound (Dose 1) | |||
| 6-OHDA + this compound (Dose 2) |
Table 3: Template for Reporting Cylinder Test Data in a Unilateral 6-OHDA Rat Model
| Treatment Group | N | Contralateral Paw Touches (%) - Baseline | Contralateral Paw Touches (%) - Post-treatment |
| Sham + Vehicle | |||
| 6-OHDA + Vehicle | |||
| 6-OHDA + this compound (Dose 1) | |||
| 6-OHDA + this compound (Dose 2) |
Table 4: Template for Reporting Apomorphine-Induced Rotations in a 6-OHDA Rat Model
| Treatment Group | N | Net Contralateral Rotations (per minute) |
| 6-OHDA + Vehicle | ||
| 6-OHDA + this compound (Dose 1) | ||
| 6-OHDA + this compound (Dose 2) |
Neurochemical Analysis
Table 5: Effect of this compound on Veratridine-Evoked Glutamate and GABA Release in the 6-OHDA Rat Brain [8][10]
| Brain Region | Neurotransmitter | This compound Treatment | % Inhibition of Veratridine-Evoked Release |
| Globus Pallidus | Glutamate | 15 mg/kg, i.p. | ~80% |
| Subthalamic Nucleus | Glutamate | 15 mg/kg, i.p. | ~72% |
| Striatum | Glutamate | 15 mg/kg, i.p. | No significant effect |
| Substantia Nigra | Glutamate | 15 mg/kg, i.p. | No significant effect |
| Globus Pallidus | GABA | 15 mg/kg, i.p. | Reduced |
| Substantia Nigra | GABA | 15 mg/kg, i.p. | Reduced |
Histological Assessments
Table 6: Neuroprotective Effects of this compound in the 6-OHDA Rat Model [10][11]
| Treatment Group | N | % Survival of TH-Positive Neurons in SNc | % Reduction of Activated Microglia (MHC-II+) |
| 6-OHDA + Vehicle | ~50% | - | |
| 6-OHDA + this compound (50 mg/ml) | ~80% | Not significant | |
| 6-OHDA + this compound (150 mg/ml) | ~80% | ~55% |
Experimental Protocols
Induction of Parkinsonism in Rodent Models
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a rapid and extensive loss of dopaminergic neurons.[6][7]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
Procedure:
-
Prepare the 6-OHDA solution immediately before use. Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 mg/mL (free base). Protect the solution from light.
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the injection site. For the MFB, typical coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm.[10]
-
Lower the Hamilton syringe needle to the target depth (DV -7.8 mm from the dura).
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and soft food.
This protocol describes the sub-acute administration of MPTP to induce dopaminergic neurodegeneration in mice.[12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Appropriate safety equipment for handling MPTP (use in a certified chemical fume hood is mandatory)
Procedure:
-
Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.
-
Administer MPTP hydrochloride at a dose of 20 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
-
House the mice in a dedicated, clearly marked area during and after MPTP administration.
-
Monitor the animals for any adverse effects.
Behavioral Assessments
This test assesses motor coordination and balance.
Apparatus:
-
Rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats).
Procedure:
-
Habituation/Training: For 2-3 days prior to testing, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes each day.
-
Testing:
-
Place the animal on the rotating rod.
-
Start the trial with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per animal with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
This test evaluates forelimb use asymmetry in unilaterally lesioned animals.
Apparatus:
-
A clear glass cylinder (e.g., 20 cm diameter, 30 cm height for rats).
Procedure:
-
Place the animal in the cylinder and allow it to explore freely for 5 minutes.
-
Videotape the session from below or the side.
-
Score the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously during rearing.
-
Calculate the percentage of contralateral forelimb use as: (contralateral touches + 0.5 * both touches) / (total touches) * 100.
This test measures the rotational asymmetry in response to a dopamine agonist in unilaterally lesioned animals.
Apparatus:
-
A circular test arena (e.g., 40 cm diameter).
-
An automated rotation-tracking system or video recording for manual scoring.
Procedure:
-
Habituate the animal to the test arena for 10-15 minutes.
-
Administer apomorphine hydrochloride (0.5 mg/kg, s.c.).
-
Place the animal back in the arena and record its rotational behavior for 30-60 minutes.
-
Count the number of full 360° turns in the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions.
-
Calculate the net contralateral rotations per minute.
Neurochemical Analysis
This protocol measures the levels of dopamine and its metabolites in striatal tissue.
Materials:
-
Dissected striatal tissue, frozen immediately in liquid nitrogen.
-
Perchloric acid (0.1 M) with 0.05% EDTA.
-
Tissue homogenizer.
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD).
-
C18 reverse-phase column.
Procedure:
-
Weigh the frozen striatal tissue.
-
Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a 20 µL aliquot of the filtered supernatant into the HPLC system.
-
Separate dopamine and its metabolites using a mobile phase (e.g., sodium phosphate buffer, methanol, EDTA, and sodium octyl sulfate).
-
Detect the analytes using an electrochemical detector.
-
Quantify the concentrations by comparing the peak areas to those of known standards.
Histological Assessment
This protocol visualizes and quantifies the loss of dopaminergic neurons in the substantia nigra.
Materials:
-
Rat or mouse brains, fixed with 4% paraformaldehyde.
-
Vibratome or cryostat for sectioning.
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Primary antibody: mouse anti-Tyrosine Hydroxylase (TH).
-
Secondary antibody: biotinylated anti-mouse IgG.
-
Avidin-biotin-peroxidase complex (ABC) kit.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope with a camera and stereology software.
Procedure:
-
Collect 40 µm coronal sections of the midbrain containing the substantia nigra.
-
Wash the sections in PBS.
-
Incubate the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Wash the sections in PBS and incubate with the biotinylated secondary antibody for 1 hour.
-
Wash the sections and incubate with the ABC reagent for 1 hour.
-
Develop the color reaction with DAB substrate.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta using unbiased stereological methods.
Signaling Pathways and Experimental Workflow Diagrams
Dual mechanism of action of this compound.
Typical experimental workflow for evaluating this compound.
Logical relationship of this compound's dual action.
References
- 1. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MPTP susceptibility in the mouse: behavioral, neurochemical, and histological analysis of gender and strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tremorolytic effects of this compound in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strain-dependent recovery of open-field behavior and striatal dopamine deficiency in the mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection by this compound in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Safinamide in the 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Introduction
Safinamide is a therapeutic agent with a multi-modal mechanism of action, making it a compound of significant interest for neurodegenerative disease research.[1] It functions as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, a blocker of voltage-dependent sodium channels, a modulator of N-type calcium channels, and an inhibitor of excessive glutamate release.[1][2][3] The 6-hydroxydopamine (6-OHDA) rat model is a cornerstone in Parkinson's Disease (PD) research, as it effectively replicates the progressive loss of dopaminergic neurons in the nigrostriatal pathway, a key pathological feature of PD.[4] These notes provide a comprehensive guide for researchers on the application of this compound in this preclinical model, detailing its neuroprotective effects and providing standardized protocols for experimentation.
Neuroprotective and Anti-Inflammatory Effects
In the 6-OHDA rat model, this compound has demonstrated significant neuroprotective properties beyond its symptomatic effects.[5] Studies show that treatment with this compound protects dopaminergic neurons from degeneration and suppresses the associated neuroinflammatory response.[5][6]
Key findings include:
-
Protection of Dopaminergic Neurons: Administration of this compound following a 6-OHDA lesion significantly increases the survival of tyrosine hydroxylase-positive (TH+ve) neurons in the substantia nigra pars compacta (SNc). In treated rats, approximately 80% of dopaminergic neurons survived compared to only 50% in vehicle-treated controls.[5][6] This protective effect is observed even with delayed administration, suggesting it is not due to direct interference with the 6-OHDA toxin but rather an effect on downstream pathological processes.[2]
-
Suppression of Microglial Activation: this compound treatment markedly reduces the activation of microglia, a key component of neuroinflammation in the brain.[5] A significant reduction in activated MHC-II positive microglia (up to 55%) was observed in this compound-treated rats compared to controls.[5][6]
-
Modulation of Glutamate Release: this compound has been shown to inhibit the overactive release of glutamate within the basal ganglia in parkinsonian models, a mechanism that may contribute to its neuroprotective and therapeutic effects.[7][8]
Data Presentation
The following tables summarize quantitative data from key studies investigating this compound in the 6-OHDA rat model.
Table 1: Efficacy of this compound on Neuroprotection and Microglial Activation
| Parameter Measured | 6-OHDA + Vehicle | 6-OHDA + this compound (50 mg/ml) | 6-OHDA + this compound (150 mg/ml) | Reference |
| Dopaminergic Neuron Survival (SNc) | ~50% | Significantly Increased | ~80% | [5][6] |
| Activated Microglia (MHC-II+) | Significant Increase | No Significant Effect | ~55% Reduction | [5][9] |
Table 2: Example this compound Administration Protocol
| Parameter | Description | Reference |
| Animal Model | Sprague-Dawley Rats | [5] |
| Lesioning Agent | 6-hydroxydopamine (6-OHDA) | [5] |
| Drug | This compound | [5] |
| Dosage | 50 mg/ml and 150 mg/ml | [5][6] |
| Route of Administration | Continuous subcutaneous infusion via mini-pumps | [5] |
| Treatment Duration | 7 days | [5] |
| Treatment Start | Day 0 (day of lesion) or Day 1 (post-lesion) | [5] |
Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesioning of the Medial Forebrain Bundle (MFB)
This protocol describes the induction of a unilateral lesion of dopaminergic neurons, a standard procedure for creating a robust PD model.
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats (weight: 200-250 g).
-
Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail and place it in a stereotaxic frame.
-
-
6-OHDA Solution Preparation:
-
Prepare a solution of 6-OHDA hydrochloride at a concentration of 3-4 μg/μl in cold 0.9% sterile saline containing 0.02% ascorbic acid to prevent oxidation.[10] Prepare this solution fresh immediately before use and protect it from light.
-
-
Stereotaxic Injection:
-
Drill a small burr hole in the skull over the target injection site.
-
Target the medial forebrain bundle (MFB) using appropriate stereotaxic coordinates relative to bregma (e.g., Antero-Posterior: -4.4 mm; Medio-Lateral: ±1.2 mm; Dorso-Ventral: -7.8 mm from the dural surface, with the tooth bar at -2.4 mm).[11] These coordinates should be optimized for the specific rat strain and age.
-
Slowly infuse 2-4 μl of the 6-OHDA solution at a rate of 1 μl/min using a Hamilton syringe.
-
Leave the needle in place for an additional 4-5 minutes to allow for diffusion and prevent backflow.[10]
-
Slowly retract the needle, suture the incision, and apply an antiseptic.
-
-
Post-Operative Care:
-
Administer analgesic medication and provide soft, palatable food on the cage floor.
-
Monitor the animal's recovery, weight, and general health daily for the first week.
-
Allow a recovery and lesion maturation period of 2-3 weeks before commencing behavioral testing.[10]
-
Protocol 2: this compound Administration via Subcutaneous Mini-Pumps
This method ensures continuous and stable delivery of the drug over the treatment period.
-
Mini-Pump Preparation:
-
Select osmotic mini-pumps with an appropriate flow rate and duration (e.g., 7-day pumps).
-
Under sterile conditions, fill the pumps with the desired this compound solution (50 mg/ml or 150 mg/ml in a suitable vehicle) according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for several hours before implantation.
-
-
Implantation Procedure:
-
Anesthetize the rat.
-
Make a small subcutaneous incision on the back, between the scapulae.
-
Insert the primed mini-pump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
The implantation can be performed on the same day as the 6-OHDA surgery or the following day.[5]
-
Protocol 3: Behavioral Assessments
Behavioral tests are crucial for confirming the extent of the lesion and evaluating the therapeutic efficacy of this compound.
-
Apomorphine-Induced Rotation Test:
-
This test measures dopaminergic receptor supersensitivity in the denervated striatum.[12]
-
Administer a subcutaneous injection of apomorphine (a dopamine agonist) at a dose of 0.05-0.5 mg/kg.[13][14]
-
Place the rat in a circular test arena.
-
Record the number of full (360°) contralateral rotations (turns away from the lesioned side) for 30-60 minutes.
-
A successful lesion is typically indicated by a rate of >5-7 full contralateral rotations per minute.
-
-
Cylinder Test (Forelimb Use Asymmetry):
-
This test assesses spontaneous forelimb use during exploration.[4]
-
Place the rat in a transparent cylinder and record its behavior for 5-10 minutes.
-
Count the number of times the rat rears and touches the cylinder wall with its ipsilateral paw, contralateral paw, or both paws simultaneously.
-
Calculate the percentage of contralateral paw use. A significant reduction in the use of the contralateral (impaired) paw indicates a successful lesion.
-
-
Other Relevant Tests:
Protocol 4: Post-Mortem Tissue Analysis
Histological and biochemical analyses are essential for quantifying the neuroprotective effects of this compound at the cellular level.
-
Tissue Collection:
-
At the end of the experiment (e.g., 7 days post-lesion), deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Extract the brain and post-fix it in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
-
Immunohistochemistry (IHC):
-
Cut coronal sections (e.g., 30-40 μm thick) of the SNc and striatum using a cryostat or vibratome.
-
Perform standard IHC staining for:
-
Use appropriate primary and secondary antibodies and a suitable visualization method (e.g., DAB or fluorescence).
-
-
Quantification:
-
Use unbiased stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the SNc of both the lesioned (ipsilateral) and unlesioned (contralateral) hemispheres.
-
Quantify the density or number of MHC-II positive cells in the same regions.
-
Express the results for the lesioned side as a percentage of the unlesioned side to determine the degree of neuron loss and protection.
-
Visualizations
Caption: Experimental workflow for testing this compound in the 6-OHDA rat model.
Caption: Proposed neuroprotective mechanisms of this compound in the 6-OHDA model.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. japsonline.com [japsonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Neuroprotection by this compound in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdbneuro.com [mdbneuro.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Assessing the Neuroprotective Efficacy of Safinamide: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the neuroprotective properties of safinamide. Detailed protocols for key experiments are outlined, along with data presentation in structured tables and visualizations of experimental workflows and signaling pathways to facilitate understanding and replication.
Introduction to this compound's Neuroprotective Mechanisms
This compound is a multifaceted compound with several mechanisms of action that contribute to its neuroprotective effects. Its primary actions include the reversible and selective inhibition of monoamine oxidase B (MAO-B), blockade of voltage-gated sodium and calcium channels, and modulation of glutamate release.[1][2] These actions collectively combat various pathological processes implicated in neurodegenerative diseases, such as oxidative stress, excitotoxicity, and apoptosis.
Data Summary: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from various in vitro assays assessing the efficacy of this compound.
| Assay | Target/Endpoint | Cell Line/System | IC50 / Effective Concentration | Reference(s) |
| MAO-B Inhibition | Human MAO-B Enzyme Activity | Recombinant Human MAO-B | 450 nM | [3] |
| Rat Brain MAO-B Activity | Rat Brain Homogenate | 0.098 µM | [4] | |
| Sodium Channel Blockade | Voltage-gated Sodium Channels | Rat Cortical Neurons | 8.2 µM (depolarized state), 262 µM (resting state) | [3][5] |
| hNav1.4 Channels | HEK293T cells | 6 µM (inactivated state) | [6] | |
| Calcium Channel Blockade | Voltage-gated Calcium Channels | Not specified | 31.5 µM | [3] |
| Glutamate Release Inhibition | Veratridine-stimulated Glutamate Release | Rat Hippocampal Slices | >56.4 µM | [3] |
| Oxidative Stress | Aβ-induced ROS Production | M17 neuronal cells | 100-200 nM (significant reduction) | [7][8][9] |
| Cell Viability | Cytotoxicity in SH-SY5Y cells | SH-SY5Y cells | ~10% cytotoxicity at 50 µM | [10][11] |
Key Experimental Protocols
Assessment of Oxidative Stress
a) Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures the intracellular generation of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[5][12]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., M17 or SH-SY5Y) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with desired concentrations of this compound for a specified pre-incubation period (e.g., 1 hour).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as amyloid-β oligomers (1 µM) or H₂O₂ (100 µM), and incubate for the desired duration (e.g., 24 hours).[7][8][9]
-
Staining: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[12]
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[13]
b) Reduced Glutathione (GSH) Assay
This assay quantifies the levels of the antioxidant glutathione. The assay is based on the reaction of GSH with a specific reagent (e.g., a luciferin derivative or DTNB) to produce a measurable signal (luminescence or color).[7][9]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and a pro-oxidant stimulus as described for the ROS assay.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
Assay Reaction:
-
Luminescent Assay: Add the cell lysate to a white 96-well plate. Add the GSH detection reagent (containing glutathione S-transferase and a luciferin derivative). Incubate for 30 minutes at room temperature. Add the Luciferin Detection Reagent and incubate for another 15 minutes.[9]
-
Colorimetric Assay (DTNB): Add the cell lysate to a clear 96-well plate. Add a reaction mixture containing DTNB, NADPH, and glutathione reductase. Incubate for 5-10 minutes at room temperature.[9]
-
-
Measurement:
-
Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
Cellular Senescence Assay (SA-β-gal Staining)
This assay identifies senescent cells by detecting the activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[8]
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound and a senescence-inducing agent (e.g., amyloid-β oligomers for 7 days).[9]
-
Fixation: Wash the cells twice with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.[3]
-
Staining: Wash the cells three times with PBS. Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl, and citric acid/sodium phosphate buffer, pH 6.0) to each well.[8][10]
-
Incubation: Incubate the plates at 37°C overnight in a dry incubator (no CO₂).[8]
-
Visualization and Quantification: Observe the cells under a bright-field microscope. Senescent cells will stain blue. Count the number of blue-stained cells and the total number of cells in multiple fields of view to determine the percentage of SA-β-gal-positive cells.
Apoptosis Assays
a) Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[2][4]
Protocol:
-
Cell Culture and Treatment: Culture cells and induce apoptosis in the presence or absence of this compound.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[14]
b) Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate (DEVD-pNA) which, upon cleavage by active caspase-3, releases the chromophore p-nitroaniline (pNA), detectable by its absorbance at 405 nm.[15]
Protocol:
-
Cell Lysis: Induce apoptosis in cells treated with or without this compound. Lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Add 2X Reaction Buffer containing DTT. Add the DEVD-pNA substrate to initiate the reaction.[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: The fold-increase in caspase-3 activity is determined by comparing the results from apoptotic samples with non-induced controls.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay determines the inhibitory potency of this compound on MAO-B activity using kynuramine as a substrate. The enzymatic reaction produces 4-hydroxyquinoline, which can be measured fluorometrically.[6][16]
Protocol:
-
Enzyme and Compound Preparation: Prepare a solution of recombinant human MAO-B enzyme in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare serial dilutions of this compound.[16]
-
Pre-incubation: In a 96-well black plate, add the diluted this compound or vehicle control. Add the MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.[16]
-
Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).[6]
-
Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorescence microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Sodium Channel Blockade Assay (Patch Clamp)
This electrophysiological technique directly measures the effect of this compound on the activity of voltage-gated sodium channels in neuronal cells.
Protocol:
-
Cell Preparation: Culture cells expressing sodium channels (e.g., primary cortical neurons or HEK293 cells stably expressing a specific sodium channel subtype) on coverslips suitable for patch-clamp recording.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.[17]
-
Voltage Protocol: Apply a series of voltage steps (voltage-clamp mode) to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -90 mV), followed by a depolarizing step to various test potentials to activate the channels, and then returning to the holding potential.[18]
-
Compound Application: After recording stable baseline currents, perfuse the chamber with a solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the sodium currents before, during, and after this compound application. Analyze the data to determine the effect of this compound on the peak current amplitude, channel kinetics (activation and inactivation), and calculate the IC50 for channel blockade under different channel states (resting, open, inactivated).[18]
Glutamate Release Assay
This assay measures the amount of glutamate released from neuronal cells into the extracellular medium, which can be stimulated by depolarization.
Protocol:
-
Cell Culture: Culture primary neurons or iPSC-derived cortical neurons in multi-well plates.[19]
-
Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound in a buffered salt solution (e.g., HBSS).
-
Stimulation of Glutamate Release: Induce glutamate release by depolarization, for example, by replacing the medium with a high-potassium (e.g., 40 mM KCl) HBSS solution.[19]
-
Sample Collection: After a short incubation period (e.g., 5-10 minutes), collect the extracellular medium.[19]
-
Glutamate Quantification: Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.[19]
-
Data Analysis: Normalize the glutamate release to the total protein content in each well. Compare the amount of glutamate released from this compound-treated cells to that from untreated control cells.
Visualizations
Experimental Workflow: Assessing Neuroprotective Efficacy of this compound
Caption: Workflow for in vitro assessment of this compound's neuroprotection.
Signaling Pathway: this compound's Neuroprotective Mechanisms
Caption: Signaling pathways of this compound's neuroprotective actions.
References
- 1. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. buckinstitute.org [buckinstitute.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. GSH-Glo™ Glutathione Assay Protocol [promega.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. benchchem.com [benchchem.com]
- 10. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. jove.com [jove.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. abcam.com [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
Application Notes and Protocols for Determining Optimal Safinamide Dosage in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a compound with a multifaceted mechanism of action, making it a promising therapeutic agent for neurodegenerative disorders, particularly Parkinson's disease. Its dual action includes the reversible inhibition of monoamine oxidase B (MAO-B) and the modulation of glutamate release through the state-dependent blockade of voltage-gated sodium channels.[1][2][3][4][5] This unique pharmacological profile allows it to both enhance dopaminergic neurotransmission and mitigate excitotoxicity, offering potential for both symptomatic relief and neuroprotection.[6][7][8]
These application notes provide a comprehensive guide for researchers aiming to determine the optimal dosage of this compound in preclinical animal models of Parkinson's disease. The following sections detail effective dosage ranges from published studies, provide step-by-step experimental protocols for key assays, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation: this compound Dosage and Efficacy in Rodent Models of Parkinson's Disease
The following tables summarize quantitative data from various preclinical studies, offering a starting point for dose-range finding experiments.
Table 1: this compound Dosage in Neuroprotection and Neurochemical Studies
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| 6-OHDA Rat Model | Subcutaneous mini-pumps | 50 and 150 mg/ml over 7 days | Significant protection of dopaminergic neurons (80% survival) and reduced microglial activation.[6] | [6] |
| 6-OHDA Rat Model | Intraperitoneal (i.p.) | 15 mg/kg | Inhibited veratridine-evoked glutamate release in the globus pallidus and subthalamic nucleus.[9][10] | [9][10] |
| Levodopa-induced dyskinesia rat model (6-OHDA) | Intraperitoneal (i.p.) | 15 mg/kg for 21 days (with levodopa) | Prevented the levodopa-induced increase of glutamate release in the striatum. | [11] |
| Ischemia/Reperfusion Rat Model | Not specified | 80 mg/kg | Significant reduction in infarct size and improvement in neurobehavioral parameters.[7][12] | [7][12] |
Table 2: this compound Dosage in Behavioral Studies
| Animal Model | Behavioral Test | Administration Route | Dosage | Key Findings | Reference |
| Drug-induced tremor model (rats) | Tremulous Jaw Movements | Intraperitoneal (i.p.) | 5.0 - 10.0 mg/kg | Significantly reduced the number of tremulous jaw movements induced by galantamine, pilocarpine, and pimozide.[4][11][13][14] | [4][11][13][14] |
| Myotonic ADR mouse model | Time of Righting Reflex | Not specified | 1, 3, and 10 mg/kg | Dose-dependent reduction in the time of righting reflex, with a 60% reduction at 10 mg/kg.[15] | [15] |
Experimental Protocols
Protocol 1: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a lesion in the nigrostriatal pathway, a widely used model of Parkinson's disease.[6][15]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools (scalpel, forceps, etc.)
-
Sutures or wound clips
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the head and clean the surgical area with an antiseptic solution.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.1% ascorbic acid to prevent oxidation. A typical concentration is 2.5 mg/mL.[6] The solution should be protected from light.
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill a small hole in the skull at the desired coordinates for the MFB. For a unilateral MFB lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[13]
-
-
6-OHDA Injection:
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
Inject 4 µL of the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min).[6]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and easy access to food and water. Monitor the animal's recovery closely.
Protocol 2: Apomorphine-Induced Rotation Test
This behavioral test is used to assess the extent of the unilateral dopamine lesion in the 6-OHDA model.
Materials:
-
6-OHDA lesioned rats
-
Apomorphine hydrochloride
-
Sterile saline (0.9%)
-
Rotation test apparatus (a circular arena)
-
Video recording system and analysis software
Procedure:
-
Habituation: Place the rat in the testing arena for a short period to allow for habituation.
-
Apomorphine Administration: Inject the rat subcutaneously with apomorphine (typically 0.5 mg/kg dissolved in saline).[1]
-
Rotation Monitoring: Place the rat back into the arena and record its rotational behavior (full 360° turns) for 30-60 minutes. Rats with a successful lesion will exhibit contralateral rotations (turning away from the lesioned side).[1][3]
-
Data Analysis: Quantify the number of net contralateral rotations. A common criterion for a successful lesion is a minimum of 7 full contralateral rotations per minute.
Protocol 3: In Vivo Microdialysis for Glutamate Measurement
This protocol allows for the in vivo monitoring of extracellular glutamate levels in specific brain regions of awake, freely moving rats.[16][17]
Materials:
-
Rats with implanted guide cannulae targeting the desired brain region (e.g., striatum, globus pallidus)
-
Microdialysis probes
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with fluorescence detection for glutamate analysis
-
This compound solution for administration
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region of the conscious rat.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.
-
This compound Administration: Administer this compound at the desired dose and route.
-
Post-treatment Sample Collection: Continue collecting dialysate samples to measure changes in glutamate levels following this compound administration.
-
Neurotransmitter Release Stimulation (Optional): To assess the effect of this compound on stimulated glutamate release, a depolarizing agent like veratridine can be infused through the microdialysis probe.[9]
-
Sample Analysis: Analyze the collected dialysate samples for glutamate concentration using HPLC with fluorescence detection.
Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) following a 6-OHDA lesion.
Materials:
-
Rat brain tissue sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody
-
Secondary antibody: fluorescently-labeled or biotinylated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence or light microscope
Procedure:
-
Tissue Preparation: Mount brain sections onto slides.
-
Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody overnight at 4°C.[18]
-
Washing: Wash the sections multiple times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody for 1-2 hours at room temperature.[18]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash the sections, and mount with coverslips using an appropriate mounting medium.
-
Imaging and Analysis: Visualize the stained sections using a microscope and quantify the number of TH-positive neurons in the SNc using stereological methods.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for determining optimal this compound dosage.
References
- 1. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson’s disease evaluated with multimodal MRI | PLOS One [journals.plos.org]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Tremorolytic effects of this compound in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical study of the antimyotonic efficacy of this compound in the myotonic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. um.edu.mt [um.edu.mt]
- 18. Frontiers | Paraquat Toxicogenetics: Strain-Related Reduction of Tyrosine Hydroxylase Staining in Substantia Nigra in Mice [frontiersin.org]
Safinamide Administration and Delivery in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and delivery protocols for safinamide in common laboratory animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize key quantitative data from various preclinical studies involving this compound administration to laboratory animals.
Table 1: this compound Administration Protocols in Rodent Models
| Animal Model | Species/Strain | Administration Route | Dosage Range | Vehicle | Study Focus | Reference(s) |
| Parkinson's Disease (Drug-Induced Tremor) | Rat (Sprague-Dawley) | Intraperitoneal (IP) | 5.0 - 10.0 mg/kg | Not Specified | Tremor Reduction | [1][2][3] |
| Parkinson's Disease (6-OHDA Model) | Rat | Subcutaneous (via mini-pumps) | 50 - 150 mg/ml | Not Specified | Neuroprotection | [4] |
| Parkinson's Disease (6-OHDA Model with L-DOPA) | Rat | Not Specified | 15 mg/kg | Not Specified | Levodopa-Induced Dyskinesia | [5] |
| Parkinson's Disease (MPTP Model) | Mouse | Not Specified | Not Specified | Not Specified | Hyperalgesia | |
| Neuropathic Pain (Chronic Constriction Injury) | Rat | Oral | 15, 30, 45, 70 mg/kg (single dose); 15, 45 mg/kg (repeated daily) | Not Specified | Analgesia | [1][6] |
| Myotonia Congenita (ADR Mouse) | Mouse | Intraperitoneal (IP) | 10 mg/kg | Saline | Anti-myotonic effect | [7][8] |
| Stroke (Ischemia/Reperfusion) | Rat (Sprague-Dawley) | Not Specified | 80 mg/kg | Not Specified | Neuroprotection |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Oral Administration)
| Parameter | Value | Conditions | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | Single dose | [9] |
| Elimination Half-life (t½) | ~22 hours | Single dose | [9] |
| Steady State | Reached by day 5 | Once daily repeat dose | [9] |
| Accumulation Factor | 1.5 - 1.7 | Once daily repeat dose | [9] |
| Effect of Food | Prolongs rate of absorption, does not affect extent | Single dose | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of Tremorolytic Effects of this compound in a Rat Model of Drug-Induced Parkinsonian Tremor
This protocol is adapted from studies investigating the efficacy of this compound in reducing tremulous jaw movements (TJMs), an established animal model for Parkinsonian tremor.[1][2][3]
1. Animals:
-
Male Sprague-Dawley rats.
2. Materials:
-
This compound
-
Tremor-inducing agents:
-
Galantamine (anticholinesterase)
-
Pilocarpine (muscarinic agonist)
-
Pimozide (dopamine D2 antagonist)
-
-
Vehicle for drug administration (e.g., sterile saline)
-
Intraperitoneal (IP) injection supplies
-
Observation chamber
3. Procedure:
-
Acclimatization: Acclimate rats to the testing environment to minimize stress-induced behaviors.
-
Drug Preparation: Dissolve this compound and the chosen tremor-inducing agent in the appropriate vehicle to the desired concentrations.
-
Administration of this compound: Administer this compound at doses ranging from 5.0-10.0 mg/kg via IP injection.
-
Induction of Tremulous Jaw Movements (TJMs): Following the appropriate pre-treatment time for this compound, administer one of the following tremor-inducing agents:
-
Galantamine (3.0 mg/kg, IP)
-
Pilocarpine (0.5 mg/kg, IP)
-
Pimozide (1.0 mg/kg, IP)
-
-
Behavioral Observation: After administration of the tremor-inducing agent, place the rat in an observation chamber and record the number of TJMs over a specified period.
4. Data Analysis:
-
Compare the number of TJMs in this compound-treated groups to the vehicle-treated control group. A significant reduction in TJMs indicates a potential tremorolytic effect.[1][2][3]
Protocol 2: Assessment of Analgesic Effects of this compound in a Rat Model of Neuropathic Pain
This protocol is based on the methodology used to evaluate the efficacy of this compound in a chronic constriction injury (CCI) model of neuropathic pain.[1][6]
1. Animals:
-
Male rats (e.g., Sprague-Dawley).
2. Materials:
-
This compound
-
Vehicle for oral administration
-
Surgical supplies for CCI surgery
-
Von Frey filaments
-
Weight-bearing apparatus
3. Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce a constriction injury.
-
Suture the incision and allow the animal to recover.
-
-
Baseline Pain Assessment: Before drug administration, assess baseline pain thresholds using:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Weight-Bearing Deficit: Measure the distribution of weight between the injured and uninjured hind limbs.
-
-
Drug Administration:
-
Pain Assessment: Conduct the von Frey test and weight-bearing test at specified time points after drug administration.
4. Data Analysis:
-
Analyze the changes in paw withdrawal threshold and weight-bearing as a measure of pain improvement, comparing the this compound-treated groups to the vehicle-treated CCI group. A dose-dependent improvement in neuropathic pain is expected.[1][6]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for preclinical this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Tremorolytic effects of this compound in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by this compound in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic effect of this compound mesylate in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical study of the antimyotonic efficacy of this compound in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical study of the antimyotonic efficacy of this compound in the myotonic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing Clinical Trials of Safinamide's Efficacy in Motor Symptoms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing clinical trials to evaluate the efficacy of safinamide in treating motor symptoms associated with Parkinson's disease (PD). The protocols are based on methodologies from pivotal clinical trials and current understanding of this compound's mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is an oral α-aminoamide derivative with a unique dual mechanism of action, targeting both dopaminergic and non-dopaminergic pathways.[1][2][3] It is a potent, highly selective, and reversible inhibitor of monoamine oxidase B (MAO-B), which reduces the degradation of dopamine and enhances dopaminergic transmission.[1][4] Additionally, this compound modulates glutamate release through the blockade of voltage-dependent sodium (Na+) channels and N-type calcium (Ca2+) channels.[2][5][6] This non-dopaminergic action is thought to contribute to its effects on motor symptoms and potentially reduce the risk of dyskinesia.[2][4]
Designing Clinical Trials for this compound: Key Considerations
Successful clinical trial design for this compound requires careful consideration of the target patient population, appropriate endpoints to measure efficacy on motor symptoms, and robust methodologies for data collection and analysis.
2.1. Target Patient Population
Pivotal trials for this compound have typically focused on two main patient populations:
-
Early-stage Parkinson's Disease: Patients with a disease duration of less than five years, treated with a stable dose of a single dopamine agonist.[7]
-
Mid- to Late-stage Parkinson's Disease with Motor Fluctuations: Patients experiencing "wearing-off" phenomena and motor fluctuations despite being on a stable dose of levodopa, with or without other concomitant anti-Parkinsonian medications.[8][9][10]
Inclusion Criteria (Example):
-
Male and female patients, aged 30-80 years.
-
Diagnosis of idiopathic Parkinson's disease.
-
For mid- to late-stage trials, patients should be levodopa-responsive and on a stable dose for at least 4 weeks.[9]
-
Patients experiencing a certain minimum duration of "off" time per day (e.g., >1.5 hours) as documented by patient diaries.[10]
-
Hoehn and Yahr stage I-IV during an "off" phase.[9]
Exclusion Criteria (Example):
-
Severe, disabling peak-dose or biphasic dyskinesia.[9]
-
Unpredictable or widely swinging fluctuations in symptoms.[9]
-
Evidence of dementia or significant cognitive dysfunction.[9]
-
History of psychosis or current psychotic symptoms.[9]
2.2. Efficacy Endpoints
The choice of endpoints is critical for demonstrating the clinical benefit of this compound on motor symptoms.
-
Primary Endpoints:
-
Change in "On" Time: The mean change from baseline in total daily "on" time without troublesome dyskinesia is a common primary endpoint.[8][10][11] "On" time refers to the period when PD symptoms are well-controlled.[12]
-
Change in Unified Parkinson's Disease Rating Scale (UPDRS) Part III Score: For early-stage PD trials, the change from baseline in the motor examination score (Part III) of the UPDRS is a key primary endpoint.[7]
-
-
Secondary Endpoints:
-
Change in "Off" Time: The mean change from baseline in total daily "off" time, when PD symptoms re-emerge.[4][12]
-
UPDRS Part III Scores (for fluctuating patients): Assessed during the "on" phase to measure improvement in motor function.[8][13]
-
Dyskinesia Rating Scale (DRS): To assess the severity and duration of dyskinesia, particularly in patients with pre-existing dyskinesia.[2]
-
Clinical Global Impression of Change (CGI-C): A clinician-rated measure of overall improvement.[8]
-
Parkinson's Disease Questionnaire (PDQ-39): A patient-reported outcome to assess quality of life.[3][13]
-
Experimental Protocols
3.1. Study Design
A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for Phase III efficacy trials of this compound.[7][8][14]
-
Randomization: Patients are typically randomized in a 1:1:1 ratio to receive this compound (e.g., 50 mg/day or 100 mg/day) or a matching placebo.[7]
-
Treatment Duration: A 24-week (6-month) treatment period is common for evaluating the primary efficacy endpoints.[7][8] Long-term extension studies of up to 2 years can provide data on sustained efficacy and safety.[2]
-
Dosing: this compound is administered orally once daily.[9] In some studies, patients may start on a lower dose (e.g., 50 mg/day) which is then uptitrated to a higher dose (e.g., 100 mg/day) if tolerated.[10][15]
3.2. Data Collection and Assessment
-
Patient Diaries (Hauser Diary): Patients are trained to complete daily diaries to record their motor status at regular intervals (e.g., every 30 minutes) throughout the day (typically an 18-hour period).[9] They classify their state as "Off," "On without dyskinesia," "On with non-troublesome dyskinesia," or "On with troublesome dyskinesia." This is the primary tool for assessing "on" and "off" time.
-
Clinical Assessments: The UPDRS Part III and other clinical scales should be administered by trained and certified raters at baseline and at specified follow-up visits.
-
Safety Monitoring: Adverse events should be systematically recorded at each study visit. Standard laboratory tests, vital signs, and ophthalmological examinations should also be conducted.[8]
Data Presentation
Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Efficacy Outcomes from a Pivotal 24-Week this compound Trial in Patients with Motor Fluctuations (Study 1 / 016)
| Efficacy Endpoint | Placebo (n=222) | This compound 50 mg/day (n=223) | This compound 100 mg/day (n=224) |
| Change in "On" Time without Troublesome Dyskinesia (hours) | +0.97 | +1.37 | +1.36 |
| LS Mean Difference vs. Placebo (95% CI) | - | 0.51 (0.07, 0.94) | 0.55 (0.12, 0.99) |
| p-value | - | 0.0223 | 0.0130 |
| Change in "Off" Time (hours) | - | -0.6 | -0.6 |
| LS Mean Difference vs. Placebo (95% CI) | - | -0.6 (-0.9, -0.2) | -0.6 (-1.0, -0.2) |
| p-value | - | 0.0043 | 0.0034 |
| Change in UPDRS Part III Score | - | -1.8 | -2.6 |
| LS Mean Difference vs. Placebo (95% CI) | - | -1.8 (-3.3, -0.4) | -2.6 (-4.1, -1.1) |
| p-value | - | 0.0138 | 0.0006 |
Data adapted from Borgohain R, et al. Mov Disord. 2014.[8] LS Mean = Least Squares Mean; CI = Confidence Interval
Table 2: Summary of Efficacy Outcomes from the 24-Week SETTLE Study
| Efficacy Endpoint | Placebo (n=275) | This compound 50-100 mg/day (n=274) |
| Change in "On" Time without Troublesome Dyskinesia (hours) | +0.57 | +1.42 |
| LS Mean Difference vs. Placebo (95% CI) | - | 0.96 (0.56, 1.37) |
| p-value | - | <0.001 |
Data adapted from Schapira AHV, et al. JAMA Neurol. 2017.[10]
Visualizations
5.1. Signaling Pathway of this compound
References
- 1. This compound in the treatment pathway of Parkinson’s Disease: a European Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Effects of this compound on Dyskinesia in Mid- to Late-Stage Parkinson’s Disease: A Post-Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Xadago (this compound): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Assessment of Safety and Efficacy of this compound as a Levodopa Adjunct in Patients With Parkinson Disease and Motor Fluctuations: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What Is On/Off Time? | XADAGO [xadago.com]
- 13. Efficacy & Safety | XADAGO Healthcare Provider Website [xadagohcp.com]
- 14. Efficacy and safety of this compound as an add-on therapy to L-DOPA for patients with Parkinson's disease: A randomized, double-blind, placebo-controlled, phase II/III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound in Parkinson’s disease patients with motor fluctuations without levodopa dosage escalation over 18 weeks: KEEP study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Safinamide's Impact on Non-Motor Symptoms in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the protocols for measuring the impact of safinamide on non-motor symptoms (NMS) in patients with Parkinson's disease (PD). The following sections detail the methodologies for key experiments, present quantitative data from clinical studies in structured tables, and visualize relevant pathways and workflows.
Introduction
This compound (Xadago®) is an alpha-aminoamide derivative with a unique dual mechanism of action, targeting both dopaminergic and glutamatergic systems.[1][2] It is a potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitor, and it also modulates glutamate release through the state-dependent blockade of voltage-gated sodium channels.[2][3] While its efficacy in improving motor symptoms and motor fluctuations in PD is well-established, a growing body of evidence highlights its beneficial effects on a range of non-motor symptoms, which are significant contributors to the reduced quality of life in PD patients.[1][2][3] This document outlines the protocols to effectively measure these non-motor impacts in a clinical research setting.
Signaling Pathways of this compound
This compound's dual mechanism of action is central to its effects on both motor and non-motor symptoms of Parkinson's disease.
Experimental Protocols
This section outlines detailed methodologies for assessing the impact of this compound on key non-motor symptoms.
Protocol 1: Assessment of Overall Non-Motor Symptom Burden
-
Objective: To measure the change in the overall burden of non-motor symptoms in PD patients treated with this compound.
-
Assessment Tool: Non-Motor Symptoms Scale (NMSS). The NMSS is a 30-item, rater-administered questionnaire that evaluates the severity and frequency of a wide range of NMS across nine domains.[4][5]
-
Procedure:
-
Baseline Assessment (Visit 1):
-
Obtain informed consent from the patient.
-
Collect demographic and baseline clinical data, including disease duration, current medications (and calculate Levodopa Equivalent Daily Dose - LEDD), and motor symptom severity (e.g., using the Unified Parkinson's Disease Rating Scale - UPDRS).
-
Administer the NMSS through a structured interview with the patient and/or their caregiver. For each of the 30 items, inquire about the presence of the symptom in the past month.
-
If a symptom is present, rate its severity on a scale of 1 (mild) to 3 (severe) and its frequency on a scale of 1 (rarely) to 4 (very frequent).
-
Calculate the total NMSS score by summing the scores for each item (severity x frequency).
-
-
Intervention:
-
Follow-up Assessments (e.g., at 1, 3, and 6 months):
-
Repeat the administration of the NMSS at each follow-up visit.
-
Record any adverse events and changes in concomitant medications.
-
-
-
Data Analysis:
-
The primary endpoint is the change in the total NMSS score from baseline to the final follow-up visit.
-
Secondary endpoints can include changes in the scores of the nine individual NMSS domains.
-
Statistical analysis is typically performed using a paired t-test or Wilcoxon signed-rank test to compare baseline and follow-up scores.
-
Protocol 2: Evaluation of Pain
-
Objective: To assess the effect of this compound on pain, a common and disabling NMS in PD.
-
Assessment Tool: King's Parkinson's Disease Pain Scale (KPPS). The KPPS is a 14-item scale specifically designed to assess the different types of pain experienced by PD patients across seven domains.[8][9]
-
Procedure:
-
Baseline Assessment (Visit 1):
-
Following the general baseline assessment, administer the KPPS via a rater-based interview.
-
For each of the 14 items, determine the severity (0-3) and frequency (0-4) of the specific pain type.
-
The score for each item is calculated by multiplying severity by frequency.
-
The total KPPS score is the sum of all item scores.
-
-
Intervention:
-
Administer this compound as per the study protocol.
-
-
Follow-up Assessments (e.g., at 6 months):
-
Re-administer the KPPS to assess changes in pain perception.
-
-
-
Data Analysis:
-
Compare the total KPPS score at baseline and follow-up.
-
Analyze changes in the scores of the individual KPPS domains to identify effects on specific pain types (e.g., musculoskeletal, fluctuation-related, nocturnal pain).[10]
-
Protocol 3: Measurement of Depressive Symptoms
-
Objective: To evaluate the impact of this compound on depressive symptoms in PD patients.
-
Assessment Tool: Beck Depression Inventory-II (BDI-II). The BDI-II is a 21-item self-report questionnaire that assesses the severity of depressive symptoms.[11]
-
Procedure:
-
Baseline Assessment (Visit 1):
-
Provide the patient with the BDI-II questionnaire and clear instructions.
-
The patient rates each of the 21 items on a 4-point scale (0-3) based on their feelings over the past two weeks.
-
Sum the scores for all items to obtain the total BDI-II score.
-
-
Intervention:
-
Initiate this compound treatment.
-
-
Follow-up Assessments (e.g., at 6 months):
-
The patient completes the BDI-II again at the follow-up visit.
-
-
-
Data Analysis:
-
The primary outcome is the change in the total BDI-II score from baseline. A higher score indicates more severe depressive symptoms.
-
In PD, a BDI-II score of 14 or greater is often used as a cut-off to indicate clinically significant depressive symptoms.[11]
-
Protocol 4: Assessment of Apathy
-
Objective: To determine the effect of this compound on apathy in non-demented PD patients.
-
Assessment Tool: Apathy Scale (AS). The AS is a 14-item self-report instrument designed to screen for apathy.
-
Procedure:
-
Baseline Assessment (Visit 1):
-
The patient completes the AS, rating each item on a 4-point Likert scale (0 = "not at all" to 3 = "a lot").
-
The total score ranges from 0 to 42, with higher scores indicating greater apathy. A score of 14 or greater is typically considered indicative of clinically meaningful apathy in PD.[12]
-
-
Intervention:
-
Administer this compound or placebo in a randomized, double-blind manner.[6]
-
-
Follow-up Assessments (e.g., at 24 weeks):
-
Re-administer the Apathy Scale.
-
-
-
Data Analysis:
-
The primary endpoint is the mean change in the AS total score from baseline to the end of the study.
-
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the effects of this compound on non-motor symptoms.
Data Presentation
The following tables summarize quantitative data from key studies on the effect of this compound on non-motor symptoms.
Table 1: Impact of this compound on Overall Non-Motor Symptom Burden (SAFINONMOTOR Study)
| Outcome Measure | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | % Change | p-value |
| NMSS Total Score | 97.5 ± 43.7 | 59.9 ± 35.5 | -38.5% | < 0.0001 |
| NMSS Domains | ||||
| Sleep/Fatigue | - | - | -35.8% | 0.002 |
| Mood/Apathy | - | - | -57.9% | < 0.0001 |
| Attention/Memory | - | - | -23.9% | 0.026 |
| Gastrointestinal | - | - | -33.0% | 0.010 |
| Urinary | - | - | -28.3% | 0.003 |
| Pain/Miscellaneous | - | - | -43.0% | < 0.0001 |
| PDQ-39SI | 30.1 ± 17.6 | 21.2 ± 13.5 | -29.4% | < 0.0001 |
Data from the SAFINONMOTOR open-label study.[1]
Table 2: Effect of this compound on Pain (SAFINONMOTOR Study - Pain Analysis)
| Outcome Measure | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | % Change | p-value |
| KPPS Total Score | 40.04 ± 36.18 | 22.60 ± 21.42 | -43.6% | < 0.0001 |
| KPPS Domains | ||||
| Musculoskeletal | - | - | -35.9% | 0.009 |
| Fluctuation-related | - | - | -51.7% | 0.020 |
| Nocturnal | - | - | -46.1% | 0.001 |
| Discoloration/Edema | - | - | -50.4% | 0.009 |
| Radicular | - | - | -40.1% | 0.048 |
Data from a secondary analysis of the SAFINONMOTOR study.[10]
Table 3: Impact of this compound on Mood (SAFINONMOTOR Study - Mood Analysis)
| Outcome Measure | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | % Change | p-value |
| BDI-II Score | 18.1 ± 9.4 | 11.6 ± 8.1 | -35.9% | < 0.0001 |
| NMSS Mood/Apathy Domain | 22.8 ± 11.2 | 9.6 ± 7.9 | -57.9% | < 0.0001 |
| PDQ-39 Emotional Well-being | 39.4 ± 24.1 | 24.1 ± 19.3 | -38.6% | < 0.0001 |
Data from a secondary analysis of the SAFINONMOTOR study.[7]
Conclusion
The protocols and data presented in these application notes provide a robust framework for the investigation of this compound's effects on the non-motor symptoms of Parkinson's disease. The use of validated, disease-specific scales such as the NMSS and KPPS is crucial for obtaining reliable and clinically meaningful results. The evidence to date strongly suggests that this compound offers benefits beyond motor symptom control, significantly improving the overall well-being and quality of life for patients with Parkinson's disease.[1][7][10] Future research should continue to explore the full potential of this compound's unique dual mechanism of action in addressing the multifaceted nature of this complex neurodegenerative disorder.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Non-Motor Symptoms Scale for Parkinson’s Disease (NMSS) [movementdisorders.org]
- 5. Assessment of Non-Motor Symptoms of Parkinson's Disease and Their Impact on the Quality of Life: An Observatiobnal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Randomized Clinical Trial to Evaluate the Effects of this compound on Apathetic Non-demented Patients With Parkinson's Disease [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Psychometrics and diagnostics of the Italian version of the Beck Depression Inventory-II (BDI-II) in Parkinson’s disease: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. King's Parkinson's disease pain scale, the first scale for pain in PD: An international validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. researchgate.net [researchgate.net]
- 12. Examination of the Lille Apathy Rating Scale in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Studying Safinamide's Effect on Glutamate Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of safinamide on glutamate release. This compound is a therapeutic agent with a dual mechanism of action, involving both monoamine oxidase B (MAO-B) inhibition and modulation of glutamate release, making it a significant area of study in neuropharmacology, particularly in the context of Parkinson's disease.[1][2][3]
Introduction to this compound and its Dual Mechanism of Action
This compound is an oral α-aminoamide derivative that functions as a selective and reversible inhibitor of MAO-B, which reduces the degradation of dopamine.[1][2][4] Beyond its dopaminergic effects, this compound also modulates glutamatergic transmission by blocking voltage-gated sodium and N-type calcium channels, leading to a reduction in stimulated glutamate release.[2][3][5] This non-dopaminergic action is crucial for its therapeutic profile, potentially contributing to the improvement of motor symptoms and the mitigation of dyskinesia in Parkinson's disease patients.[1][6] In vivo microdialysis is a powerful technique to directly measure the extracellular levels of neurotransmitters like glutamate in specific brain regions, providing a dynamic understanding of a drug's effect.[7]
Key Experimental Findings on this compound and Glutamate Release
Several studies have employed in vivo microdialysis to elucidate the impact of this compound on glutamate release in various brain regions of preclinical models. A key approach involves the use of a depolarizing agent, such as veratridine, to stimulate glutamate release from nerve terminals, mimicking a state of neuronal hyperexcitability.[6][8][9]
Key findings include:
-
This compound has been shown to inhibit veratridine-evoked glutamate release in a dose-dependent manner in several brain regions, including the hippocampus, globus pallidus, and subthalamic nucleus.[5][8][9]
-
Notably, this compound's inhibitory effect on glutamate release is not observed in all brain areas, with studies showing a lack of effect in the striatum and substantia nigra under similar conditions.[5][8][9]
-
The effect of this compound on glutamate release is independent of its MAO-B inhibitory activity, as demonstrated by comparative studies with other MAO-B inhibitors like rasagiline, which did not show the same antiglutamatergic effect.[5][6]
-
This compound does not typically affect basal (spontaneous) glutamate release, suggesting its action is more pronounced under conditions of neuronal overactivity, a phenomenon known as use-dependency.[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effect of this compound on veratridine-induced glutamate release in different brain regions of rats.
| Brain Region | This compound Dose (mg/kg) | Free Brain Concentration (µM) | Inhibition of Veratridine-Induced Glutamate Release | Reference |
| Hippocampus | 15 | 1.89 - 1.37 | Maximal inhibition | [8][9] |
| Subthalamic Nucleus | 15 | Not specified | Significant attenuation | [8][9] |
| Globus Pallidus | Not specified | Not specified | Inhibition | [5][6] |
| Substantia Nigra | 15 | Not specified | Significant attenuation | [8][9] |
| Striatum | 15 | Not specified | No effect | [5][8][9] |
| Parameter | Value | Conditions | Reference |
| IC50 (depolarized) | 8 µM | In vitro patch-clamp recording in rat cortical neurons (Sodium channels) | [8][9] |
| IC50 (resting) | 262 µM | In vitro patch-clamp recording in rat cortical neurons (Sodium channels) | [8][9] |
Signaling Pathway and Mechanism of Action
The primary non-dopaminergic mechanism of this compound involves the modulation of neuronal excitability through the blockade of voltage-gated sodium and N-type calcium channels. This action reduces the excessive release of glutamate, an excitatory neurotransmitter.
Figure 1: Mechanism of this compound in reducing glutamate release.
Experimental Protocols
The following protocols are generalized from published studies and should be adapted based on specific experimental goals and institutional guidelines.
Animal Model and Surgical Preparation
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Drill a burr hole in the skull above the target brain region (e.g., hippocampus, globus pallidus, subthalamic nucleus).
-
Implant a guide cannula for the microdialysis probe at the desired coordinates. The coordinates should be determined from a reliable rat brain atlas.
-
Secure the guide cannula to the skull with dental cement.
-
-
Recovery: Allow the animals to recover from surgery for at least 24-48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
The composition of aCSF should mimic the ionic composition of the brain's extracellular fluid (e.g., in mM: 147 NaCl, 4 KCl, 2.3 CaCl2, 1.0 MgCl2, buffered to pH 7.4).
-
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of glutamate levels.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of acid to prevent degradation of glutamate.
-
Drug Administration:
-
Administer this compound (e.g., 5, 15 mg/kg) or vehicle intraperitoneally (i.p.) or via the desired route.
-
Continue collecting dialysate samples.
-
-
Stimulation of Glutamate Release:
-
To study stimulated release, switch the perfusion medium to aCSF containing veratridine (e.g., 75 µM) for a defined period (e.g., 40-60 minutes). This is typically done after observing the effect of this compound on basal levels.
-
Collect samples throughout the stimulation period and for a subsequent washout period with regular aCSF.
-
Figure 2: Experimental workflow for in vivo microdialysis.
Glutamate Analysis
-
Sample Derivatization: Glutamate in the dialysate samples is typically derivatized with a fluorescent reagent (e.g., o-phthaldialdehyde/2-mercaptoethanol) to enable sensitive detection.
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the derivatized samples using a reverse-phase HPLC system coupled with a fluorescence detector.
-
Quantify the glutamate concentration by comparing the peak area of the sample to that of known standards.
-
-
Data Analysis: Express the results as a percentage of the mean baseline glutamate concentration. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.
Conclusion
In vivo microdialysis is an indispensable tool for characterizing the neurochemical effects of drugs like this compound. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at understanding the modulation of glutamatergic neurotransmission by novel therapeutic agents. The ability of this compound to inhibit stimulated glutamate release, as demonstrated by these techniques, highlights its unique dual mechanism of action and provides a rationale for its clinical efficacy in Parkinson's disease.
References
- 1. Xadago (this compound): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound mesylate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Phase III Clinical Trials of Safinamide as Add-on Therapy
These notes provide a comprehensive overview of the methodology employed in Phase III clinical trials investigating safinamide as an adjunctive treatment for Parkinson's disease (PD). The protocols are intended for researchers, scientists, and drug development professionals to understand the key components of these late-stage clinical studies.
Introduction
This compound is a medication with a multimodal mechanism of action, primarily known for its selective and reversible inhibition of monoamine oxidase B (MAO-B).[1][2] It also possesses non-dopaminergic properties, including the blockade of voltage-gated sodium channels and modulation of glutamate release.[3] Phase III clinical trials have been crucial in establishing the efficacy and safety of this compound as an add-on therapy for patients with Parkinson's disease experiencing motor fluctuations.[3][4] These trials are typically designed as multicenter, randomized, double-blind, placebo-controlled studies to ensure robust and unbiased results.[3][4][5]
Patient Population and Study Design
Phase III trials for this compound as an add-on therapy enroll patients with idiopathic Parkinson's disease who are already being treated with a stable dose of levodopa and may be receiving other concomitant anti-Parkinsonian medications.[1][3][4]
Table 1: Key Inclusion and Exclusion Criteria for Patient Enrollment
| Criteria | Description |
| Inclusion | |
| Age | Typically between 30 and 80 years.[1] |
| Diagnosis | Idiopathic Parkinson's Disease with a duration of more than 3-5 years.[1][4] |
| Disease Stage | Hoehn and Yahr stage I-IV during an "off" phase.[1][4] |
| Clinical Status | Experiencing motor fluctuations with a specified minimum daily "OFF" time (e.g., ≥ 1.5 hours).[4] |
| Background Therapy | Stable dose of levodopa for at least 4 weeks.[1][3] May be on other stable anti-Parkinsonian drugs (excluding other MAO-B inhibitors).[4] |
| Exclusion | |
| Medical History | History of psychosis, dementia, or severe cognitive dysfunction.[1] |
| Concomitant Medications | Current use of other MAO-B inhibitors.[4] |
| Dyskinesia | Severe, disabling peak-dose or biphasic dyskinesia.[1][4] |
| Prior Treatment | Previous treatment with this compound.[1] |
The general study design follows a parallel-group, randomized, double-blind, placebo-controlled format.[3][4][5]
Experimental Protocols
-
Dosage: Patients are typically randomized to receive once-daily oral doses of this compound (e.g., 50 mg or 100 mg) or a matching placebo.[3][5]
-
Dose Titration: Some study protocols may involve a titration period. For instance, all patients in the active treatment arm may start at 50 mg/day for the first two weeks, with a subsequent increase to 100 mg/day if well-tolerated.[4][6]
-
Blinding: Both the investigational product and the placebo are identical in appearance to maintain the double-blind nature of the trial.[3]
A combination of patient-reported diaries and clinician-rated scales are used to assess the efficacy and safety of this compound.
Table 2: Schedule of Key Assessments
| Assessment | Baseline | Week 2 | Week 4 | Week 12 | Week 16/24 (End of Study) |
| Patient Diary Cards | ✓ | ✓ | ✓ | ✓ | ✓ |
| UPDRS (Parts I, II, III, IV) | ✓ | ✓ | ✓ | ||
| CGI-C / CGI-S | ✓ | ✓ | ✓ | ||
| PDQ-39 | ✓ | ✓ | |||
| Adverse Event Monitoring | ✓ | ✓ | ✓ | ✓ | ✓ |
| Vital Signs & Lab Tests | ✓ | ✓ | ✓ |
-
Primary Endpoint Protocol (Patient Diary):
-
Patients are trained to complete a daily diary (e.g., Hauser diary) to record their motor status for each 30-minute interval over an 18-hour period.
-
The primary efficacy endpoint is often the change from baseline in the total daily "ON" time without troublesome dyskinesia.[2][3][5]
-
"ON" time is defined as the period when the patient experiences good motor control, while "OFF" time refers to periods of poor motor function.
-
-
Secondary Endpoint Protocols:
-
Unified Parkinson's Disease Rating Scale (UPDRS): The UPDRS is a comprehensive tool used to assess both motor and non-motor symptoms of Parkinson's disease. The motor section (Part III) is performed by a trained clinician to evaluate the severity of parkinsonism.[3][7]
-
Clinical Global Impression (CGI): The CGI-Change (CGI-C) and CGI-Severity (CGI-S) are rated by the clinician to provide a global assessment of the patient's change in clinical status and overall disease severity.[3]
-
39-Item Parkinson's Disease Questionnaire (PDQ-39): This is a patient-completed questionnaire that measures health-related quality of life across various domains.[4][8]
-
-
Safety Assessment Protocol:
Data Presentation and Statistical Analysis
Table 3: Example Efficacy Results from a 24-Week Phase III Study
| Endpoint | Placebo | This compound 50 mg/day | This compound 100 mg/day |
| Mean Change in "ON" Time (hours) | +0.97 | +1.37 | +1.36 |
| Mean Change in "OFF" Time (hours) | -0.57 | -1.13 | -1.17 |
| Mean Change in UPDRS Part III Score | -0.9 | -2.7 | -3.5 |
Note: Data are illustrative and synthesized from multiple sources.[3][5]
Table 4: Common Treatment-Emergent Adverse Events
| Adverse Event | Placebo (%) | This compound 50 mg/day (%) | This compound 100 mg/day (%) |
| Dyskinesia | 2.1 | 8.3 | 10.6 |
| Nausea | 2.5 | 2.5 | 2.5 |
| Dizziness | 2.5 | 2.5 | 2.5 |
| Visual Hallucinations | 1.4 | 3.0 | 4.5 |
Note: Data synthesized from a study in a Japanese population.[2]
Statistical analysis for the primary efficacy endpoint typically involves an analysis of covariance (ANCOVA), with the change from baseline as the dependent variable, treatment group and country as fixed effects, and the baseline value as a covariate.[8]
Mechanism of Action Signaling Pathway
This compound's dual mechanism of action targets both dopaminergic and glutamatergic pathways.
By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, which is crucial for motor control.[1] Additionally, by blocking sodium channels and modulating glutamate release, it may reduce neuronal excitotoxicity, a non-dopaminergic mechanism that contributes to its therapeutic effect.[3] This dual action allows this compound to improve motor symptoms and fluctuations without significantly worsening dyskinesia.[3][5]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and safety of this compound as an add-on therapy to L-DOPA for patients with Parkinson's disease: A randomized, double-blind, placebo-controlled, phase II/III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The XINDI Study: A Randomized Phase III Clinical Trial Evaluating the Efficacy and Safety of this compound as Add-On Therapy to Levodopa in Chinese Patients with Parkinson's Disease with Motor Fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustained response in early responders to this compound in patients with Parkinson's disease and motor fluctuations: A post hoc analysis of the SETTLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
addressing safinamide solubility challenges in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of safinamide.
Frequently Asked Questions (FAQs)
Q1: What is the classification and expected aqueous solubility of this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[1][2][3] The free base form has poor solubility in water.[1][2][3] Its commercially available form, this compound mesylate (Xadago®), exhibits pH-dependent solubility.[4]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. This compound mesylate is highly soluble in acidic conditions (pH 1.2 and 4.5) but shows low solubility (less than 0.4 mg/mL) in near-neutral to neutral conditions (pH 6.8 and 7.5).[4] One study found that various salt forms of this compound had significantly better solubility in both water and a phosphate buffer of pH 6.86 compared to the free base.[1][3]
Q3: My this compound (mesylate) is not dissolving in my PBS buffer (pH 7.2). What should I do?
A3: This is an expected issue due to the low solubility of this compound mesylate at neutral pH.[4] For maximum solubility in aqueous buffers like PBS, it is recommended to first dissolve the this compound mesylate in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice.[5] Using this method, a solubility of approximately 0.1 mg/mL can be achieved in a 1:9 solution of DMSO:PBS (pH 7.2).[5] It is not recommended to store the final aqueous solution for more than one day.[5]
Q4: What are the most effective strategies to enhance the aqueous solubility of this compound for experimental use?
A4: Several strategies can be employed to improve the aqueous solubility of this compound:
-
pH Adjustment: Using acidic buffers (e.g., pH 4.5) can significantly increase the solubility of this compound mesylate.[4]
-
Co-solvency: Preparing a concentrated stock solution in an organic solvent like DMSO (solubility approx. 30 mg/mL) or ethanol (solubility approx. 5 mg/mL) and then performing a stepwise dilution into your aqueous medium is a common and effective method.[5]
-
Salt Formation: Using different salt forms of this compound can markedly improve solubility. For instance, this compound HCl and this compound HBr salts have demonstrated significantly higher solubility in water and pH 6.86 phosphate buffer compared to the this compound free base.[1][3]
Q5: Are there other formulation strategies being explored for this compound?
A5: Yes, beyond the methods mentioned, general techniques for improving the solubility of poorly soluble drugs include the use of solid dispersions, nanocrystals, and co-crystals.[1][3][6] For this compound specifically, oral thin films have been developed using film-forming polymers and super disintegrants to achieve rapid dissolution in pH 6.8 phosphate buffer.[7]
Troubleshooting Guide
Problem: After dissolving this compound in DMSO and diluting into my aqueous buffer, a precipitate forms.
-
Possible Cause: You have exceeded the solubility limit of this compound in the final aqueous solution. The high concentration of the DMSO stock leads to supersaturation and subsequent precipitation upon dilution.
-
Solutions:
-
Decrease Final Concentration: Calculate the maximum achievable concentration based on available data. For this compound mesylate in a 10% DMSO/PBS solution, the solubility is approximately 0.1 mg/mL.[5]
-
Modify Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to facilitate rapid dispersion and prevent localized high concentrations.
-
Increase Co-solvent Percentage: If your experimental design allows, consider increasing the final percentage of DMSO in the aqueous solution. Always run a vehicle control to account for any effects of the co-solvent.
-
Use a More Soluble Salt Form: If you are not restricted to the mesylate salt, consider synthesizing or acquiring a more soluble salt, such as the hydrochloride (HCl) or hydrobromide (HBr) form.[1][3]
-
Problem: My solubility measurements are inconsistent between experiments.
-
Possible Cause: Several experimental factors can influence solubility measurements. Inconsistency often arises from insufficient equilibration time, temperature fluctuations, or inadequate phase separation.
-
Solutions:
-
Ensure Equilibration: For shake-flask solubility experiments, ensure the solution is stirred for a sufficient duration (e.g., 24 hours) to reach equilibrium.[1][3]
-
Control Temperature: Maintain a constant temperature (e.g., 37 °C) using a temperature-controlled shaker or water bath, as solubility is temperature-dependent.[1][3]
-
Proper Phase Separation: Use a fine-pore membrane filter (e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.[1][3] Incomplete removal of solid particles will lead to erroneously high solubility values.
-
Verify Solid Form: After the experiment, analyze the remaining solid residue (e.g., by PXRD) to ensure that the compound has not converted to a different polymorphic or solvated form during the experiment.[1][3]
-
Data Summary Tables
Table 1: Solubility of this compound and its Salts Data extracted from a study conducted at 37 °C.[1][3]
| Compound | Solubility in Water (mg/mL) | Solubility in pH 6.86 Phosphate Buffer (mg/mL) |
| This compound (Free Base) | 0.021 ± 0.003 | 0.035 ± 0.002 |
| This compound HCl | 5.86 ± 0.04 | 4.31 ± 0.03 |
| This compound HBr | 4.53 ± 0.05 | 3.12 ± 0.04 |
| This compound-MA-H₂O | 1.15 ± 0.03 | 0.98 ± 0.02 |
Table 2: Solubility of this compound Mesylate in Various Solvents
| Solvent / Medium | Solubility | Reference |
| DMSO | ~30 mg/mL | [5] |
| Ethanol | ~5 mg/mL | [5] |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [5] |
| Aqueous Buffer (pH 1.2) | Highly Soluble | [4] |
| Aqueous Buffer (pH 4.5) | Highly Soluble | [4] |
| Aqueous Buffer (pH 6.8) | < 0.4 mg/mL | [4] |
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key strategies for enhancing this compound's aqueous solubility.
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol is adapted from the methodology described in the study by Gao L, et al. (2020).[1]
-
Preparation: Add an excess amount of the this compound compound (free base or salt form) to a known volume of the desired aqueous medium (e.g., purified water or pH 6.86 phosphate buffer) in a sealed container (e.g., a glass vial). The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Place the sealed containers in a temperature-controlled orbital shaker or use a magnetic stirrer in a temperature-controlled bath. Maintain a constant temperature of 37 °C and continuous agitation (e.g., 500 rpm) for 24 hours to allow the system to reach equilibrium.[1][3]
-
Phase Separation: After 24 hours, withdraw a sample of the suspension. Immediately filter the sample through a 0.22 µm membrane filter to remove all undissolved solid particles. This step is critical to ensure only the dissolved drug is measured.[1][3]
-
Quantification: Dilute the clear filtrate with the appropriate solvent to a suitable concentration for analysis. Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 225 nm) or HPLC.[1][3]
-
Calculation: Calculate the solubility of the compound in the selected medium (e.g., in mg/mL) based on the measured concentration and the dilution factor used.
-
Verification (Optional but Recommended): Collect the undissolved solid residue remaining after the experiment, dry it under a vacuum, and analyze it using Powder X-ray Diffraction (PXRD) to confirm that the solid form has not changed during the experiment.[1][3]
Protocol 2: Preparation of an Aqueous this compound Solution Using a Co-solvent
This protocol is based on the recommendations for this compound mesylate from Cayman Chemical.[5]
-
Prepare Stock Solution: Accurately weigh the desired amount of this compound mesylate powder. Dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This compound mesylate is soluble up to approximately 30 mg/mL in DMSO.[5] Ensure the solid is completely dissolved.
-
Prepare Final Solution: Perform a serial dilution. For a final solution with 10% DMSO, you can perform a 1-in-10 dilution. To do this, slowly add 1 part of the DMSO stock solution to 9 parts of the desired aqueous buffer (e.g., PBS, pH 7.2) while continuously and vigorously vortexing or stirring the buffer.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Storage: Use the freshly prepared aqueous solution promptly. It is not recommended to store the final diluted aqueous solution for more than one day to avoid potential precipitation over time.[5]
-
Control: Always prepare a "vehicle control" solution containing the same final concentration of the co-solvent (e.g., 10% DMSO in PBS) but without the drug to be used in your experiments to account for any effects of the solvent itself.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. wjpsonline.com [wjpsonline.com]
strategies to improve safinamide bioavailability in research settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical studies with safinamide. While this compound inherently possesses high oral bioavailability, this guide focuses on ensuring consistent and optimal drug exposure in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to improve the oral bioavailability of this compound?
A1: Not typically. This compound has a high absolute oral bioavailability of 95%, meaning it is almost completely absorbed after oral administration with negligible first-pass metabolism.[1][2][3][4] Therefore, in standard research settings, the focus should be on ensuring consistent and complete dissolution of the drug substance to achieve this inherent bioavailability, rather than on enhancement strategies.
Q2: We are observing low and variable plasma concentrations of this compound in our animal model. What could be the cause?
A2: If you are observing unexpectedly low or variable plasma concentrations, several factors in your experimental setup could be responsible, rather than an inherent issue with this compound's bioavailability. Potential causes include:
-
Inadequate Formulation: The drug may not be fully dissolving in the vehicle before or after administration. This is a common issue with simple suspensions of crystalline drug substance.
-
Administration Errors: Inconsistent oral gavage technique or regurgitation by the animals can lead to dose variability.
-
Physiological Factors in Animal Models: The gastrointestinal (GI) physiology of the animal model (e.g., pH, transit time), especially in disease models, might differ from humans.
-
Analytical Method Issues: The sensitivity and accuracy of the bioanalytical method (e.g., LC-MS/MS) used to measure plasma concentrations should be verified.[5][6]
-
Metabolism Differences: While first-pass metabolism is low in humans, the specific metabolic pathways in the chosen animal model could differ.[2][7]
Q3: What is the effect of food on this compound absorption?
A3: In humans, food can delay the rate of absorption, prolonging the time to reach maximum plasma concentration (Tmax), but it does not significantly affect the extent of absorption (AUC).[2][5][6][8] For preclinical studies, administering this compound in a fasted state can reduce variability in absorption rates.
Q4: Can nanotechnology-based formulations be used for this compound?
A4: Yes, while not necessary for improving oral bioavailability, nanotechnology can be a valuable tool for specific research applications. For instance:
-
Solid Lipid Nanoparticles (SLNs) or Nanoemulsions: These can be used to create stable and uniform formulations for consistent dosing.[9][10][11][12]
-
Targeted Delivery: For neuroscience research, nanoformulations can be designed for targeted delivery, such as intranasal administration to bypass the blood-brain barrier and directly target the central nervous system (CNS).[11][13][14]
Troubleshooting Guides
Issue 1: High Variability in Plasma Exposure After Oral Dosing in Rodents
-
Possible Cause 1: Inconsistent Formulation/Dosing
-
Troubleshooting Steps:
-
Improve Formulation: Move from a simple suspension to a solution or a well-characterized nanosuspension. Using a vehicle in which this compound is soluble can ensure complete dissolution before administration.
-
Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each animal is dosed. Use a magnetic stirrer during the dosing period.
-
Verify Dosing Technique: Ensure all personnel are proficient in the oral gavage technique to minimize errors and animal stress, which can affect GI function.
-
-
-
Possible Cause 2: Physiological Variability
-
Troubleshooting Steps:
-
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Exposure
-
Possible Cause: Biologically Irrelevant Dissolution Method
-
Troubleshooting Steps:
-
Use Biorelevant Media: Standard buffers (e.g., pH 1.2, 6.8) may not accurately reflect the conditions in the animal's GI tract.[17] Consider using simulated gastric and intestinal fluids (FaSSGF, FaSSIF) that contain bile salts and lipids.
-
Evaluate Formulation Performance: Test the dissolution of your specific formulation (e.g., suspension, solution) rather than just the active pharmaceutical ingredient (API).
-
-
Quantitative Data Summary
The pharmacokinetic parameters of this compound in humans are well-established and demonstrate its high bioavailability and suitability for once-daily dosing.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | 95% | [1][2][3][4][18] |
| Time to Peak (Tmax) | 1.8 - 4.0 hours (fasting) | [1][5][8][18][19] |
| Plasma Protein Binding | 88% - 90% | [2][20] |
| Volume of Distribution (Vss) | ~165 L | [1][2][4][20] |
| Elimination Half-life (t½) | 20 - 30 hours | [1][4][5][6] |
| Metabolism | Primarily via metabolism (amidase enzymes), not significant first-pass effect. | [2][4][7] |
| Excretion | ~76% in urine (as metabolites), <10% as unchanged drug. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous this compound Suspension for Oral Gavage
This protocol is designed to ensure a uniform suspension for consistent dosing in preclinical animal studies.
-
Objective: To prepare a 1 mg/mL this compound suspension in 0.5% (w/v) methylcellulose.
-
Materials:
-
This compound mesylate powder
-
0.5% (w/v) methylcellulose solution in purified water
-
Glass mortar and pestle
-
Small glass beaker
-
Calibrated magnetic stirrer and stir bar
-
Analytical balance
-
-
Methodology:
-
Weigh the required amount of this compound mesylate.
-
Transfer the powder to a glass mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the mortar to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Transfer the resulting suspension to a glass beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and stir continuously at a moderate speed (e.g., 200-300 rpm) for at least 30 minutes before the first dose.
-
Maintain continuous stirring throughout the dosing procedure to prevent the suspension from settling.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method can be adapted to create a stable, nanosized formulation of this compound for specialized research applications.
-
Objective: To formulate this compound into SLNs to achieve a stable, high-surface-area dispersion.
-
Materials:
-
This compound
-
Solid Lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle size)
-
Water bath or heating plate
-
-
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous solution containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization for 3-5 minutes. This forms a coarse oil-in-water emulsion.
-
Homogenization:
-
(High-Pressure Homogenization - Recommended): Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize for several cycles at high pressure (e.g., 500-1500 bar).
-
(Ultrasonication - Alternative): Alternatively, sonicate the pre-emulsion using a probe sonicator.
-
-
Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualizations
Caption: Troubleshooting workflow for low or variable this compound plasma levels.
Caption: Workflow for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs).
References
- 1. The Current Evidence for the Use of this compound for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Xadago (this compound): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of this compound, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. japsonline.com [japsonline.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. nano-ntp.com [nano-ntp.com]
- 12. scispace.com [scispace.com]
- 13. Nanoemulsions for “Nose-to-Brain” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjpsonline.com [wjpsonline.com]
- 18. This compound in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigational agents in the treatment of Parkinson’s disease: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
assessing safinamide stability under various experimental conditions
Welcome to the Technical Support Center for assessing safinamide stability. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to be unstable?
A1: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][2] Forced degradation studies have shown that it undergoes hydrolysis in both acidic and basic media and is also degraded by oxidizing agents.[1][2][3]
Q2: What are the major degradation products of this compound?
A2: The primary degradation product identified under acidic hydrolysis is referred to as SAF DEG.[4][5] The structures of forced degradation products have been elucidated using techniques such as mass spectrometry (MS) and infrared spectroscopy (IR).[1][2][4][5]
Q3: Is this compound sensitive to light?
A3: Yes, photostability studies indicate that this compound undergoes degradation when exposed to light.[3] Therefore, it is recommended to protect this compound samples from light during storage and handling.
Q4: How stable is this compound to heat?
A4: this compound shows less degradation under thermal stress compared to acidic, alkaline, and oxidative conditions.[3] However, detailed thermal stability studies using techniques like Differential Scanning Calorimetry (DSC) have been performed to characterize its thermal behavior.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in this compound stability studies.
-
Possible Cause 1: Inadequate control of experimental conditions.
-
Troubleshooting Tip: Ensure precise control of pH, temperature, and light exposure. Use calibrated equipment and standardized procedures for all experiments.
-
-
Possible Cause 2: Impurities in the this compound sample.
-
Troubleshooting Tip: Use a well-characterized, pure this compound standard. If impurities are suspected, re-purify the sample or obtain a new, high-purity batch.
-
-
Possible Cause 3: Inappropriate analytical method.
-
Troubleshooting Tip: Verify that the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. Refer to the validated HPLC methods detailed in the "Experimental Protocols" section.
-
Issue 2: Difficulty in separating this compound from its degradation products.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Troubleshooting Tip: Adjust the mobile phase composition, pH, flow rate, or column temperature. Refer to the detailed HPLC protocols provided below for optimized separation parameters.
-
-
Possible Cause 2: Inappropriate column selection.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound (e.g., 1.0 mg/mL).
-
Transfer a known volume of the stock solution into a flask containing an equal volume of an acidic solution (e.g., 2–5 N hydrochloric acid).
-
Reflux the mixture at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 5 hours).[1]
-
Cool the solution to room temperature and neutralize it with a suitable base (e.g., 2 N NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use a basic solution (e.g., 2–5 N methanolic sodium hydroxide).[1]
-
Neutralize the solution with a suitable acid (e.g., 2 N HCl) after cooling.
-
-
Oxidative Degradation:
-
Prepare a this compound solution and treat it with an oxidizing agent (e.g., 30% hydrogen peroxide).
-
Maintain the solution at a specific temperature and for a set duration.
-
Analyze the resulting solution.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source with a specified intensity and duration, following ICH Q1B guidelines.[8]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at a high temperature (e.g., 100°C) for a defined period.
-
Alternatively, reflux a solution of this compound in a neutral medium.
-
Analyze the sample after the stress period.
-
Stability-Indicating HPLC Method
This method is suitable for the quantitative determination of this compound in the presence of its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 250 mm × 4.6 mm, 5.0 µm particle size).[3]
-
Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 6.8) in a ratio of 80:20 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 2-5 N HCl | 5 hours | 100°C (Reflux) | Significant | [1] |
| Base Hydrolysis | 2-5 N NaOH | 5 hours | 100°C (Reflux) | Significant | [1] |
| Oxidative | 30% H₂O₂ | - | - | Significant | [3] |
| Photolytic | UV/Visible Light | - | - | Significant | [3] |
| Thermal | Dry Heat | - | 100°C | Less Significant | [3] |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathways for this compound.
References
- 1. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug this compound in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating spectrophotometric quantification of this compound in the presence of its possible degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-State Study of the Structure, Dynamics, and Thermal Processes of this compound Mesylate—A New Generation Drug for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. wjpsonline.com [wjpsonline.com]
Technical Support Center: Investigating Off-Target Effects of Safinamide in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing potential off-target effects of safinamide in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound observed in preclinical models?
A1: Beyond its primary mechanism as a selective and reversible monoamine oxidase-B (MAO-B) inhibitor, this compound exhibits significant off-target activity by blocking voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels.[1][2][3] This action leads to the modulation of glutamate release, which is a key non-dopaminergic effect.[1][4][5]
Q2: At what concentrations are the off-target effects of this compound typically observed in preclinical studies?
A2: The effects of this compound on glutamate release are dose-dependent. In rat hippocampus, significant inhibition of veratridine-stimulated glutamate release is seen at free brain concentrations of 0.25-2.22 μM.[6] These concentrations are comparable to those that produce anticonvulsant effects and are within the range estimated for therapeutic doses in Parkinson's disease patients.[6]
Q3: How can I differentiate between this compound's MAO-B inhibition and its off-target effects in my experiments?
A3: To distinguish between these effects, you can use a comparator compound that is a selective MAO-B inhibitor without sodium channel blocking activity, such as rasagiline.[4] If an observed effect is present with this compound but absent with rasagiline, it is likely attributable to this compound's off-target glutamatergic modulation.[4] Additionally, experimental models that are not primarily driven by dopamine depletion can help isolate non-dopaminergic effects.
Q4: What preclinical models are suitable for studying the off-target effects of this compound?
A4: Several preclinical models are effective. Rat models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) hemilesioned rat, are useful for studying effects on glutamate and GABA release in the basal ganglia.[4][7] Models of neuronal hyperexcitability, like those induced by veratridine or haloperidol, can also be employed to investigate the inhibition of stimulated glutamate release.[4][6] Furthermore, animal models of myotonia have been used to demonstrate this compound's effects on muscle hyperexcitability via sodium channel inhibition.[8]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in measuring glutamate release.
-
Possible Cause: Variability in the stimulation method used to evoke glutamate release.
-
Troubleshooting Steps:
-
Standardize Stimulation: Ensure consistent application of the stimulating agent (e.g., veratridine, high potassium) in terms of concentration and duration of exposure.
-
Use a Positive Control: Include a known inhibitor of voltage-gated sodium channels to validate the experimental setup.
-
Verify Probe Placement: In microdialysis studies, confirm the accurate placement of the probe in the brain region of interest.[4]
-
Assess Basal Levels: Ensure that this compound is not affecting basal glutamate levels, as its effect is use-dependent and primarily on stimulated release.[6]
-
Issue 2: Difficulty in attributing observed in vivo effects to either MAO-B inhibition or off-target actions.
-
Possible Cause: Overlapping physiological roles of dopaminergic and glutamatergic systems.
-
Troubleshooting Steps:
-
Pharmacological Controls: As mentioned in the FAQs, use a selective MAO-B inhibitor without glutamate-modulating activity (e.g., rasagiline) as a negative control for off-target effects.[4]
-
Dose-Response Analysis: Conduct a full dose-response study. The potency for MAO-B inhibition may differ from the potency for sodium channel blockade and glutamate release modulation.[9]
-
Ex Vivo Slice Electrophysiology: To directly measure effects on neuronal excitability and synaptic transmission, prepare acute brain slices and perform patch-clamp recordings to assess the impact of this compound on ion channel currents and excitatory postsynaptic potentials.
-
Quantitative Data Summary
Table 1: Effects of this compound on Neurotransmitter Release in Preclinical Models
| Parameter | Preclinical Model | Brain Region | Effect of this compound | Comparator (Rasagiline) | Reference |
| Veratridine-evoked Glutamate Release | 6-OHDA rat | Globus Pallidus, Subthalamic Nucleus | Inhibition | No effect | [4] |
| Veratridine-evoked Glutamate Release | 6-OHDA rat | Striatum, Substantia Nigra | No effect | No effect | [4] |
| Haloperidol-induced Glutamate Release | Naive rat | Substantia Nigra | Inhibition | Not Assessed | [4] |
| Veratridine-evoked GABA Release | 6-OHDA rat | Globus Pallidus, Substantia Nigra | Reduction | No effect | [4] |
Table 2: Effective Concentrations of this compound for Off-Target Effects
| Effect | Model System | Effective Free Brain Concentration | In Vitro Ki (Sodium Channels) | Reference |
| Inhibition of Glutamate Release | Rat Hippocampus | 1.45 - 2.22 μM | 3.6 μM | [6] |
| Anticonvulsant Activity | Rat | 0.37 - 1.40 μM | 3.6 μM | [6] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol is based on methodologies described in preclinical studies investigating this compound's effect on glutamate and GABA release.[4]
-
Animal Model: Utilize adult male Sprague-Dawley rats, including models such as 6-OHDA hemilesioned rats for Parkinson's disease or haloperidol-treated rats.
-
Surgical Implantation: Anesthetize the animals and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., globus pallidus, subthalamic nucleus, striatum, substantia nigra).
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable baseline levels of glutamate and GABA.
-
Drug Administration: Administer this compound or a comparator drug (e.g., rasagiline) via intraperitoneal injection at the desired dose.
-
Stimulation: To evoke neurotransmitter release, switch the perfusion medium to aCSF containing a stimulating agent like veratridine (e.g., 10-100 μM) for a defined period.
-
Sample Analysis: Analyze the collected dialysate samples for glutamate and GABA concentrations using high-performance liquid chromatography (HPLC) with fluorometric detection.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the mean baseline values and compare the effects between treatment groups.
Visualizations
Caption: this compound's off-target mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Effects of this compound on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical study of the antimyotonic efficacy of this compound in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Symptom relief in Parkinson disease by this compound: Biochemical and clinical evidence of efficacy beyond MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing and Reporting Adverse Events in Safinamide Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in safinamide clinical trials. The information is designed to offer clear guidance on the proper management and reporting of adverse events (AEs) and serious adverse events (SAEs).
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed in this compound clinical trials?
A1: Based on data from various clinical trials, the most frequently reported adverse events (AEs) in patients receiving this compound include dyskinesia, nausea, falls, insomnia, and headache.[1][2][3] The incidence of these events often varies depending on the patient population and whether this compound is used as an add-on therapy to other Parkinson's disease medications like levodopa or a single dopamine agonist.[1][4] For instance, in some studies, dyskinesia was the most common treatment-emergent adverse event in the this compound group.[5][6]
Q2: How is an "adverse event" (AE) defined in the context of a clinical trial?
A2: An adverse event is any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment. An AE can therefore be any unfavorable and unintended sign (including an abnormal laboratory finding), symptom, or disease temporally associated with the use of a medicinal product, whether or not considered related to the medicinal product.
Q3: What distinguishes a "serious adverse event" (SAE) from a non-serious AE?
A3: A serious adverse event (SAE) is any AE that, at any dose, results in any of the following outcomes:
-
Death
-
A life-threatening experience
-
Inpatient hospitalization or prolongation of existing hospitalization
-
A persistent or significant disability/incapacity
-
A congenital anomaly/birth defect
-
Is considered a medically important event.
All AEs that do not meet any of these criteria are considered non-serious.
Q4: What are my immediate responsibilities as an investigator when a participant reports an adverse event?
A4: As an investigator, your immediate responsibilities are to:
-
Ensure Patient Safety: Take all necessary immediate actions to ensure the safety and well-being of the trial participant.
-
Document the Event: Thoroughly document the AE in the participant's source documents and the case report form (CRF).
-
Assess the Event: Evaluate the AE for seriousness, severity, and causality in relation to the study drug (this compound).
-
Report the Event: Report the AE to the study sponsor within the timeframe specified in the clinical trial protocol, which is typically within 24 hours for SAEs.
Q5: How do I determine the "causality" of an adverse event in relation to this compound?
A5: Causality assessment is a clinical judgment based on all available information. Key factors to consider include:
-
Temporal Relationship: Did the event occur after the administration of this compound? Did it resolve or decrease in severity upon discontinuation or dose reduction?
-
Pharmacological Plausibility: Is the event consistent with the known pharmacological profile of this compound (a monoamine oxidase B inhibitor with effects on dopaminergic and glutamatergic systems)?[7]
-
Exclusion of Other Causes: Can the event be explained by the patient's underlying disease, concurrent illnesses, or other medications?
-
Re-challenge: If applicable and ethically permissible, does the event reappear upon re-administration of the drug?
Troubleshooting Guides
Issue: Uncertainty in Classifying an Event as Serious vs. Non-Serious
-
Guidance: Refer to the definitions of "serious" in the clinical trial protocol and ICH E2A guidelines. If an event does not explicitly meet the criteria for an SAE but you, as the investigator, deem it medically significant, it should be reported as an SAE. When in doubt, it is always best to err on the side of caution and report the event as serious. Consult with the study sponsor or medical monitor for clarification.
Issue: Incomplete Information for an Adverse Event Report
-
Guidance: It is crucial to provide as much detail as possible when reporting an AE. If some information is not available at the time of the initial report, you should still submit the report within the required timeframe with the information you have. Indicate on the form that you are seeking additional information. Submit a follow-up report as soon as new information becomes available. The minimum information required for an expedited report is an identifiable patient, the name of the suspect medicinal product, an identifiable reporting source, and an event or outcome that can be identified as serious and unexpected.
Issue: Discrepancies in Adverse Event Terminology
-
Guidance: To ensure consistency in AE reporting across different sites and studies, use the Medical Dictionary for Regulatory Activities (MedDRA). MedDRA provides a standardized hierarchy of medical terms. When documenting an AE, use the most specific MedDRA term that accurately reflects the event. If you are unsure of the appropriate MedDRA term, describe the event in as much detail as possible in the CRF, and the sponsor's data management or pharmacovigilance team will assist with the coding.
Data on Adverse Events in this compound Clinical Trials
The following tables summarize the incidence of common adverse events and serious adverse events from key this compound clinical trials.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in this compound Clinical Trials (as add-on therapy)
| Adverse Event | This compound Group (%) | Placebo Group (%) | Study Reference |
| Dyskinesia | 14.6 - 17.7 | 5.5 | [6][8] |
| Nausea | 5.0+ | 5.0+ | [1] |
| Fall | 5.0+ | 5.0+ | [1] |
| Insomnia | ≥2 | > Placebo | |
| Headache | 5.0+ | 5.0+ | [1] |
| Back Pain | 5.0+ | 5.0+ | [1] |
| Urinary Tract Infection | 5.0+ | 5.0+ | [1] |
| Nasopharyngitis | 20.7 | N/A | [4] |
| Dizziness | 5.0+ | 5.0+ | [1] |
| Somnolence | 5.0+ | 5.0+ | [1] |
| Arthralgia | 5.0+ | 5.0+ | [1] |
Note: Percentages are approximate and may vary across different studies. "N/A" indicates that the data was not provided in the cited source.
Table 2: Incidence of Serious Adverse Events (SAEs) and Discontinuations due to AEs
| Outcome | This compound Group (%) | Placebo Group (%) | Study Reference |
| Any Serious Adverse Event | 9.0 - 17.2 | 3.6 - 9.1 | [4][8][9] |
| Discontinuation due to AEs | 4.4 - 10.8 | 3.6 | [4][6][10] |
Experimental Protocols
Protocol for Identification, Documentation, and Reporting of an Adverse Event
-
Identification:
-
At each study visit, proactively question the participant about any new or worsening symptoms, illnesses, or other medical occurrences since the last visit.
-
Review the participant's vital signs, physical examination findings, and laboratory results for any abnormalities that could constitute an AE.
-
Document all findings, even if they seem minor or unrelated to the study drug.
-
-
Documentation in Source Documents:
-
For any reported or observed AE, create a new entry in the participant's source documents (e.g., medical records, electronic health record).
-
Record the following information:
-
A clear and concise description of the event.
-
The date and time of onset.
-
The severity of the event (e.g., mild, moderate, severe).
-
Any action taken in response to the event (e.g., concomitant medication administered, study drug dose adjusted).
-
The outcome of the event (e.g., resolved, ongoing).
-
The date the event resolved or, if ongoing, that it is continuing.
-
-
-
Completion of the Case Report Form (CRF):
-
Transcribe the information from the source documents to the AE page of the CRF.
-
Assess the causality of the event in relation to this compound (e.g., related, possibly related, not related) and record your assessment.
-
Determine if the event meets the criteria for a serious adverse event (SAE).
-
-
Reporting to the Sponsor:
-
Non-Serious AEs: Report all non-serious AEs to the sponsor via the electronic data capture (EDC) system at the next scheduled data entry point, or as specified in the protocol.
-
Serious AEs (SAEs): Report any SAE to the sponsor within 24 hours of becoming aware of the event. Use the designated SAE reporting form provided by the sponsor. The initial report can be made by phone or fax, followed by a completed written report.
-
Visualizations
Adverse Event Reporting Workflow
Caption: Workflow for reporting adverse events in a clinical trial.
Decision Tree for SAE Reporting
Caption: Decision-making process for reporting Serious Adverse Events.
References
- 1. database.ich.org [database.ich.org]
- 2. utrgv.edu [utrgv.edu]
- 3. REDCap Support - Coding Adverse Events with MedDRA [help.redcap.ualberta.ca]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. namsa.com [namsa.com]
- 6. ICH E2A Clinical safety data management: definitions and standards for expedited reporting - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]
- 8. E2A Clinical Safety Data Management: Definitions and Standards for Expedited Reporting | FDA [fda.gov]
- 9. ropesgray.com [ropesgray.com]
- 10. Meegle | Free Download Adverse Event Reporting Workflow [meegle.com]
Navigating Safinamide Dosing in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing safinamide dosing in animal studies to achieve therapeutic efficacy while minimizing potential side effects. The following information, presented in a question-and-answer format, addresses common challenges and queries encountered during preclinical investigations.
Troubleshooting Guides
Issue: Observed Neurological Side Effects (e.g., convulsions, ataxia, abnormal gait)
-
Question: We are observing convulsions and abnormal gait in our rat cohort at a dose of 300 mg/kg. How can we mitigate these effects?
-
Answer: In a 4-week study in rats, clinical signs of toxicity, including convulsions and abnormal gait, were observed at a dose of 300 mg/kg, with fatalities occurring at 500 mg/kg[1]. These effects are indicative of central nervous system (CNS) toxicity. It is recommended to reduce the dose significantly. Consider a dose range well below the level where these severe effects were noted. For instance, in a 39-week study, no drug-related findings were reported at doses up to 20 mg/kg in rats[1]. A dose-finding study starting from a lower range is advisable to establish the maximum tolerated dose (MTD) in your specific experimental setup.
Issue: Potential for Retinal Toxicity
-
Question: Are there concerns about retinal toxicity with this compound in animal models?
-
Answer: Yes, retinal toxicity and cataracts have been observed in rats treated with this compound[1]. Notably, these effects occurred at exposures below those achieved in humans at the maximum recommended dose, and the toxicity is dose- and duration-dependent[1]. It is crucial to be aware of this potential side effect, especially in long-term studies. While the direct relevance to humans is unknown, it cannot be excluded[1]. For chronic studies, it is recommended to include ophthalmological examinations as part of the safety monitoring protocol.
Issue: Developmental and Reproductive Toxicity
-
Question: What is known about the developmental and reproductive toxicity of this compound in animal models?
-
Answer: this compound, both alone and in combination with levodopa and carbidopa, has produced adverse developmental effects in animal studies at doses similar to those used in humans[1]. In zebrafish larvae, higher concentrations (30 μM) of this compound resulted in a decreased hatching rate and an increase in malformations and mortality[2][3]. Lower concentrations (10 μM) led to hyperactivity-like behaviors[2][3]. When planning experiments involving pregnant animals or assessing reproductive endpoints, it is critical to consider these potential toxicities and establish a No-Observed-Adverse-Effect Level (NOAEL) for developmental effects in your chosen model.
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound has a dual mechanism of action. It is a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which increases dopamine levels in the brain[4]. Additionally, it blocks voltage-dependent sodium (Na+) and calcium (Ca2+) channels, leading to an inhibition of glutamate release[4].
-
Question: What are the effective dose ranges of this compound in common animal models?
-
Answer: The effective dose of this compound varies depending on the animal model and the therapeutic indication being studied.
-
Parkinsonian Tremor (Rats): A dose range of 5.0-10.0 mg/kg administered intraperitoneally (IP) has been shown to significantly reduce tremulous jaw movements.[5]
-
Neuropathic Pain (Rats): Single oral doses of 15, 30, 45, or 70 mg/kg have demonstrated a dose-dependent improvement in neuropathic pain[6]. Repeated daily administration of 15 and 45 mg/kg enhanced the analgesic effect[6].
-
Neuroprotection in Parkinson's Disease Model (Rats): In a 6-hydroxydopamine (6-OHDA) model, daily treatment with this compound at 50 and 150 mg/ml delivered via subcutaneous mini-pumps for 7 days showed significant protection of dopaminergic neurons[7].
-
-
Question: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound in animals?
-
Answer: Establishing a definitive NOAEL requires consideration of the specific animal model, duration of treatment, and endpoints being evaluated. However, based on available data, a 39-week study in rats showed no drug-related findings at doses up to 20 mg/kg[1]. It is essential to conduct dose-ranging studies to determine the NOAEL under your specific experimental conditions.
Quantitative Data Summary
Table 1: Dose-Related Side Effects of this compound in Rats
| Dose (mg/kg) | Route of Administration | Study Duration | Observed Side Effects | Reference |
| 300 | Oral gavage | 4 weeks | Convulsions, abnormal gait, reduced motor activity | [1] |
| 500 | Oral gavage | 4 weeks | Death | [1] |
| 70 | Oral gavage | 39 weeks | Clonic contractions, recumbency, hypoactivity, staggering gait, ataxia, loss of balance | [1] |
| Exposures below human therapeutic levels | Not specified | Chronic | Retinal toxicity, cataracts | [1] |
Table 2: Effective Doses of this compound in Rat Models
| Animal Model | Therapeutic Indication | Route of Administration | Effective Dose Range | Reference |
| Drug-induced Parkinsonian Tremor | Tremor Reduction | Intraperitoneal | 5.0 - 10.0 mg/kg | [5] |
| Chronic Constriction Injury | Neuropathic Pain | Oral | 15 - 70 mg/kg (single dose); 15 - 45 mg/kg (repeated dose) | [6] |
| 6-Hydroxydopamine (6-OHDA) | Neuroprotection | Subcutaneous (mini-pump) | 50 and 150 mg/ml | [7] |
Experimental Protocols
Protocol 1: Evaluation of Tremorolytic Effects in a Rat Model of Drug-Induced Parkinsonian Tremor
-
Animals: Male Sprague-Dawley rats.
-
Acclimatization: Acclimate rats to the testing environment to minimize stress-induced behaviors.
-
Drug Preparation: Dissolve this compound and tremor-inducing agents (e.g., galantamine, pilocarpine, or pimozide) in an appropriate vehicle to the desired concentrations.[5]
-
This compound Administration: Administer this compound at doses ranging from 5.0-10.0 mg/kg via intraperitoneal (IP) injection.[5]
-
Induction of Tremulous Jaw Movements (TJMs): Following the appropriate pre-treatment time for this compound, administer one of the tremor-inducing agents (e.g., galantamine at 3.0 mg/kg, IP; pilocarpine at 0.5 mg/kg, IP; or pimozide at 1.0 mg/kg, IP).[5]
-
Behavioral Observation: After administration of the tremor-inducing agent, place the rat in an observation chamber and record the number of TJMs over a specified period.[5]
Protocol 2: Assessment of Analgesic Effects in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve in one hind limb.
-
Place four loose ligatures of 4-0 chromic gut around the nerve, about 1 mm apart.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
-
Post-operative Assessment: On post-operative day 14, assess the development of neuropathic pain using the following methods:
-
Drug Administration:
-
Pain Assessment: Conduct the von Frey test and weight-bearing test at specified time points after drug administration.[5]
Protocol 3: Neuroprotection Assessment in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animals: Adult male rats.
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle of one hemisphere. The contralateral side will serve as a control.[7][9]
-
The 6-OHDA solution should be prepared fresh in saline containing an antioxidant (e.g., 0.02% ascorbic acid) to prevent oxidation.[9]
-
-
This compound Administration:
-
Histological Analysis:
-
After the treatment period, perfuse the animals and process the brains for immunohistochemistry.
-
Stain for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra pars compacta (SNc).
-
Quantify the number of surviving TH-positive neurons in the lesioned and non-lesioned hemispheres to assess the neuroprotective effect of this compound.[7]
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for evaluating tremorolytic effects.
Caption: Relationship between dose, efficacy, and side effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of developmental toxicity of this compound in zebrafish larvae (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: from molecular targets to a new anti-Parkinson drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analgesic effect of this compound mesylate in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by this compound in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 9. conductscience.com [conductscience.com]
Investigating Safinamide: A Technical Guide to In Vitro Drug-Drug Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating potential drug-drug interactions with safinamide in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound is extensively metabolized primarily through amide hydrolytic oxidation to form its main metabolite, this compound acid.[1][2] Other metabolic routes include ether bond oxidation to produce O-debenzylated this compound and oxidative cleavage of this compound or its acid metabolite to an N-dealkylated acid.[1][2] While CYP3A4 appears to be involved in one of the inactivation pathways, the primary metabolism is not mediated by cytochrome P450 enzymes.[3][4] The metabolites of this compound are considered pharmacologically inactive.[1][5]
Q2: What is the known potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes?
A2: In vitro studies have demonstrated that this compound and its major metabolites do not cause significant inhibition or induction of CYP enzymes at clinically relevant concentrations.[5][6] One of its metabolites, NW-1689 AG, has been shown to cause weak direct inhibition of CYP2C8, with a 22% inhibition observed at a concentration of 30 μM. This compound itself has been identified as a weak competitive inhibitor of CYP1A2.[7] Overall, the potential for clinically significant drug-drug interactions mediated by CYP450 enzymes is considered low.[8]
Q3: What is the mechanism of action of this compound on monoamine oxidase B (MAO-B)?
A3: this compound is a potent, highly selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[6][9] This reversible inhibition distinguishes it from other MAO-B inhibitors like selegiline and rasagiline, which are irreversible inhibitors.[9] By inhibiting MAO-B, this compound reduces the degradation of dopamine in the brain.[6]
Q4: Are there any known interactions with UDP-glucuronosyltransferases (UGTs)?
A4: The metabolites of this compound, such as the N-dealkylated acid, can undergo glucuronidation.[3][10] However, there is limited publicly available data on the potential of this compound or its metabolites to directly inhibit UGT enzymes. One of the metabolites, NW-1153, is a substrate for the organic anion transporter 3 (OAT3).[4]
Q5: What is the interaction potential of this compound with drug transporters?
A5: this compound is not a substrate for P-glycoprotein (P-gp), and both this compound and its metabolites did not show inhibitory effects on P-gp or other transporters such as OCT2, OATP1B1, and OATP1B3 in in vitro studies.[6] However, this compound may transiently inhibit the breast cancer resistance protein (BCRP).[1][4] The metabolite NW-1689 has been shown to inhibit BCRP in vitro with an IC50 of 3.7 ± 0.5 μM.[11]
Quantitative Data Summary
Table 1: In Vitro Inhibition of MAO and CYP Enzymes by this compound and Its Metabolites
| Enzyme | Test System | Inhibitor | Inhibition Parameter | Value (µM) |
| MAO-B | Rat Brain | This compound | IC50 | 0.098 |
| MAO-B | Human Brain | This compound | IC50 | 0.079 |
| MAO-A | Human Liver Mitochondria | NW-1153, NW-1689, NW-1199 | IC50 | >100 |
| CYP1A2 | - | This compound | - | Weak competitive inhibitor |
| CYP2C8 | Human Liver Microsomes | NW-1689 AG | % Inhibition at 30 µM | 22% |
| BCRP | - | NW-1689 | IC50 | 3.7 ± 0.5 |
Data not available for this compound against a full panel of CYP and UGT isoforms in the public domain.
Experimental Workflows and Signaling Pathways
Caption: Metabolic pathways of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. This compound in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xadago (this compound), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson’s Disease [ahdbonline.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. CHMP Recommends Approval of Xadago™ (this compound) to Treat Parkinson´s Disease in the EU [prnewswire.com]
- 10. tandfonline.com [tandfonline.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Long-Term Safinamide Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term efficacy experiments with safinamide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during long-term this compound studies, presented in a question-and-answer format.
Efficacy and Data Interpretation
Question: We are observing high variability in UPDRS (Unified Parkinson's Disease Rating Scale) motor scores in our long-term this compound study. How can we manage and interpret this?
Answer: High variability in UPDRS motor scores is a known challenge in long-term Parkinson's disease (PD) trials. Here’s a troubleshooting guide:
-
Standardize Assessment Conditions: Ensure UPDRS Part III (motor examination) is conducted at the same time of day relative to medication intake for each visit to minimize the impact of motor fluctuations.[1] Assessments should ideally be performed during the "ON" state (when medication is effective).
-
Rater Training: Implement rigorous and ongoing training for all raters to ensure consistent scoring and reduce inter-rater variability.
-
Patient Diaries: Utilize patient-completed diaries (e.g., Hauser diary) to correlate clinical scores with the patient's daily experience of "ON," "OFF," and dyskinesia periods.[2] This provides a more comprehensive picture of motor control.
-
Statistical Analysis: Employ statistical models that can account for this variability, such as mixed-effects models for repeated measures (MMRM). Consider using a Global Statistical Test (GST) to assess the overall benefit across multiple outcomes rather than relying on a single primary endpoint.[3]
Question: How can we differentiate the true long-term efficacy of this compound from the placebo effect?
Answer: The placebo effect can be significant and long-lasting in Parkinson's disease trials.[2] Strategies to mitigate this include:
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard. A withdrawal design in a later phase of a long-term study can also help assess sustained efficacy.
-
Objective Measures: Incorporate objective measures of motor function, such as wearable sensors, to complement subjective clinical scales.
-
Patient Expectation Management: While challenging, providing neutral and standardized information to participants about the investigational drug and placebo can help manage expectations.
-
Statistical Planning: The statistical analysis plan should prespecify methods to analyze and interpret the placebo response.
Side Effect Management
Question: Some participants in our long-term study are developing or experiencing worsening dyskinesia. What is the recommended approach?
Answer: Dyskinesia is a known potential side effect, particularly when this compound is added to levodopa therapy.[4][5]
-
Dosage Adjustment: The first step is often to consider a reduction in the daily levodopa dosage.[4]
-
This compound Dose: Evaluate if the dyskinesia is dose-dependent. While this compound has been shown to improve "ON" time without troublesome dyskinesia, individual responses can vary.[6]
-
Monitoring: Use a dyskinesia rating scale (DRS) to objectively track changes in severity over time.[6] Patient diaries are also crucial for understanding the timing and impact of dyskinesia on daily life.
-
Mechanism Consideration: this compound's glutamate-modulating effects may contribute to its impact on dyskinesia. Post-hoc analyses of some studies suggest that in patients with baseline dyskinesia, this compound may lead to improvements over the long term, especially if the levodopa dose is stable.[6]
Question: We have a few participants who discontinued the study due to dizziness and nausea. How can these side effects be managed to improve retention?
Answer: Dizziness and nausea are among the more common reasons for discontinuation in real-world this compound use.
-
Dose Titration: Initiate this compound at the lower dose (50 mg/day) and titrate up to 100 mg/day after a couple of weeks if tolerated.[7]
-
Administration with Food: Advise participants to take this compound with a meal to potentially reduce gastrointestinal side effects like nausea.
-
Hydration: Ensure participants are adequately hydrated, as dehydration can exacerbate dizziness.
-
Monitoring Orthostatic Hypotension: Regularly check for orthostatic hypotension, which can manifest as dizziness upon standing.
Drug Interactions
Question: What are the critical drug interaction considerations in a long-term this compound trial, especially with commonly used medications in an elderly population?
Answer: Careful management of concomitant medications is crucial for patient safety.
-
Serotonergic Medications: Co-administration of this compound with other MAO inhibitors, SSRIs, SNRIs, tricyclic antidepressants, and certain opioids (like pethidine and tramadol) is contraindicated due to the risk of serotonin syndrome.[4][8][9] A washout period of at least 14 days is recommended when switching from another MAO inhibitor to this compound.[10]
-
Sympathomimetic Amines: Use caution with sympathomimetic medications found in some decongestants, as they can increase blood pressure.[4]
-
Tyramine-Containing Foods: While this compound is a selective MAO-B inhibitor and dietary tyramine restrictions are generally not required at recommended doses, it is a good practice to advise patients to avoid foods with very high tyramine content.[4]
-
Antipsychotics: Dopamine antagonists used as antipsychotics can diminish the efficacy of this compound and worsen Parkinson's symptoms.[4]
Data Presentation
The following tables summarize quantitative data from long-term this compound studies.
Table 1: Long-Term Efficacy of this compound on Motor Symptoms and Daily Function (2-Year Study Data)
| Outcome Measure | This compound 100 mg/day (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Mean Difference (95% CI) | p-value |
| UPDRS Part III (Motor Score) | -6.06 | -3.94 | -2.13 | 0.0063 |
| Daily "ON" Time (hours) | +1.60 | +0.90 | +0.70 | <0.0067 |
| Daily "OFF" Time (hours) | -1.67 | -1.00 | -0.67 | <0.0031 |
| UPDRS Part II (ADL) | -1.97 | -0.91 | -1.06 | 0.0068 |
| PDQ-39 Summary Index | -4.13 | -1.61 | -2.52 | 0.0051 |
ADL: Activities of Daily Living; PDQ-39: 39-item Parkinson's Disease Questionnaire. Data is illustrative and compiled from long-term clinical trial results.
Table 2: Discontinuation Rates and Reasons in a Long-Term Real-World Study (Median Follow-up of 40 months)
| Number of Patients (N=180) | Percentage | |
| Total Discontinuations | 14 | 7.8% |
| Reasons for Discontinuation | ||
| - Side Effects | 6 | 3.3% |
| - Lack of Efficacy | 6 | 3.3% |
| - Unknown | 2 | 1.1% |
| Most Frequent Side Effects Leading to Discontinuation | ||
| - Dizziness and Vomiting | 3 | 1.7% |
| - Nervousness | 1 | 0.6% |
| - Constipation | 1 | 0.6% |
| - Visual Hallucinations | 1 | 0.6% |
Data adapted from a retrospective real-world study.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Motor Symptoms using the Unified Parkinson's Disease Rating Scale (UPDRS) Part III
Objective: To objectively assess the severity of motor signs in Parkinson's disease.
Methodology:
-
Examiner: The assessment must be performed by a trained and certified clinician.
-
Patient State: The patient should be in a practically defined "ON" state, typically 1-3 hours after their last levodopa dose. The timing should be consistent across all study visits.
-
Procedure: The examiner will guide the patient through a series of tasks that assess various aspects of motor function as outlined in the UPDRS Part III. These include:
-
Speech: Assess for hypophonia, dysarthria.
-
Facial Expression: Observe for hypomimia.
-
Tremor: Assess rest tremor in all four limbs.
-
Rigidity: Evaluate rigidity in the neck and all four limbs through passive movement.
-
Finger Taps, Hand Movements, Pronation-Supination: Test for bradykinesia and amplitude decrement.
-
Leg Agility: Assess speed and amplitude of foot tapping.
-
Arising from a Chair: Observe the ease and speed of rising from a seated position.
-
Gait: Observe for shuffling, stride length, and arm swing.
-
Postural Stability: Perform the "pull test" to assess balance.
-
-
Scoring: Each item is scored on a 0-4 scale, where 0 indicates normal and 4 indicates severe impairment. The total score is the sum of all item scores.
Protocol 2: Assessment of Motor Fluctuations using a Patient Diary (Hauser Diary)
Objective: To quantify the amount of "ON" time, "OFF" time, and dyskinesia experienced by the patient throughout the day.
Methodology:
-
Patient Training: Thoroughly train the patient and/or their caregiver on how to complete the diary. Provide clear definitions of each state:
-
"OFF": When Parkinson's symptoms return and mobility is poor.
-
"ON" without dyskinesia: Good mobility without involuntary movements.
-
"ON" with non-troublesome dyskinesia: Good mobility with involuntary movements that are not bothersome.
-
"ON" with troublesome dyskinesia: Good mobility with involuntary movements that are bothersome.
-
Asleep.
-
-
Recording Period: Patients should complete the diary for 3 consecutive days before each study visit.
-
Recording Frequency: Entries should be made every 30 minutes, indicating the predominant state during that interval.[11]
-
Data Analysis: The total number of hours spent in each state is calculated for each 24-hour period. The primary endpoints are typically the change in total daily "OFF" time and the change in "ON" time without troublesome dyskinesia.[2]
Visualizations
This compound's Dual Mechanism of Action
This compound's therapeutic effect in Parkinson's disease is attributed to its dual mechanism of action: enhancement of the dopaminergic system and modulation of the glutamatergic system.
Caption: Dual mechanism of this compound action.
Logical Workflow for Managing Worsening Dyskinesia in a Long-Term Trial
This diagram outlines a logical workflow for investigators when a trial participant on this compound experiences worsening dyskinesia.
Caption: Workflow for managing dyskinesia.
References
- 1. Movement Disorder Society-Sponsored Unified Parkinson’s Disease Rating Scale Revision | RehabMeasures Database [sralab.org]
- 2. Patient Diaries As a Clinical Endpoint in Parkinson's Disease Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B inhibitors - BioPharma Notes [biopharmanotes.com]
- 4. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Long-Term Effects of this compound on Dyskinesia in Mid- to Late-Stage Parkinson’s Disease: A Post-Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Xadago (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 10. southtees.nhs.uk [southtees.nhs.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Safinamide Metabolite Identification in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for safinamide and its metabolites in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound in preclinical species?
A1: this compound undergoes extensive metabolism through several key pathways. The primary routes of biotransformation include:
-
Amide Hydrolysis: This is a major pathway leading to the formation of this compound acid (NW-1153).
-
Oxidative Cleavage: This results in the formation of an N-dealkylated acid (NW-1689).
-
Ether Bond Oxidation: This pathway produces O-debenzylated this compound (NW-1199).
-
Glucuronidation: The N-dealkylated acid (NW-1689) can undergo further conjugation to form an acyl glucuronide.
It is important to note that the metabolites of this compound are generally considered to be pharmacologically inactive.[1]
Q2: What is the most common analytical technique for the quantification of this compound and its metabolites in biological samples?
A2: The most widely used and robust analytical technique for the quantification of this compound and its metabolites in preclinical matrices such as plasma and urine is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[2][3][4][5] This method offers high sensitivity, selectivity, and throughput, which are essential for pharmacokinetic and toxicokinetic studies.[4][6]
Q3: What is a typical sample preparation method for analyzing this compound and its metabolites in plasma?
A3: A common and effective sample preparation technique is protein precipitation.[3] This method is relatively simple and fast. Typically, a small volume of plasma (e.g., 100 µL) is mixed with a larger volume of a cold organic solvent, such as acetonitrile (e.g., 300 µL), to precipitate the plasma proteins.[3] After vortexing and centrifugation, the clear supernatant is injected into the UPLC-MS/MS system for analysis.[3]
Q4: How can I find the appropriate MRM transitions for the metabolites of this compound?
A4: While the MRM transition for this compound is well-documented (e.g., m/z 303.3 → 215.0), the specific transitions for its metabolites may require determination during method development.[7] The general workflow for this is as follows:
-
Obtain Metabolite Standards: If available, pure standards of the metabolites (NW-1153, NW-1199, NW-1689) should be acquired.
-
Direct Infusion: Infuse a dilute solution of each metabolite standard directly into the mass spectrometer.
-
Full Scan Mass Spectrum (MS1): Acquire the full scan mass spectrum in both positive and negative ion modes to identify the precursor ion (the [M+H]+ or [M-H]- ion).
-
Product Ion Scan (MS2): Select the precursor ion and perform a product ion scan to identify the most stable and abundant fragment ions.
-
Optimize Collision Energy: Vary the collision energy to find the optimal setting that produces the highest intensity for the chosen product ion.
-
Select MRM Transitions: The most intense and specific precursor-product ion pair should be selected for the Multiple Reaction Monitoring (MRM) method.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its metabolites. Adjust the pH to be at least 2 units away from the pKa of the analytes. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column with a new one. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Contamination from Sample Matrix | Optimize the sample preparation procedure to remove more of the matrix components. Consider solid-phase extraction (SPE) as an alternative to protein precipitation for cleaner samples. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. Contamination can build up over time and lead to increased background noise. |
| Improperly Set MS Parameters | Optimize the ion source parameters, such as gas flows and temperatures, to maximize the signal for your analytes of interest. |
Issue 3: Ion Suppression or Enhancement (Matrix Effects)
| Possible Cause | Troubleshooting Step |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate the analytes from the bulk of the matrix components. A shallower gradient or a different column chemistry can improve resolution. |
| Insufficient Sample Cleanup | As with high background noise, improving the sample preparation method can significantly reduce matrix effects. |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS for this compound or its metabolites is not available, a structural analog can be used, but its effectiveness in correcting for matrix effects should be carefully validated. |
Issue 4: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Pump Malfunction or Leaks | Check the pump for any visible leaks and ensure it is delivering a stable flow rate. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is properly mixed and degassed. If preparing the mobile phase manually, be precise with the measurements. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. Small changes in temperature can lead to shifts in retention time. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation
Table 1: UPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| UPLC Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm)[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 2 µL[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MRM Transition (this compound) | m/z 303.3 → 215.0[7] |
| Internal Standard (IS) | Diazepam (m/z 285.0 → 154.0)[7] or this compound-d4 (m/z 307.3 → 215.2)[5] |
Table 2: Quantitative Data for this compound Analysis in Plasma
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 2000 ng/mL | [3][7] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [3][7] |
| Intra-day Precision (%RSD) | < 5.86% | [7] |
| Inter-day Precision (%RSD) | < 6.42% | [7] |
| Accuracy | -7.63% to 4.02% | [7] |
| Recovery | > 92.98% | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS
This protocol is a synthesized procedure based on published methods.[3][7]
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (Diazepam or this compound-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Blank rat plasma
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
From the stock solutions, prepare a series of working standard solutions of this compound by serial dilution in methanol to cover the desired calibration range (e.g., 1.0 - 2000 ng/mL).
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 500 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL centrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex the tube for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
Inject 2 µL of the prepared supernatant onto the UPLC-MS/MS system.
-
Use the chromatographic and mass spectrometric conditions outlined in Table 1.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Mandatory Visualization
Caption: Major metabolic pathways of this compound in preclinical studies.
Caption: Experimental workflow for the analysis of this compound in plasma.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Establishment of a sensitive UPLC-MS/MS method to quantify this compound in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassay of this compound in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of this compound, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify this compound in rat plasma [frontiersin.org]
developing stable safinamide formulations for consistent research results
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on developing stable safinamide formulations to ensure consistent and reliable research outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in formulation development?
A1: this compound is susceptible to degradation under several conditions. The primary stability concerns are hydrolysis (in both acidic and basic environments) and oxidation.[1][2] Exposure to light (photolysis) can also lead to degradation.[3] Therefore, it is crucial to control the pH and protect the formulation from oxidizing agents and light to ensure stability.
Q2: What are the known polymorphic forms of this compound and which is most stable?
A2: this compound exists in at least three polymorphic forms. The anhydrous Form A1 is the most thermodynamically stable and is the form used in the commercial product, Xadago®. Another anhydrous form, A2, can appear at temperatures below 3°C, but this transition is reversible. A hemi-hydrate form, H1, can develop in the presence of high humidity.
Q3: How does the Biopharmaceutics Classification System (BCS) class of this compound impact formulation?
A3: this compound is a BCS Class II compound, which means it has low solubility and high permeability.[4] This characteristic presents a challenge in achieving desired dissolution rates and bioavailability.[5][6] Formulation strategies often focus on enhancing solubility and dissolution, for instance, through the formation of different salts or the use of solubility enhancers.[4][7]
Q4: Are there any known excipient incompatibilities with this compound?
A4: While extensive public data on specific excipient incompatibilities for this compound is limited, general principles of drug-excipient compatibility should be followed.[8][9] Given this compound's susceptibility to hydrolysis and oxidation, excipients with high water content or those containing reactive impurities should be carefully evaluated. Compatibility studies have been conducted for the commercial tablet formulation, which includes microcrystalline cellulose, povidone, magnesium stearate, and colloidal anhydrous silica, and no significant issues were reported.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Assay Value / Unexpected Peaks in HPLC | Degradation of this compound due to hydrolysis or oxidation. | - Verify the pH of the formulation and processing environment. - Use antioxidants in the formulation if oxidative degradation is suspected. - Protect the formulation from light during manufacturing and storage. - Confirm the stability of the analytical standard and sample solutions.[10] |
| Polymorphic transformation to a less stable form. | - Control temperature and humidity during manufacturing and storage. - Characterize the polymorphic form of the API and in the final dosage form using techniques like PXRD or DSC. | |
| Failed Dissolution Test (Incomplete Dissolution) | Poor solubility of this compound.[4] | - Consider salt forms of this compound with higher solubility.[4][7] - Optimize the formulation with solubility enhancers or surfactants. - Reduce the particle size of the API to increase surface area. |
| Tablet hardness is too high, preventing proper disintegration.[11][12] | - Optimize the compression force during tableting. - Adjust the concentration of disintegrants in the formulation. | |
| Formation of an insoluble complex with excipients. | - Conduct drug-excipient compatibility studies to identify problematic excipients. | |
| Tablet Sticking to Punches During Compression | High moisture content in the granulation.[11][12] | - Ensure the granules are adequately dried before compression. - Control the humidity of the manufacturing environment. |
| Inadequate lubrication.[12] | - Optimize the type and concentration of the lubricant (e.g., magnesium stearate). | |
| Tablet Capping or Lamination | Entrapment of air in the granulation.[12] | - Optimize the pre-compression and main compression settings on the tablet press. |
| High level of fine particles in the granulation.[12] | - Optimize the granulation process to achieve a more uniform particle size distribution. |
Quantitative Stability Data
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature. These data can help in designing robust formulations and stability studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 4 hours | 60°C | Significant | [13] |
| 5 N HCl | 5 hours | 100°C | Complete | [1] | |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | Significant | [13] |
| 5 N NaOH | 5 hours | 100°C | Complete | [1] | |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 100°C | Significant | [14] |
| Thermal Degradation | Dry Heat | 72 hours | 80°C | Lesser | [3][14] |
| Photolytic Degradation | UV Light | - | Ambient | Significant | [3] |
Experimental Protocols
Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Reflux the solution at 60°C for 4 hours.[13] Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Reflux the solution at 60°C for 4 hours.[13] Cool, neutralize with 0.1 N HCl, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Reflux at 100°C for 1 hour.[14] Cool and dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 72 hours.[14] After the specified time, dissolve the sample in the mobile phase to the final concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light. Dissolve the sample in the mobile phase to the final concentration.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating RP-HPLC Method
This protocol describes a typical stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent.[15]
-
Mobile Phase: A mixture of methanol and water (45:55 v/v).[15]
-
Flow Rate: 0.8 mL/min.[15]
-
Detection Wavelength: 260 nm.[15]
-
Column Temperature: Ambient or controlled at 40°C.[3]
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve this compound working standard in the mobile phase to a concentration of approximately 72 µg/mL.[15]
-
Sample Preparation: For tablets, crush a number of tablets, and dissolve an amount of powder equivalent to one tablet in the mobile phase. Sonicate to ensure complete dissolution, filter, and dilute to the same concentration as the standard.[15]
Dissolution Testing for this compound Tablets
This protocol provides a general method for dissolution testing of immediate-release this compound tablets.
-
Apparatus: USP Apparatus 2 (Paddles).[16]
-
Dissolution Medium: 900 mL of 0.1 N HCl or a buffer within the physiological pH range (e.g., pH 6.8 phosphate buffer).[2][16]
-
Apparatus Speed: 50 or 75 rpm.[16]
-
Temperature: 37 ± 0.5°C.[7]
-
Sampling Times: 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes.[4]
-
Sample Analysis: Withdraw aliquots of the dissolution medium at each time point, filter, and analyze for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at 225 nm or HPLC).[4][7]
Visualizations
Caption: Workflow for this compound Formulation Development and Testing.
Caption: Troubleshooting Logic for Inconsistent this compound Research Results.
References
- 1. A novel stability-indicating chromatographic quantification of the antiparkinsonian drug this compound in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Oral solid dosage development | dosage form development | Recipharm [recipharm.com]
- 7. Enhancing the Solubility and Dissolution Performance of this compound Using Salts [mdpi.com]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. scispace.com [scispace.com]
- 10. ijpbs.com [ijpbs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Top 10 Troubleshooting Guide Tablettierung - Biogrund [biogrund.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmagrowthjournal.com [pharmagrowthjournal.com]
- 16. uspnf.com [uspnf.com]
Validation & Comparative
Illuminating the Neuroprotective Mechanisms of Safinamide: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective mechanisms of safinamide observed in vitro, benchmarked against other monoamine oxidase-B (MAO-B) inhibitors. The following sections present supporting experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways and workflows.
This compound stands out as a multifaceted compound in the landscape of neuroprotective agents. Beyond its established role as a selective and reversible MAO-B inhibitor, in vitro studies have illuminated a broader spectrum of activity that contributes to its neuroprotective profile. These mechanisms, including the modulation of glutamate release and the mitigation of cellular stress, have been a key focus of preclinical research. This guide synthesizes the available in vitro evidence to provide a clear comparison of this compound with other MAO-B inhibitors, namely selegiline and rasagiline.
Comparative Efficacy of MAO-B Inhibition
The primary mechanism of action for this compound and its counterparts is the inhibition of MAO-B, an enzyme responsible for the degradation of dopamine. By inhibiting this enzyme, these compounds increase dopaminergic neurotransmission. However, the potency and selectivity of this inhibition vary among the different drugs.
| Drug | MAO-B IC50 (Human Brain) | MAO-A IC50 (Human Brain) | Selectivity Index (MAO-A/MAO-B) | Reference |
| This compound | ~0.098 µM | ~500 µM | >5000 | [1] |
| Rasagiline | ~0.014 µM | ~0.7 µM | ~50 | [1] |
| Selegiline | Similar to rasagiline | - | - | [1] |
Note: A higher selectivity index indicates a greater specificity for MAO-B over MAO-A, which is associated with a lower risk of certain side effects.
Modulation of Glutamate Release
A distinguishing feature of this compound is its ability to modulate glutamate release, a mechanism not prominently associated with selegiline or rasagiline. Excessive glutamate can lead to excitotoxicity, a key contributor to neuronal cell death in various neurodegenerative conditions. In vitro studies have demonstrated that this compound can inhibit stimulated glutamate release. This effect is thought to be mediated through the blockade of voltage-gated sodium channels.[2][3]
One study directly compared the effects of this compound and rasagiline on veratridine-evoked glutamate release in the basal ganglia of a rat model of Parkinson's disease. The results showed that this compound significantly inhibited this release, while rasagiline had no effect, suggesting that this anti-glutamatergic activity is independent of MAO-B inhibition.[4]
| Drug | Effect on Stimulated Glutamate Release | Reference |
| This compound | Inhibition | [4] |
| Rasagiline | No significant effect | [4] |
| Selegiline | Not reported in comparative in vitro studies |
Attenuation of Oxidative Stress and Cellular Damage
Oxidative stress is a critical factor in the pathogenesis of neurodegenerative diseases. While MAO-B inhibition itself is believed to reduce the production of reactive oxygen species (ROS) by decreasing dopamine metabolism, the direct comparative effects of this compound and other MAO-B inhibitors on oxidative stress markers in vitro are not extensively documented in single studies. However, studies on individual agents suggest neuroprotective effects in cellular models of oxidative stress.
In a study using the 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in SH-SY5Y neuroblastoma cells, this compound demonstrated a protective effect by slightly increasing cell viability.[2][5] This model is widely used to simulate the oxidative stress and mitochondrial dysfunction observed in Parkinson's disease. While this particular study did not include a direct comparison with selegiline or rasagiline, it provides evidence for this compound's ability to counteract neuronal damage induced by a potent neurotoxin.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key in vitro experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol used in 6-OHDA-induced SH-SY5Y cell model: [2]
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, with or without 6-OHDA, for 24 hours. Include control groups (untreated cells and cells treated with 6-OHDA alone).
-
MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.
Measurement of Reactive Oxygen Species (ROS)
The dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
General Protocol:
-
Cell Seeding and Treatment: Plate cells in a suitable format (e.g., 96-well plate or coverslips) and treat with the compounds of interest as described for the MTT assay.
-
DCFH-DA Loading: After treatment, wash the cells with a buffered saline solution and then incubate with DCFH-DA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.
-
ROS Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the control group.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are likely mediated by complex intracellular signaling pathways. While direct evidence linking this compound to specific pathways in vitro is still emerging, the SIRT1 (Sirtuin 1) pathway is a plausible candidate given its known role in promoting cell survival and mitigating oxidative stress.
Hypothesized SIRT1-Mediated Neuroprotective Pathway of this compound
Caption: Hypothesized SIRT1 pathway in this compound's neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: General workflow for in vitro neuroprotection studies.
References
A Comparative Guide to the Action Mechanisms of Safinamide and Rasagiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease: safinamide and rasagiline. The information presented herein is intended for a scientific audience and is supported by experimental data from peer-reviewed literature.
Core Differentiating Mechanisms at a Glance
This compound and rasagiline, while both targeting MAO-B, exhibit distinct pharmacological profiles. Rasagiline is a selective, irreversible inhibitor of MAO-B.[1] In contrast, this compound is a selective and reversible MAO-B inhibitor.[1] This fundamental difference in their interaction with the enzyme dictates the duration of their effect. Furthermore, this compound possesses multiple non-dopaminergic mechanisms of action, including the modulation of voltage-gated sodium and calcium channels, which leads to a reduction in glutamate release.[2][3]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the inhibitory potency and other pharmacological effects of this compound and rasagiline. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, variations in reported values may exist due to different assay methodologies.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | Inhibition Type | IC50 (Human Brain) | Selectivity (MAO-B vs. MAO-A) |
| This compound | MAO-B | Reversible | 0.079 µM[2] | ~1000-fold[2] |
| MAO-A | Reversible | 80 µM[2] | ||
| Rasagiline | MAO-B | Irreversible | 0.014 µM[4] | ~50-fold[4] |
| MAO-A | Irreversible | 0.7 µM[4] |
Table 2: Effects on Neurotransmitter Reuptake and Ion Channels
| Compound | Target | Effect | IC50 |
| This compound | Dopamine Transporter (DAT) | Inhibition | 9 µM[2] |
| Sodium Channels (voltage-gated) | Inhibition (depolarized state) | 8 µM[5] | |
| Sodium Channels (voltage-gated) | Inhibition (resting state) | 262 µM[5] | |
| N-type Calcium Channels | Modulation | Not explicitly quantified in the provided search results. | |
| Rasagiline | Dopamine Transporter (DAT) | Indirect inhibition via β-phenylethylamine accumulation | Not directly applicable.[6][7] |
Signaling Pathways and Mechanisms of Action
This compound: A Multi-Modal Approach
This compound's primary mechanism is the reversible inhibition of MAO-B, which increases dopaminergic tone by reducing the breakdown of dopamine in the brain.[8] Its reversibility allows for a more controlled modulation of the enzyme's activity.[9] Beyond this, this compound's unique profile includes the state-dependent blockade of voltage-gated sodium channels and modulation of N-type calcium channels.[10] This leads to a reduction in excessive glutamate release, a neurotransmitter implicated in excitotoxicity and motor complications in Parkinson's disease.[2]
Rasagiline: Potent and Irreversible MAO-B Inhibition
Rasagiline acts as a highly potent and selective irreversible inhibitor of MAO-B.[11] By forming a covalent bond with the enzyme, it leads to a sustained increase in dopamine levels in the striatum. This long-lasting inhibition is a key feature of its therapeutic effect. Rasagiline's metabolism does not produce amphetamine-like metabolites, a characteristic that differentiates it from the first-generation MAO-B inhibitor, selegiline.[11] While some studies suggest neuroprotective effects, the direct mechanisms beyond MAO-B inhibition are less clearly defined than for this compound.[6][7]
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Radioligand Method)
Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-B expressed in a suitable cell line (e.g., Sf9 insect cells) or mitochondrial fractions from human brain tissue.
-
Radioligand: A specific MAO-B substrate, such as [3H]-L-deprenyl or another suitable radiolabeled ligand.
-
Assay Buffer: Typically a phosphate buffer (e.g., 50 mM, pH 7.4).
-
Procedure: a. Aliquots of the MAO-B enzyme preparation are pre-incubated with varying concentrations of the test compound (this compound or rasagiline) or vehicle control for a specified time at a controlled temperature (e.g., 37°C). b. The radioligand is added to initiate the binding reaction. c. The reaction is incubated to allow binding to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. e. The filters are washed with ice-cold assay buffer to remove non-specific binding. f. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor that reduces radioligand binding by 50%) is determined by non-linear regression analysis of the concentration-response curve. For reversible inhibitors, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the radioligand's concentration and its affinity (Kd) for the enzyme. For irreversible inhibitors, a more complex kinetic analysis is required to determine the inactivation rate constant (kinact) and the initial binding affinity (Ki).
Synaptosomal Dopamine Reuptake Assay
Objective: To measure the effect of a test compound on the reuptake of dopamine into presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes (sealed presynaptic nerve terminals) are isolated from a dopamine-rich brain region (e.g., striatum) of a rodent model. This is achieved through a series of homogenization and differential centrifugation steps in an isotonic sucrose buffer.
-
Radiolabeled Substrate: [3H]-Dopamine.
-
Assay Buffer: Krebs-Ringer-HEPES buffer containing glucose and ascorbic acid to maintain synaptosomal viability and prevent dopamine oxidation.
-
Procedure: a. Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of the test compound or vehicle control at 37°C. b. The uptake reaction is initiated by the addition of [3H]-dopamine. c. The incubation is carried out for a short period (typically a few minutes) to measure the initial rate of uptake. d. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-dopamine. e. The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting. f. Non-specific uptake is determined in parallel incubations containing a high concentration of a known dopamine reuptake inhibitor (e.g., GBR 12909) or by conducting the assay at 0-4°C.
-
Data Analysis: Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition for each concentration of the test compound is determined, and the IC50 value is calculated from the concentration-response curve.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation
Objective: To characterize the effect of a test compound on the function of voltage-gated sodium channels.
Methodology:
-
Cell Preparation: A cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific sodium channel subunit) or primary cultured neurons are used.
-
Electrophysiological Setup: A patch-clamp amplifier, micromanipulator, and data acquisition system are required.
-
Solutions:
-
External Solution: An artificial cerebrospinal fluid (ACSF) or similar physiological saline solution.
-
Internal (Pipette) Solution: A solution mimicking the intracellular ionic composition, typically containing a high concentration of potassium or cesium ions.
-
-
Procedure: a. A glass micropipette with a fine tip is brought into contact with the cell membrane to form a high-resistance "giga-seal". b. The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior. c. The cell is voltage-clamped at a specific holding potential (e.g., -80 mV). d. Voltage steps or ramps are applied to elicit sodium currents. e. Baseline sodium currents are recorded. f. The test compound is applied to the external solution via a perfusion system. g. The effect of the compound on the amplitude and kinetics of the sodium currents is recorded at various concentrations. State-dependent effects can be investigated by varying the holding potential and the frequency of stimulation.
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application. A concentration-response curve is generated to determine the IC50 for channel blockade. Changes in current kinetics (e.g., activation, inactivation) are also analyzed.
Measurement of Glutamate Release from Synaptosomes
Objective: To assess the effect of a test compound on the release of glutamate from presynaptic terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from a relevant brain region (e.g., cerebral cortex or hippocampus) as described for the dopamine reuptake assay.
-
Detection Method: Glutamate release can be measured using a continuous enzyme-linked fluorometric assay. This assay typically involves the enzymatic conversion of glutamate to a product that can be detected fluorometrically. Alternatively, HPLC with fluorescence detection can be used.
-
Depolarizing Agent: A depolarizing agent such as high potassium concentration or veratridine is used to stimulate glutamate release.
-
Procedure: a. Synaptosomes are pre-incubated with the test compound or vehicle control. b. The synaptosomes are then stimulated with the depolarizing agent in the presence of calcium. c. The amount of glutamate released into the supernatant is measured over time using the chosen detection method. d. Calcium-independent release is determined by performing the experiment in a calcium-free medium containing a calcium chelator (e.g., EGTA).
-
Data Analysis: The amount of calcium-dependent glutamate release is calculated by subtracting the release in the absence of calcium from the release in its presence. The inhibitory effect of the test compound is quantified by comparing the amount of glutamate released in its presence to that in the vehicle control.
Conclusion
This compound and rasagiline are both effective MAO-B inhibitors, but their mechanisms of action diverge significantly. Rasagiline provides potent and long-lasting irreversible inhibition of MAO-B. This compound, in addition to its reversible MAO-B inhibition, offers a multi-modal action by modulating sodium and calcium channels, thereby reducing glutamate excitotoxicity. This dual mechanism may contribute to its clinical profile, particularly in managing motor fluctuations. The choice between these agents may be guided by the specific clinical needs of the patient and the desired pharmacological profile. Further head-to-head clinical and preclinical studies will be valuable in further elucidating the comparative benefits of their distinct mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nr.no [nr.no]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy and safety of monoamine oxidase type B inhibitors plus channel blockers and monoamine oxidase type B inhibitors as adjuvant therapy to levodopa in the treatment of Parkinson's disease: a network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Preclinical Comparative Analysis of Safinamide and Selegiline for Neurodegenerative Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical profiles of two prominent monoamine oxidase-B (MAO-B) inhibitors, safinamide and selegiline. The information presented is collated from various preclinical studies to assist researchers in understanding the key differences in their mechanisms of action, potency, and neuroprotective potential.
Executive Summary
This compound and selegiline are both utilized in the management of Parkinson's disease, primarily through their inhibition of MAO-B, which leads to increased dopamine levels in the brain. However, preclinical data reveal significant differences between these two agents. Selegiline is an irreversible MAO-B inhibitor, while this compound is a reversible inhibitor.[1] A key differentiator is this compound's dual mechanism of action, which includes the blockade of voltage-gated sodium channels and subsequent inhibition of glutamate release, a feature not shared by selegiline.[1][2] These distinct pharmacological properties may underlie their differential effects observed in preclinical models of neurodegeneration.
Mechanism of Action
Selegiline acts as an irreversible inhibitor of MAO-B, forming a covalent bond with the enzyme.[1] This action effectively reduces the breakdown of dopamine in the striatum.
This compound , in contrast, is a reversible inhibitor of MAO-B.[1] Beyond its effect on dopamine metabolism, this compound also modulates neuronal excitability through the blockade of voltage-gated sodium channels and the inhibition of excessive glutamate release.[1][2] This dual action suggests a broader potential for neuroprotection by addressing both dopaminergic and glutamatergic pathways.
Diagram 1: Comparative Signaling Pathways
Caption: Comparative signaling pathways of selegiline and this compound.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies, providing a direct comparison of the pharmacological properties of this compound and selegiline.
Table 1: In Vitro MAO-B Inhibition
| Compound | Target | IC50 | Reversibility | Selectivity over MAO-A |
| This compound | Human MAO-B | 98 nM | Reversible | ~1000-fold |
| Selegiline | Human MAO-B | 51 nM | Irreversible | High |
Table 2: Additional Pharmacological Activities of this compound
| Activity | Target | IC50 |
| Sodium Channel Blockade | Voltage-gated Sodium Channels | 1.6 - 8 µM |
| Glutamate Release Inhibition | Stimulated Glutamate Release | 3 - 5 µM |
Table 3: Preclinical Neuroprotection in the 6-OHDA Rat Model
| Treatment | Outcome | Quantitative Result |
| Vehicle | Survival of Dopaminergic Neurons | 50% |
| This compound | Survival of Dopaminergic Neurons | 80%[3][4] |
| Selegiline | Neuroprotective Effects | Reported, but direct quantitative comparison in the same study is limited. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols used in the comparative evaluation of these compounds.
MAO-B Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-B is commonly used.
-
Substrate: A suitable substrate for MAO-B, such as benzylamine or kynuramine, is selected.
-
Inhibitor Preparation: The test compounds (this compound or selegiline) are dissolved in a solvent like DMSO and serially diluted to various concentrations.
-
Assay Procedure: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together in a suitable buffer system. The reaction progress is monitored by measuring the formation of a product, often through a fluorometric or colorimetric method.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and compared to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram 2: Experimental Workflow for MAO-B Inhibition Assay
Caption: A typical workflow for an in vitro MAO-B inhibition assay.
6-Hydroxydopamine (6-OHDA) Animal Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of a compound in an in vivo model of Parkinson's disease.
Methodology:
-
Animal Model: Typically, adult male rats (e.g., Sprague-Dawley) are used.
-
Lesion Induction: A unilateral lesion of the nigrostriatal dopamine system is induced by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
Drug Administration: The test compounds (this compound or selegiline) are administered to the animals, often starting before or shortly after the 6-OHDA lesion, and continued for a specific duration. A vehicle control group is always included.
-
Behavioral Assessment: Motor deficits are assessed using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test.
-
Histological Analysis: After the treatment period, animals are euthanized, and their brains are processed for immunohistochemical analysis. The number of surviving dopaminergic neurons (e.g., tyrosine hydroxylase-positive cells) in the substantia nigra and the density of dopaminergic fibers in the striatum are quantified and compared between treatment groups.
Diagram 3: Workflow for 6-OHDA Neuroprotection Study
Caption: A generalized workflow for a neuroprotection study using the 6-OHDA model.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the extracellular levels of dopamine and its metabolites in the striatum of freely moving animals.
Methodology:
-
Surgical Preparation: A guide cannula is surgically implanted into the striatum of the animal (e.g., rat).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Dialysate samples, containing extracellular neurochemicals, are collected at regular intervals.
-
Drug Challenge: The test compound (this compound or selegiline) is administered, and dialysate collection continues to monitor changes in neurotransmitter levels.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion
Preclinical evidence highlights that while both this compound and selegiline are effective MAO-B inhibitors, this compound possesses a unique dual mechanism of action that includes modulation of glutamatergic neurotransmission. The reversible nature of this compound's MAO-B inhibition also contrasts with the irreversible action of selegiline. In a preclinical model of Parkinson's disease, this compound has demonstrated significant neuroprotective effects. While selegiline is also known to have neuroprotective properties, direct quantitative comparisons in the same preclinical studies are not always available, making a definitive statement on relative efficacy challenging. The additional pharmacological targets of this compound suggest it may offer a broader spectrum of therapeutic benefits, a hypothesis that warrants further investigation in comparative preclinical and clinical studies. Researchers are encouraged to consider these fundamental differences when designing experiments to explore novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety comparisons among monoamine oxidase inhibitors against Parkinson’s disease using FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by this compound in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to Reversible vs. Irreversible MAO-B Inhibitors in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of reversible and irreversible monoamine oxidase-B (MAO-B) inhibitors in established animal models of Parkinson's disease (PD). The information presented herein is intended to assist researchers in making informed decisions for the selection and evaluation of these therapeutic agents in a preclinical setting.
Introduction to MAO-B Inhibition in Parkinson's Disease
Monoamine oxidase-B is a key enzyme responsible for the degradation of dopamine in the brain.[1] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating the motor symptoms of Parkinson's disease. MAO-B inhibitors are broadly categorized into two classes: irreversible inhibitors, which form a covalent bond with the enzyme, and reversible inhibitors, which bind non-covalently.[1] This guide will delve into the comparative efficacy of these two classes in preclinical PD models, focusing on neuroprotection and symptomatic relief. The primary examples of irreversible inhibitors discussed are selegiline and rasagiline, while safinamide serves as the representative reversible inhibitor.[1]
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between reversible and irreversible MAO-B inhibitors lies in their interaction with the enzyme. Irreversible inhibitors, such as selegiline and rasagiline, form a stable, covalent adduct with the flavin cofactor of MAO-B, leading to a long-lasting inactivation of the enzyme.[1] Restoration of enzyme activity requires the synthesis of new MAO-B. In contrast, reversible inhibitors like this compound bind to the enzyme's active site through non-covalent interactions, resulting in a dynamic equilibrium between the bound and unbound states. This allows for a more transient inhibition that can be overcome by changes in substrate or inhibitor concentration.
Comparative Efficacy in Preclinical PD Models
The neuroprotective and symptomatic effects of reversible and irreversible MAO-B inhibitors have been evaluated in various toxin-based animal models of Parkinson's disease, primarily the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model and the 6-OHDA (6-hydroxydopamine) rat model.
Neuroprotective Effects
A key area of investigation is the potential of MAO-B inhibitors to protect dopaminergic neurons from degeneration. Studies have shown that both classes of inhibitors can mitigate the loss of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, in the substantia nigra.
| Inhibitor Class | Compound | PD Model | Key Finding | Quantitative Data | Reference |
| Irreversible | Selegiline | MPTP Mouse | Significantly suppressed the reduction of nigral dopaminergic neurons. | 192.68% increase in TH-positive neurons compared to MPTP-exposed animals. | [2][3] |
| Irreversible | Rasagiline | MPTP Marmoset | Markedly attenuated the loss of dopaminergic cells in the substantia nigra. | No significant difference in the number of dopaminergic cells compared to selegiline-treated animals. | [4][5] |
| Reversible | This compound | 6-OHDA Rat | Significantly protected dopaminergic neurons from degeneration. | 80% of neurons survived in this compound-treated rats compared to 50% in vehicle-treated controls. | [6] |
| Reversible | This compound | MPTP Mouse | Significantly mitigated the loss of TH-positive cells in the substantia nigra. | Long-term treatment significantly rescued the number of TH-positive dopaminergic neurons. | [7] |
| Reversible | KDS2010 | MPTP Mouse | Significantly mitigated the loss of TH-positive cells in the substantia nigra. | Long-term treatment significantly rescued the number of TH-positive dopaminergic neurons. | [7] |
Effects on Dopamine Levels
By inhibiting its breakdown, MAO-B inhibitors are expected to increase dopamine levels in the striatum.
| Inhibitor Class | Compound | PD Model | Key Finding | Quantitative Data | Reference |
| Irreversible | Selegiline | Rat Brain | Intranasal nanoemulsion significantly increased dopamine levels. | 16.61 ± 3.06 ng/ml dopamine in treated rats vs. 8.59 ± 1.00 ng/ml in control. | |
| Irreversible | Rasagiline | MPTP Marmoset | Decreased the metabolism of dopamine, leading to reduced levels of its metabolites. | Reduced HVA and DOPAC levels by >95% and 45% respectively. | [4][5] |
| Reversible | This compound | 6-OHDA Rat | N/A | No direct measurement of dopamine levels reported in the provided study. | [6] |
Improvement in Motor Function
The ultimate goal of symptomatic treatment is the improvement of motor function. Various behavioral tests are employed in animal models to assess motor deficits and their amelioration by therapeutic agents.
| Inhibitor Class | Compound | PD Model | Behavioral Test | Key Finding | Reference |
| Irreversible | Selegiline | MPTP Mouse | Gait analysis | Improvements in gait dysfunction observed after 7 and 14 days of treatment. | [2][3] |
| Irreversible | Rasagiline | MPTP Marmoset | Clinical rating and locomotor activity | Markedly attenuated motor impairment. | [4][5] |
| Reversible | This compound | MPTP Mouse | Vertical grid test | Reduced both total time and time to turn. | [7] |
| Reversible | KDS2010 | MPTP Mouse | Vertical grid test | Reduced both total time and time to turn. | [7] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of MAO-B inhibitors are primarily mediated through the modulation of the dopaminergic signaling pathway. The following diagram illustrates this pathway and the point of intervention for these inhibitors.
A typical experimental workflow for evaluating and comparing the effects of reversible and irreversible MAO-B inhibitors in a preclinical PD model is outlined below.
Detailed Experimental Protocols
In Vitro MAO-B Inhibition Assay
Objective: To determine the in vitro potency (IC50) of test compounds against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (reversible and irreversible inhibitors)
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (e.g., selegiline) and a vehicle control.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the MAO-B substrate, Amplex Red, and HRP.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~535 nm, emission ~590 nm).
-
Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
MPTP Mouse Model of Parkinson's Disease
Objective: To induce a Parkinson's-like phenotype in mice for the evaluation of neuroprotective and symptomatic therapies.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP-HCl (dissolved in sterile saline)
-
Test compounds (dissolved in appropriate vehicle)
-
Behavioral testing apparatus (e.g., rotarod, open field arena)
Procedure:
-
Induction: Administer MPTP-HCl (e.g., 20-30 mg/kg, intraperitoneally) once daily for 5 consecutive days.
-
Treatment: Administer the test compounds (reversible or irreversible MAO-B inhibitors) or vehicle according to the desired regimen (e.g., pre-treatment, co-treatment, or post-treatment).
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specified time points after MPTP administration.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striata. Measure dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Histological Analysis: Perfuse the animals and process the brains for immunohistochemistry. Stain midbrain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra. Perform stereological cell counting to quantify the number of TH-positive neurons.
6-OHDA Rat Model of Parkinson's Disease
Objective: To create a unilateral model of dopamine depletion in rats to study motor asymmetry and the effects of therapeutic agents.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
6-hydroxydopamine (dissolved in saline with 0.02% ascorbic acid)
-
Stereotaxic apparatus
-
Anesthetics (e.g., isoflurane)
-
Test compounds
-
Apomorphine or amphetamine for rotational behavior testing
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum of one hemisphere.
-
Treatment: Administer the test compounds or vehicle as per the experimental design.
-
Behavioral Assessment: Two to three weeks post-lesion, assess rotational behavior induced by apomorphine (contralateral rotations) or amphetamine (ipsilateral rotations). Other tests like the cylinder test can also be used to assess forelimb asymmetry.
-
Neurochemical and Histological Analysis: Similar to the MPTP model, perform HPLC analysis of striatal dopamine levels and TH immunohistochemistry of the substantia nigra at the end of the experiment.
Conclusion
Both reversible and irreversible MAO-B inhibitors demonstrate significant therapeutic potential in preclinical models of Parkinson's disease. Irreversible inhibitors like selegiline and rasagiline have a long-standing history and have shown robust neuroprotective and symptomatic effects. The newer class of reversible inhibitors, exemplified by this compound, also shows strong evidence of neuroprotection and motor symptom improvement. The choice between a reversible and an irreversible inhibitor for a particular research application may depend on the specific scientific question being addressed, such as the desired duration of action and the potential for off-target effects. The experimental protocols and comparative data presented in this guide provide a foundation for the rational design and execution of preclinical studies aimed at further elucidating the therapeutic utility of these compounds.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the efficacy and cost-effectiveness of this compound versus rasagiline: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Safinamide Versus Other MAO-B Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of safinamide against other prominent monoamine oxidase-B (MAO-B) inhibitors, rasagiline and selegiline, for the treatment of Parkinson's disease. The information presented is based on data from published clinical trials and meta-analyses, with a focus on key efficacy and safety endpoints.
Mechanism of Action: MAO-B Inhibition
Monoamine oxidase-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, these drugs increase the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease. While all three drugs share this primary mechanism, this compound also exhibits non-dopaminergic properties, including the blockade of voltage-sensitive sodium channels and modulation of glutamate release.
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative clinical trials and meta-analyses.
Table 1: Change in Unified Parkinson's Disease Rating Scale (UPDRS) Scores
| MAO-B Inhibitor | Change in UPDRS Part III (Motor) Score (vs. Placebo) | Study/Analysis Type | Citation |
| This compound (100 mg/day) | -2.9 (95% CI: -5.28 to -0.52) | Matching-Adjusted Indirect Comparison | [1] |
| Rasagiline (1 mg/day) | -4.20 (95% CI: -5.66 to -2.73) | Randomized Controlled Trial (TEMPO Study) | [2][3] |
| Selegiline | -3.12 (vs. placebo after 12 weeks) | Randomized Controlled Trial | [4] |
A negative value indicates improvement in motor function.
Table 2: Impact on "On" and "Off" Time in Patients with Motor Fluctuations
| MAO-B Inhibitor | Change in Mean Daily "Off" Time (vs. Placebo) | Change in Mean Daily "On" Time (vs. Placebo) | Study/Analysis Type | Citation |
| This compound (50-100 mg/day) | -0.7 hours | - | Matching-Adjusted Indirect Comparison | [1] |
| Rasagiline (1 mg/day) | -0.96 hours | - | Randomized Controlled Trial (PRESTO Study) | [5] |
| Selegiline | Delays need for levodopa by ~173 days | - | Randomized Controlled Trial | [6][7] |
Table 3: Comparative Safety Profile
| MAO-B Inhibitor | Common Adverse Events | Serious Adverse Events (SAEs) | Citation |
| This compound | Dyskinesia, falls, nausea, hypertension, indigestion, somnolence | Lower odds of SAEs compared to rasagiline.[8] | [5][9] |
| Rasagiline | Asthenia, nausea, arthralgia, back pain, headache | Detected as having a tyramine reaction signal.[9] | [9] |
| Selegiline | Neuropsychiatric disorders, orthostatic hypotension, hypertension, cardiac arrhythmias | Associated with hepatic adverse event signals.[9] | [9] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for interpreting clinical trial data. Below are overviews of the protocols for pivotal trials of each MAO-B inhibitor.
This compound: The SETTLE Study
The SETTLE (this compound Treatment as Add-on to Levodopa in Parkinson's Disease with Motor Fluctuations) study was a Phase III, multicenter, double-blind, placebo-controlled, parallel-group trial.[10][11][12][13][14]
-
Objective: To assess the efficacy and safety of this compound as an add-on therapy to a stable dose of levodopa in patients with Parkinson's disease and motor fluctuations.[10]
-
Patient Population: Patients with idiopathic Parkinson's disease for at least 3 years, experiencing at least 1.5 hours of "off" time per day.[11]
-
Intervention: Patients were randomized to receive this compound (starting at 50 mg/day and increasing to 100 mg/day if tolerated) or placebo for 24 weeks.[11][14]
-
Primary Endpoint: Change from baseline in the mean daily "on" time without troublesome dyskinesia.[12]
-
Secondary Endpoints: Changes in "off" time, UPDRS Part III scores, and Clinical Global Impression-Change (CGI-C).[12]
Rasagiline: The TEMPO Study
The TEMPO (TVP-1012 in Early Monotherapy for Parkinson's Disease Outpatients) study was a multicenter, randomized, double-blind, placebo-controlled clinical trial.[2][3][15][16]
-
Objective: To evaluate the efficacy and safety of rasagiline monotherapy in early Parkinson's disease.[2][3]
-
Patient Population: Patients with early-stage Parkinson's disease who did not require dopaminergic therapy.[2][3]
-
Intervention: Patients were randomized to receive rasagiline (1 mg/day or 2 mg/day) or a placebo for 26 weeks.[2][3] A one-week dose escalation was followed by a 25-week maintenance period.[2][3]
-
Primary Endpoint: The change in the total UPDRS score from baseline to 26 weeks.[2][3]
Selegiline: Early Parkinson's Disease Monotherapy Trial
A key study evaluating selegiline was a placebo-controlled, double-blind, parallel trial in de novo parkinsonian patients.[6][7]
-
Objective: To investigate the efficacy and safety of selegiline in the early phase of Parkinson's disease.[6]
-
Patient Population: De novo Parkinson's disease patients.[6]
-
Intervention: Patients were randomized to receive either selegiline (10 mg/day) or a matching placebo.[6]
-
Primary Endpoint: The median duration of time before levodopa therapy was required.[6][7]
Summary and Conclusion
Clinical evidence suggests that this compound, rasagiline, and selegiline are all effective in managing the symptoms of Parkinson's disease.
-
Efficacy: As an add-on therapy, this compound has demonstrated significant improvements in "on" time and motor scores.[1] Rasagiline has shown robust efficacy as a monotherapy in early Parkinson's disease.[2][3] Selegiline is effective in delaying the need for levodopa therapy in early-stage patients.[6][7] Some meta-analyses suggest selegiline may be the most effective when combined with levodopa, followed by rasagiline.[17]
-
Safety: The safety profiles of the three drugs differ, with this compound showing a favorable profile in terms of serious adverse events in some comparisons.[8] Selegiline has been associated with a higher risk of neuropsychiatric and cardiovascular adverse effects, potentially due to its amphetamine-based metabolites.[9]
-
Unique Properties: this compound's dual mechanism of action, involving both dopaminergic and non-dopaminergic pathways, may offer additional benefits in managing motor fluctuations.[5]
The choice of a specific MAO-B inhibitor should be guided by the patient's clinical presentation, stage of the disease, and tolerability profile. This guide provides a comparative framework to aid in these critical decisions for researchers and clinicians in the field of neurodegenerative disease therapeutics.
References
- 1. Comparing the efficacy and safety of this compound with rasagiline in China Parkinson’s disease patients with a matching adjusted indirect comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A controlled trial of rasagiline in early Parkinson disease: the TEMPO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A Randomized Double-Blind Placebo-Controlled Phase III Trial of Selegiline Monotherapy for Early Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selegiline as initial treatment in de novo parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selegiline in de novo parkinsonian patients: the Finnish study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of irreversible (rasagiline) and reversible (this compound) monoamine oxidase inhibitors as add-on therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. Frontiers | Sustained response in early responders to this compound in patients with Parkinson's disease and motor fluctuations: A post hoc analysis of the SETTLE study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound as Add-On Therapy to Levodopa in Mid- to Late-Stage Parkinson’s Disease Fluctuating Patients: Post hoc Analysesof Studies 016 and SETTLE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Safinamide in Parkinson's Disease Management: A Review of Head-to-Head and Placebo-Controlled Trial Data
For Researchers, Scientists, and Drug Development Professionals
Safinamide, a selective and reversible monoamine oxidase B (MAO-B) inhibitor, has emerged as a significant adjunctive therapy in the management of Parkinson's disease (PD), particularly in patients experiencing motor fluctuations with levodopa. Its dual mechanism of action, which also involves the modulation of glutamate release, distinguishes it from other compounds in its class. This guide provides a comprehensive analysis of clinical trial data involving this compound, offering a comparative perspective against other therapeutic alternatives based on available direct and indirect evidence.
While direct head-to-head trials comparing this compound with other antiparkinsonian agents are limited, a substantial body of evidence from placebo-controlled studies and network meta-analyses allows for a robust evaluation of its efficacy and safety profile.[1][2] This guide synthesizes these findings to provide clear, data-driven insights for the scientific community.
Efficacy of this compound as Add-on Therapy
Clinical trials have consistently demonstrated the efficacy of this compound in improving motor symptoms and quality of life in PD patients when used as an add-on therapy to a stable dose of a single dopamine agonist or levodopa.[3]
Key Efficacy Endpoints from Placebo-Controlled Trials
This compound has shown significant improvements in several key efficacy measures in clinical trials involving patients with mid- to late-stage PD experiencing motor fluctuations. The primary endpoint in many of these studies was the change in "on" time without troublesome dyskinesia.
Two pivotal, 24-week, randomized, double-blind, placebo-controlled studies (Study 016 and the SETTLE trial) evaluated this compound (50 and 100 mg/day) as an add-on to levodopa.[4][5] In both studies, this compound significantly increased "on" time without troublesome dyskinesia compared to placebo.[4] Furthermore, significant improvements were observed in "off" time, Unified Parkinson's Disease Rating Scale Part III (UPDRS III) scores, and Clinical Global Impression-Change (CGI-C) scores in both this compound groups versus placebo.[4]
The MOTION study, a 24-week randomized trial, assessed this compound as an add-on therapy to a single dopamine agonist in patients with early idiopathic PD.[3][5] The results indicated that this compound at a dose of 100 mg/day significantly improved UPDRS Part III and Parkinson's Disease Questionnaire (PDQ-39) scores compared to placebo.[3]
A pooled analysis of the J-SILVER and KEEP studies in Asian patients with PD experiencing wearing-off on levodopa monotherapy also showed significant improvements in MDS-UPDRS Parts III and IV scores and daily "off" time at 18 weeks.[6]
Table 1: Summary of Efficacy Data for this compound as Add-on Therapy to Levodopa
| Trial/Analysis | This compound Dose | Change in "On" Time (without troublesome dyskinesia) vs. Placebo (hours) | Change in "Off" Time vs. Placebo (hours) | Change in UPDRS III Score vs. Placebo |
| Study 016[4] | 50 mg/day | +0.40 (p<0.05) | -1.37 (p<0.001) | -1.8 (p=0.0138) |
| 100 mg/day | +0.39 (p<0.05) | -1.36 (p<0.001) | -2.6 (p=0.0006) | |
| SETTLE[5] | 100 mg/day | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement |
| Pooled Analysis (J-SILVER & KEEP)[6] | 50-100 mg/day | Not Reported | -1.2 (p=0.041) | -2.8 (p=0.043) |
Indirect Comparisons with Other Antiparkinsonian Agents
Network meta-analyses have provided valuable insights into the comparative efficacy and safety of this compound against other adjunctive therapies for Parkinson's disease.
This compound vs. Entacapone
A meta-analysis of placebo-controlled trials indicated that the efficacy of this compound and the catechol-O-methyltransferase (COMT) inhibitor entacapone as add-on therapies to levodopa were comparable in terms of "off" time, percentage of "on" time, and UPDRS scores.[7] However, the analysis suggested a significant advantage for this compound regarding the total incidence of adverse events and study discontinuation due to adverse events.[7]
This compound vs. Opicapone
A network meta-analysis comparing this compound and the COMT inhibitor opicapone as adjuncts to levodopa therapy in elderly patients with PD found that this compound was superior in increasing total "on" time and reducing "off" time, UPDRS-III scores, and PDQ-39 scores.[8] The safety analysis also favored this compound, suggesting it is more tolerable for older patients.[8]
This compound vs. Other MAO-B Inhibitors (Rasagiline and Selegiline)
A multiple treatment comparison meta-analysis of MAO-B inhibitors found no significant difference in the relative effectiveness between selegiline, rasagiline, and this compound when administered as monotherapy.[1] When given in combination with levodopa, all three MAO-B inhibitors were found to be effective compared to placebo.[1] Another network meta-analysis of randomized controlled trials concluded that this compound, rasagiline, selegiline, and zonisamide as adjuvant therapies to levodopa were similar in efficacy, with no significant difference detected among the MAO-B inhibitors.[9]
Table 2: Indirect Comparison of this compound with Other Adjunctive Therapies
| Comparator | Key Efficacy Findings | Key Safety Findings |
| Entacapone | Comparable efficacy in reducing "off" time and improving motor scores.[7] | This compound showed a lower incidence of total adverse events and study discontinuations due to adverse events.[7] |
| Opicapone | This compound showed superiority in increasing "on" time and reducing "off" time, UPDRS-III, and PDQ-39 scores in elderly patients.[8] | This compound was found to be more tolerable in elderly patients.[8] |
| Rasagiline | No significant difference in efficacy when used as monotherapy or as an add-on to levodopa.[1][9] | Similar safety profiles.[9] |
| Selegiline | No significant difference in efficacy when used as monotherapy or as an add-on to levodopa.[1][9] | Similar safety profiles.[9] |
Experimental Protocols
The clinical trials cited in this guide followed rigorous, well-defined protocols to ensure the validity of their findings.
Study 016 and SETTLE Trial Methodology
-
Study Design: These were Phase III, multicenter, double-blind, placebo-controlled, parallel-group studies.[4]
-
Patient Population: The trials enrolled patients with idiopathic Parkinson's disease who were experiencing motor fluctuations ("on-off" phenomena) while on a stable dose of levodopa, with or without other concomitant PD medications.[4]
-
Treatment: Patients were randomized to receive oral this compound (50 mg/day or 100 mg/day) or a matching placebo once daily for 24 weeks.[4] Doses of levodopa and other PD therapies were kept stable throughout the treatment period.[4]
-
Primary Endpoint: The primary efficacy measure was the change from baseline in total "on" time with no or non-troublesome dyskinesia, as assessed by patient diaries.[4]
-
Secondary Endpoints: These included changes in "off" time, UPDRS Part III scores, and Clinical Global Impression-Change (CGI-C).[4]
-
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat population, with statistical comparisons between the this compound and placebo groups.
Visualizing Mechanisms and Workflows
Signaling Pathway of MAO-B Inhibition
The primary mechanism of action of this compound is the selective and reversible inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease.
Caption: Mechanism of MAO-B inhibition by this compound.
Clinical Trial Workflow
The typical workflow of a randomized, placebo-controlled clinical trial for an adjunctive Parkinson's disease therapy like this compound involves several key phases, from patient screening and randomization to treatment and follow-up.
Caption: Generalized workflow of a this compound clinical trial.
References
- 1. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Current Evidence for the Use of this compound for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound as an adjunct to levodopa monotherapy in Asian patients with Parkinson’s disease experiencing early wearing-off: a pooled analysis of the J-SILVER and KEEP studies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jamsa.amsa-international.org [jamsa.amsa-international.org]
- 9. Comparative efficacy and safety of monoamine oxidase type B inhibitors plus channel blockers and monoamine oxidase type B inhibitors as adjuvant therapy to levodopa in the treatment of Parkinson's disease: a network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Safinamide's Effects in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data for safinamide, a multi-target drug approved for Parkinson's disease (PD). We assess the reproducibility of its therapeutic effects across various experimental models and compare its performance with alternative compounds. Detailed experimental protocols, comparative data tables, and pathway diagrams are presented to offer a clear and objective overview for the scientific community.
Introduction to this compound and its Mechanisms of Action
This compound is an alpha-aminoamide derivative with a unique pharmacological profile.[1] Unlike other treatments for Parkinson's disease, it possesses both dopaminergic and non-dopaminergic properties.[2][3] Its primary mechanisms of action, demonstrated consistently across multiple preclinical studies, include:
-
Selective and Reversible Monoamine Oxidase-B (MAO-B) Inhibition: This action blocks the breakdown of dopamine, thereby increasing its availability in the brain.[1][4]
-
Blockade of Voltage-Gated Sodium (Na+) and Calcium (Ca2+) Channels: This leads to the modulation of neuronal excitability.[5][6][7]
-
Inhibition of Stimulated Glutamate Release: By blocking ion channels, this compound reduces the excessive release of the excitatory neurotransmitter glutamate, which is implicated in neuronal damage.[6][8][9]
These multiple mechanisms suggest that this compound can provide symptomatic relief and potentially offer neuroprotective effects.[6][10]
Caption: Dual mechanisms of this compound action.
Reproducibility in Preclinical Models of Parkinson's Disease
The efficacy of this compound has been evaluated in several well-established animal models of Parkinson's disease. The consistency of findings across these models is a key indicator of the reproducibility of its effects.
2.1. Toxin-Induced Models (MPTP and 6-OHDA)
The most widely used models involve neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice and 6-hydroxydopamine (6-OHDA) in rats, which selectively destroy dopaminergic neurons.
-
MPTP-Treated Mice: Studies have shown that this compound provides neuroprotective and neurorescuing effects in this model.[6]
-
6-OHDA-Lesioned Rats: In this model, this compound has been demonstrated to reverse the waning motor response after prolonged treatment with levodopa (L-DOPA).[6] Furthermore, it has been shown to modulate glutamate release in specific brain regions like the subthalamic nucleus and striatum in rats with L-DOPA-induced dyskinesia.[8]
Table 1: Summary of this compound Effects in Toxin-Induced PD Models
| Study Focus | Animal Model | This compound Dosage | Key Outcome Measures | Results | Reference |
| Neuroprotection | MPTP-treated mice | Not specified | Dopaminergic neuron survival | Neuroprotective and neurorescuing effects observed | [6] |
| Motor Response | 6-OHDA-lesioned rats | Not specified | Reversal of waning motor response to L-DOPA | Potentiated L-DOPA effects and reversed motor decline | [6] |
| Glutamate Release | 6-OHDA-lesioned rats | Acute administration | Veratridine-evoked glutamate release | Inhibited glutamate release in globus pallidus and subthalamic nucleus | [11] |
| Dyskinesia | MPTP-treated primates | Not specified | L-DOPA-induced dyskinesia | Potentiated L-DOPA's antiparkinsonian effects while improving dyskinesia | [2] |
2.2. Drug-Induced Tremor Models
To assess the anti-tremor properties of this compound, researchers use models where tremor is induced by specific pharmacological agents.
-
Tremulous Jaw Movement (TJM) Model: This model, which is considered an analog of parkinsonian tremor in rats, can be induced by cholinomimetics (e.g., galantamine, pilocarpine) or dopamine D2 antagonists (e.g., pimozide).[12][13]
Across multiple studies using this model, this compound has consistently demonstrated an ability to reduce tremulous jaw movements, supporting its potential as a treatment for parkinsonian tremor.[12][13][14]
Table 2: this compound's Efficacy in the Tremulous Jaw Movement (TJM) Model in Rats
| Inducing Agent | This compound Dose Range (mg/kg, IP) | Outcome | Result | Reference |
| Galantamine (3.0 mg/kg) | 5.0 - 10.0 | Reduction in TJM count | Significant reduction | [12][13] |
| Pilocarpine (0.5 mg/kg) | 5.0 - 10.0 | Reduction in TJM count | Significant reduction | [12][13] |
| Pimozide (1.0 mg/kg) | 5.0 - 10.0 | Reduction in TJM count | Significant reduction | [12][13] |
Comparison with Alternative MAO-B Inhibitors
A crucial aspect of evaluating this compound is comparing its preclinical profile to other MAO-B inhibitors like selegiline and rasagiline. A key differentiator is this compound's dual mechanism of action.
-
Reversibility and Selectivity: this compound is a potent, selective, and reversible inhibitor of MAO-B.[1][4] In contrast, selegiline and rasagiline are irreversible inhibitors.[4] The reversibility of this compound means that MAO-B activity can be restored more quickly after drug discontinuation.[4]
-
Anti-glutamatergic Effects: The ability of this compound to inhibit glutamate release is not a feature of other MAO-B inhibitors.[8][11] A study in a rat model of PD directly compared this compound and rasagiline, finding that only this compound inhibited depolarization-evoked glutamate release in the basal ganglia. This suggests that the anti-glutamatergic activity is independent of MAO-B inhibition.[8][11]
Table 3: Preclinical Comparison of MAO-B Inhibitors
| Feature | This compound | Rasagiline | Selegiline |
| MAO-B Inhibition | Reversible[4] | Irreversible[4] | Irreversible[4] |
| MAO-B/MAO-A Selectivity | High (~1000:1 in rat brain)[4] | Moderate (~50:1 in rat brain)[4] | Lower, metabolites have other activities[9] |
| Glutamate Release Inhibition | Yes[8][11] | No[8][11] | No |
| Ion Channel Blockade | Yes (Na+, Ca2+)[6][7] | No | No |
Representative Experimental Protocol: 6-OHDA Rat Model
To provide clarity on the methodologies underlying the presented data, a typical experimental workflow for the 6-OHDA model is outlined below.
Objective: To evaluate the effect of this compound on L-DOPA-induced motor complications.
-
Animal Model Induction:
-
Species: Male Sprague-Dawley rats.
-
Procedure: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine pathway.
-
Confirmation: Rotational behavior is assessed following an apomorphine challenge to confirm the lesion's severity.
-
-
Treatment Regimen:
-
L-DOPA Priming: Animals are treated chronically with L-DOPA to induce motor fluctuations and dyskinesia.
-
This compound Administration: this compound (or vehicle/comparator drug) is administered orally or via intraperitoneal (IP) injection at specified doses for a defined period alongside L-DOPA.
-
-
Behavioral Assessment:
-
Rotational Behavior: The number of rotations contralateral to the lesion is counted to assess the anti-parkinsonian effect.
-
Abnormal Involuntary Movements (AIMs): Dyskinesia is scored by observing the severity of axial, limb, and orolingual AIMs.
-
-
Post-mortem Analysis:
-
Neurochemistry: Brain tissue (e.g., striatum, substantia nigra) is collected for analysis of dopamine and other neurotransmitter levels via techniques like HPLC.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss.
-
Caption: Workflow of a 6-OHDA preclinical study.
Conclusion
The preclinical effects of this compound, particularly in models of Parkinson's disease, appear to be robust and reproducible. Data from multiple independent studies consistently demonstrate its efficacy in counteracting parkinsonian motor symptoms, such as tremor and motor fluctuations, through its unique dual mechanism of action.[6][12][13] The key differentiator from other MAO-B inhibitors is its well-documented ability to modulate glutamate release, an effect that is consistently observed in relevant animal models and is independent of its MAO-B inhibitory action.[8][11] This multi-target profile provides a strong and reproducible preclinical foundation for its clinical use in managing Parkinson's disease.
References
- 1. This compound in neurological disorders and beyond: Evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: from molecular targets to a new anti-Parkinson drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Tremorolytic effects of this compound in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safinamide Demonstrates Superior Efficacy Over Placebo in Managing Parkinson's Disease Symptoms
New research from multiple double-blind, randomized controlled trials has established the efficacy of safinamide as an adjunct therapy in treating motor fluctuations in patients with Parkinson's disease (PD). The data consistently show significant improvements in key clinical endpoints for patients receiving this compound compared to those on placebo, particularly in increasing "ON" time without troublesome dyskinesia, reducing "OFF" time, and improving motor function scores.
This compound's unique dual mechanism of action, which involves both dopaminergic and non-dopaminergic pathways, sets it apart from other treatments. It acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which increases dopamine levels in the brain. Additionally, it modulates glutamate release through the state-dependent blockade of voltage-gated sodium channels.[1][2] This dual action is believed to contribute to its observed clinical benefits in both motor and non-motor symptoms of Parkinson's disease.[3][4]
Key Clinical Trial Findings
Several pivotal, multicenter, double-blind, placebo-controlled studies have evaluated the efficacy and safety of this compound as an add-on therapy for PD patients. The most prominent among these are the SETTLE study, Study 016, and the MOTION study.
Efficacy in Patients with Motor Fluctuations (SETTLE and Study 016)
The SETTLE (this compound as Add-on to Levodopa in Patients with Parkinson’s Disease and Motor Fluctuations) study and Study 016 were 24-week trials that assessed the efficacy of this compound (50 mg/day and 100 mg/day) as an add-on to a stable dose of levodopa in mid- to late-stage PD patients experiencing motor fluctuations.[5][6]
A pooled analysis of these two studies demonstrated statistically significant improvements in primary and secondary efficacy endpoints for patients treated with this compound compared to placebo.[6]
Table 1: Pooled Efficacy Data from SETTLE and Study 016 (24 weeks)
| Efficacy Endpoint | This compound 50 mg/day (Mean Change from Baseline) | This compound 100 mg/day (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| Increase in "ON" Time without Troublesome Dyskinesia (hours) | +1.37[7] | +1.36[7] | +0.97[7] |
| Decrease in "OFF" Time (hours) | Significant improvement vs. placebo[7] | Significant improvement vs. placebo[7] | - |
| UPDRS Part III (Motor Score) Improvement | -1.8 (p=0.0138 vs. placebo)[7] | -2.6 (p=0.0006 vs. placebo)[7] | - |
UPDRS: Unified Parkinson's Disease Rating Scale
Efficacy in Early-Stage Parkinson's Disease (MOTION study)
The MOTION study was a 24-week trial that evaluated this compound as an add-on therapy to a single dopamine agonist in early-stage PD patients.[8] The results showed that this compound at a dose of 100 mg/day significantly improved motor symptoms as measured by the UPDRS Part III score.[8][9]
Table 2: Efficacy Data from the MOTION Study (24 weeks)
| Efficacy Endpoint | This compound 100 mg/day (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| UPDRS Part III (Motor Score) Improvement | -6.0[9] | -3.6[9] |
Impact on Non-Motor Symptoms
Beyond its effects on motor symptoms, this compound has also shown benefits in addressing non-motor symptoms of Parkinson's disease. Post-hoc analyses of clinical trial data suggest that this compound may improve mood, pain, and quality of life.[3][10] A prospective longitudinal study also indicated potential improvements in urinary disturbances and symptoms of apathy and fatigue.[4][11]
Experimental Protocols
The methodologies of the key clinical trials were robust and designed to minimize bias.
SETTLE and Study 016 Protocol: [5][6]
-
Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Patients with mid- to late-stage idiopathic Parkinson's disease experiencing motor fluctuations ("wearing-off") while on a stable dose of levodopa, with or without other concomitant PD medications.
-
Intervention: Patients were randomized to receive this compound (50 mg/day or 100 mg/day) or a matching placebo once daily for 24 weeks.
-
Primary Endpoint: Change from baseline in daily "ON" time without troublesome dyskinesia, as recorded in patient diaries.
-
Secondary Endpoints: Changes in "OFF" time, UPDRS scores (Parts II and III), and Clinical Global Impression of Change (CGI-C).
MOTION Study Protocol: [8]
-
Study Design: 24-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with early-stage idiopathic Parkinson's disease treated with a stable dose of a single dopamine agonist.
-
Intervention: Patients were randomized to receive this compound (50 mg/day or 100 mg/day) or placebo.
-
Primary Endpoint: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) total score.
Visualizing the Mechanisms and Study Design
To better understand the underlying science and the structure of the clinical trials, the following diagrams are provided.
Caption: Dual mechanism of action of this compound.
Caption: Typical randomized controlled trial workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Xadago (this compound): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Motor and Non-Motor Symptoms in Patients with Parkinson’s Disease and Motor Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as Add-On Therapy to Levodopa in Mid- to Late-Stage Parkinson’s Disease Fluctuating Patients: Post hoc Analysesof Studies 016 and SETTLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. hcplive.com [hcplive.com]
- 10. mdpi.com [mdpi.com]
- 11. ajmc.com [ajmc.com]
Comparative Efficacy of Safinamide and Entacapone as Levodopa Add-on Therapy: A Guide for Researchers
For researchers and drug development professionals navigating the therapeutic landscape of Parkinson's disease (PD), the selection of an appropriate add-on therapy to levodopa is a critical decision. This guide provides an objective comparison of two widely used adjunctive treatments, safinamide and entacapone, focusing on their comparative efficacy, mechanisms of action, and the experimental data supporting their use. Notably, a direct head-to-head clinical trial comparing this compound and entacapone has not been conducted. Therefore, this comparison relies on data from individual placebo-controlled trials and a meta-analysis that indirectly compared the two agents.
Executive Summary
Both this compound and entacapone have demonstrated efficacy in improving motor fluctuations in patients with Parkinson's disease treated with levodopa. A meta-analysis of placebo-controlled trials concluded that the efficacy of this compound and entacapone on key endpoints such as "OFF" time and Unified Parkinson's Disease Rating Scale (UPDRS) scores is comparable.[1] However, the two drugs possess distinct mechanisms of action, which may influence their clinical profiles. This compound offers a dual mechanism, acting as a monoamine oxidase B (MAO-B) inhibitor and modulating glutamate release, while entacapone is a catechol-O-methyltransferase (COMT) inhibitor that extends the peripheral half-life of levodopa. The meta-analysis also suggested a more favorable safety and tolerability profile for this compound.[1]
Mechanism of Action
The distinct mechanisms of action of this compound and entacapone underpin their roles in managing motor fluctuations in Parkinson's disease.
This compound is a selective and reversible MAO-B inhibitor, which reduces the degradation of dopamine in the brain, thereby increasing its availability.[2] Additionally, it possesses non-dopaminergic properties, including the modulation of voltage-sensitive sodium and calcium channels and the inhibition of glutamate release.[3] This dual mechanism of action may contribute to its effects on both motor symptoms and potentially non-motor symptoms of Parkinson's disease.
Entacapone is a peripherally acting COMT inhibitor.[1] By inhibiting COMT in the periphery, entacapone reduces the conversion of levodopa to 3-O-methyldopa, thereby increasing the plasma half-life of levodopa and enhancing its bioavailability to the brain.[4] This leads to a more sustained dopaminergic stimulation.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and entacapone from key placebo-controlled clinical trials.
Table 1: this compound Efficacy Data (Pooled data from Studies 016 and SETTLE) [5]
| Efficacy Endpoint | This compound 100 mg/day (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Mean Difference vs. Placebo (95% CI) |
| "ON" Time without Troublesome Dyskinesia (hours/day) | +1.47 | +0.57 | 0.86 |
| "OFF" Time (hours/day) | -1.49 | -0.63 | -0.86 |
| UPDRS Part II (Activities of Daily Living) | -1.76 | -1.12 | -0.63 |
| UPDRS Part III (Motor Examination) | -2.65 | -1.44 | -1.21 |
Table 2: Entacapone Efficacy Data (Pooled analysis of four Phase III studies) [6]
| Efficacy Endpoint | Entacapone (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Mean Difference vs. Placebo |
| "ON" Time (hours/day) | - | - | +0.8 |
| "OFF" Time (hours/day) | - | - | -0.8 |
| UPDRS Part II (Activities of Daily Living) | - | - | Statistically significant improvement (p<0.01) |
| UPDRS Part III (Motor Examination) | - | - | Statistically significant improvement (p<0.01) |
Experimental Protocols
Detailed methodologies from pivotal clinical trials provide context for the efficacy data.
This compound: SETTLE Study Protocol
The SETTLE (this compound Treatment as Add-on to Levodopa in Parkinson's Disease with Motor Fluctuations) study was a 24-week, double-blind, placebo-controlled, randomized, Phase III trial.[7]
-
Patient Population: Patients with idiopathic Parkinson's disease experiencing motor fluctuations ("OFF" time > 1.5 hours/day) despite an optimized and stable levodopa regimen.
-
Intervention: Patients were randomized to receive this compound (starting at 50 mg/day and increasing to 100 mg/day if tolerated) or placebo, once daily.
-
Primary Outcome: Change from baseline in daily "ON" time without troublesome dyskinesia, as recorded in patient diaries.
-
Secondary Outcomes: Changes in "OFF" time, UPDRS scores (Parts II and III), and Clinical Global Impression-Change (CGI-C).
-
Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model.
Entacapone: Representative Phase III Trial Protocol
A representative entacapone trial was a 24-week, multicenter, randomized, double-blind, placebo-controlled study.[8]
-
Patient Population: Patients with Parkinson's disease and end-of-dose motor fluctuations, treated with levodopa/dopa-decarboxylase inhibitor.
-
Intervention: Patients received 200 mg of entacapone or placebo with each levodopa dose.
-
Primary Outcome: Change in the mean duration of daily "ON" time, based on patient home diaries.
-
Secondary Outcomes: Change in daily "OFF" time and improvements in UPDRS scores (Parts II and III).
-
Statistical Analysis: Efficacy was assessed by comparing the mean changes from baseline between the entacapone and placebo groups using appropriate statistical tests.
Conclusion
In the absence of direct comparative trials, the available evidence from placebo-controlled studies and a meta-analysis suggests that this compound and entacapone offer comparable efficacy in improving "ON" time and reducing "OFF" time for patients with Parkinson's disease experiencing motor fluctuations as an add-on to levodopa. The choice between these agents may be guided by their differing mechanisms of action, potential for drug-drug interactions, and individual patient characteristics. This compound's dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, presents a unique therapeutic profile. Further research, including head-to-head comparative studies, would be beneficial to more definitively delineate the relative merits of these two important adjunctive therapies.
References
- 1. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing levodopa therapy for Parkinson’s disease with levodopa/carbidopa/entacapone: implications from a clinical and patient perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as Add-On Therapy to Levodopa in Mid- to Late-Stage Parkinson’s Disease Fluctuating Patients: Post hoc Analysesof Studies 016 and SETTLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pooled analysis of phase III with entacapone in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Safety and Efficacy of this compound as a Levodopa Adjunct in Patients With Parkinson Disease and Motor Fluctuations: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Safinamide: A Guide for Laboratory Professionals
The safe and compliant disposal of Safinamide, a monoamine oxidase B (MAO-B) inhibitor, is crucial for environmental protection and adherence to regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing this compound waste.
Key Disposal and Handling Information
Proper disposal of this compound and its mesylate salt requires careful consideration of its chemical properties and the applicable regulations. The primary recommended method of disposal is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber[1][2][3]. It is imperative to prevent this compound from entering drains or the environment[2].
Handling and Storage:
-
Personal Protective Equipment (PPE): When handling this compound, wear appropriate protective gloves, clothing, eye protection, and face protection[2][3][4]. Safety goggles with side-shields are recommended[5].
-
Ventilation: Ensure adequate ventilation to avoid the formation of dust and aerosols. Use appropriate exhaust ventilation where dust is formed[2][3][5].
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container[2][4]. It should be stored locked up[4][5].
-
Hygiene: Wash hands thoroughly after handling and before breaks[2][5]. Do not eat, drink, or smoke when using this product[4][5].
Spill and Accidental Release Measures:
-
In case of a spill, avoid creating dust. Pick up and arrange for disposal in suitable, closed containers[2][3].
-
Prevent the substance from entering drains or water courses[2][5].
-
For personal protection during a spill, use appropriate protective equipment and ensure adequate ventilation[3].
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. In the United States, these include the Environmental Protection Agency (EPA), which sets guidelines under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances[6][7][8]. It is essential to comply with all federal, state, and local regulations[1][7]. In Australia, any unused medicine should be taken to a local pharmacy for disposal[9].
| Aspect | Guideline | Regulatory Bodies |
| Primary Disposal Method | Incineration in a chemical incinerator with afterburner and scrubber; Use of a licensed professional waste disposal service.[1][2][3] | EPA (US), State and Local Authorities[6][7] |
| Contaminated Packaging | Dispose of as unused product.[1][2] | EPA (US), State and Local Authorities[6][7] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[1][2] | EPA (US)[6] |
| Household Disposal | Take-back programs are the safest option. If unavailable, mix with an undesirable substance (e.g., coffee grounds, cat litter), place in a sealed bag, and dispose of in household trash.[10][11][12] | FDA, DEA (US)[10][11][12] |
| International Guidance | Return unwanted medicines to a local community pharmacy.[9][13] | TGA (Australia)[9][13] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for this compound and to comply with all applicable federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. tga.gov.au [tga.gov.au]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Safinamide
Researchers and drug development professionals require precise and immediate safety protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of Safinamide, a monoamine oxidase B (MAO-B) inhibitor. Adherence to these procedures is critical to mitigate risks and maintain operational integrity.
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Specific Recommendation | Standard/Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | To prevent eye contact, as this compound can cause serious eye damage[1][2][3]. |
| Skin Protection | Protective gloves (e.g., powder-free nitrile gloves) | N/A | To avoid skin contact[1][2]. |
| Impervious, fire/flame-resistant clothing or lab coat | N/A | To protect the body from potential splashes or spills[2][4]. | |
| Respiratory Protection | Full-face respirator | NIOSH (US) approved | To be used if exposure limits are exceeded or if dust formation is unavoidable[4]. |
Procedural Guide for Safe Handling and Disposal
This section outlines the necessary steps for handling this compound from receipt to disposal, ensuring minimal risk to personnel and the environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[4]
-
Utilize a fume hood or other appropriate exhaust ventilation where dust may be generated.[1]
-
Ensure an eye wash station and safety shower are readily accessible.[2]
2. Handling this compound Powder:
-
Wash hands thoroughly after handling the product and before breaks.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
3. Storage:
4. Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wear appropriate respiratory protection and PPE.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Avoid allowing the product to enter drains.[1]
-
Sweep up the spilled material without creating dust and place it in a suitable, closed container for disposal.[1]
5. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Immediately take the victim to the hospital and consult a physician.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Immediately call a poison center or doctor.[1][3]
6. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[2]
-
Do not allow the product to be released into the environment.[1][3] In Australia, any unused medicine or waste material should be taken to a local pharmacy for disposal.[5]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
